2-Methyl-2-phenylbutanal
Description
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Properties
Molecular Formula |
C11H14O |
|---|---|
Molecular Weight |
162.23 g/mol |
IUPAC Name |
2-methyl-2-phenylbutanal |
InChI |
InChI=1S/C11H14O/c1-3-11(2,9-12)10-7-5-4-6-8-10/h4-9H,3H2,1-2H3 |
InChI Key |
KBFGOKRNYRGJCI-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C=O)C1=CC=CC=C1 |
Origin of Product |
United States |
Foundational & Exploratory
2-Methyl-2-phenylbutanal CAS number and properties
An In-depth Technical Guide to 2-Methyl-2-phenylbutanal
Abstract
This technical guide provides a comprehensive overview of this compound, a substituted aldehyde of interest in organic synthesis and potentially in materials science and pharmacology. This document consolidates available data on its chemical identity, physicochemical properties, and safety considerations. Due to a lack of extensive published research on this specific molecule, this guide also presents a proposed synthetic route and discusses expected analytical characterizations based on its structure. This guide is intended for researchers, chemists, and professionals in drug development and chemical manufacturing.
Chemical Identity
This compound is an organic compound characterized by a butyraldehyde (B50154) backbone substituted with a methyl and a phenyl group at the alpha position.
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 4370-86-9[1] |
| Molecular Formula | C₁₁H₁₄O[2] |
| Synonyms | 2-Phenyl-2-methylbutanal, 2-methyl-2-phenylbutyraldehyde[2] |
| InChI | InChI=1S/C11H14O/c1-3-11(2,9-12)10-7-5-4-6-8-10/h4-9H,3H2,1-2H3[2] |
| InChIKey | KBFGOKRNYRGJCI-UHFFFAOYSA-N[2] |
| Canonical SMILES | CCC(C)(C=O)C1=CC=CC=C1[2] |
Physicochemical Properties
The following table summarizes the computed physicochemical properties of this compound. These values are computationally derived and serve as estimations.[2]
| Property | Value |
| Molecular Weight | 162.23 g/mol [2] |
| XLogP3 | 2.6[2] |
| Hydrogen Bond Donor Count | 0[2] |
| Hydrogen Bond Acceptor Count | 1[2] |
| Rotatable Bond Count | 2[2] |
| Exact Mass | 162.104465066 Da[2] |
| Topological Polar Surface Area | 17.1 Ų[2] |
| Heavy Atom Count | 12[2] |
| Complexity | 147[2] |
Synthesis and Experimental Protocols
Proposed Synthesis of 2-Methyl-2-phenylbutan-1-ol:
A potential route to the precursor alcohol involves the Grignard reaction between ethyl magnesium bromide and 2-phenylpropanal (B145474).
-
Reaction: 2-phenylpropanal + CH₃CH₂MgBr → 2-methyl-2-phenylbutan-1-ol
-
Procedure:
-
Prepare the Grignard reagent by reacting ethyl bromide with magnesium turnings in anhydrous diethyl ether under an inert atmosphere.
-
Cool the Grignard solution in an ice bath and add a solution of 2-phenylpropanal in anhydrous diethyl ether dropwise with stirring.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for several hours to ensure completion.
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude 2-methyl-2-phenylbutan-1-ol.
-
Purify the alcohol by column chromatography or distillation.
-
Proposed Oxidation to this compound:
The synthesized 2-methyl-2-phenylbutan-1-ol can be oxidized to the target aldehyde using a mild oxidizing agent to prevent over-oxidation to the carboxylic acid.
-
Reaction: 2-methyl-2-phenylbutan-1-ol + PCC → this compound
-
Procedure:
-
Suspend pyridinium (B92312) chlorochromate (PCC) in dichloromethane (B109758) in a flask equipped with a stirrer.
-
Add a solution of 2-methyl-2-phenylbutan-1-ol in dichloromethane to the PCC suspension.
-
Stir the mixture at room temperature for a few hours, monitoring the reaction progress by thin-layer chromatography.
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica (B1680970) gel to remove the chromium salts.
-
Wash the silica pad with additional diethyl ether.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
Purify the aldehyde by column chromatography.
-
Caption: Proposed two-step synthesis of this compound.
Spectroscopic Data
Experimental spectroscopic data for this compound are not available in public databases. However, the expected spectral characteristics can be predicted based on its structure:
-
¹H NMR:
-
A singlet for the aldehydic proton (CHO) around δ 9-10 ppm.
-
Multiplets for the aromatic protons of the phenyl group in the range of δ 7.2-7.5 ppm.
-
A quartet for the methylene (B1212753) protons (-CH₂-) of the ethyl group.
-
A singlet for the methyl protons (-CH₃) directly attached to the chiral center.
-
A triplet for the terminal methyl protons of the ethyl group.
-
-
¹³C NMR:
-
A signal for the carbonyl carbon (C=O) in the range of δ 190-205 ppm.
-
Signals for the aromatic carbons between δ 125-145 ppm.
-
A signal for the quaternary carbon.
-
Signals for the aliphatic carbons of the methyl and ethyl groups.
-
-
IR Spectroscopy:
-
A strong C=O stretching band for the aldehyde at approximately 1725 cm⁻¹.
-
C-H stretching bands for the aldehydic proton around 2720 and 2820 cm⁻¹.
-
Aromatic C-H and C=C stretching bands.
-
Aliphatic C-H stretching bands.
-
Biological Activity and Signaling Pathways
There is currently no published information regarding the biological activity of this compound or its involvement in any signaling pathways. Further research is required to investigate its potential pharmacological or toxicological effects.
Safety and Handling
| Hazard Category | Precautionary Statements |
| Flammability | Highly flammable liquid and vapor. Keep away from heat, sparks, open flames, and hot surfaces. Keep container tightly closed. Ground/bond container and receiving equipment.[3][4][5] |
| Health Hazards | May cause skin irritation, serious eye irritation, and respiratory irritation. Avoid breathing dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling. Use only outdoors or in a well-ventilated area.[3][4][6] |
| Personal Protective Equipment | Wear protective gloves, protective clothing, eye protection, and face protection.[3][4] |
| First Aid | IF INHALED: Remove person to fresh air and keep comfortable for breathing. IF ON SKIN: Take off immediately all contaminated clothing. Rinse skin with water. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3][4] |
| Storage | Store in a well-ventilated place. Keep cool. Store locked up.[3][4] |
| Disposal | Dispose of contents/container to an approved waste disposal plant.[3][4] |
Disclaimer: This safety information is based on related compounds and should be used as a general guideline. A comprehensive risk assessment should be conducted before handling this compound.
References
An In-depth Technical Guide to 2-Methyl-2-phenylbutanal
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available information on 2-Methyl-2-phenylbutanal is limited. This guide summarizes the existing computational data and provides a scientifically plausible, though not experimentally verified, synthesis protocol. All quantitative data presented herein are computationally derived unless otherwise specified and should be treated as estimates.
Core Physicochemical Properties
This compound, with the molecular formula C₁₁H₁₄O, is an aldehyde characterized by a quaternary carbon at the alpha position, substituted with both a methyl and a phenyl group.[1] Due to a scarcity of experimental data, the following table summarizes the computed physicochemical properties of this compound, primarily sourced from the PubChem database.[1] These values provide a foundational understanding of the compound's likely physical characteristics.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₄O | PubChem[1] |
| Molecular Weight | 162.23 g/mol | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 4370-86-9 | BLD Pharm[2] |
| XLogP3 (Predicted) | 2.6 | PubChem[1] |
| Hydrogen Bond Donor Count | 0 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 1 | PubChem[1] |
| Rotatable Bond Count | 2 | PubChem[1] |
| Exact Mass | 162.104465066 Da | PubChem[1] |
| Topological Polar Surface Area | 17.1 Ų | PubChem[1] |
| Complexity | 147 | PubChem[1] |
Table 1: Computed Physicochemical Properties of this compound.
Proposed Synthesis and Experimental Protocols
Overall Synthetic Scheme
The proposed synthesis involves a three-step process starting from phenylacetonitrile (B145931):
-
Ethylation of Phenylacetonitrile: Introduction of an ethyl group at the alpha position.
-
Methylation of 2-Phenylbutyronitrile: Introduction of a methyl group to the already substituted alpha position, creating the quaternary carbon center.
-
Reduction of 2-Methyl-2-phenylbutanenitrile (B8735662): Conversion of the nitrile group to an aldehyde using a reducing agent.
Detailed Experimental Protocols
Step 1: Synthesis of 2-Phenylbutyronitrile
This procedure is adapted from a well-established method for the phase-transfer catalyzed alkylation of phenylacetonitrile.[3]
-
Materials:
-
Phenylacetonitrile
-
Ethyl bromide
-
50% aqueous sodium hydroxide (B78521) solution
-
Benzyltriethylammonium chloride (phase-transfer catalyst)
-
Benzene (B151609) (or a less hazardous solvent like toluene)
-
Dilute hydrochloric acid
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
In a round-bottom flask equipped with a mechanical stirrer and a dropping funnel, combine phenylacetonitrile, 50% aqueous sodium hydroxide, and a catalytic amount of benzyltriethylammonium chloride.
-
While stirring vigorously, add ethyl bromide dropwise, maintaining the reaction temperature between 28-35°C, using a cold-water bath for cooling if necessary.
-
After the addition is complete, continue stirring for 2 hours.
-
The reaction mixture is then worked up by adding water and extracting the product with benzene or toluene (B28343).
-
The organic layer is washed sequentially with water, dilute hydrochloric acid, and again with water.
-
The organic layer is dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.
-
The crude product is purified by vacuum distillation to yield 2-phenylbutyronitrile.[3]
-
Step 2: Synthesis of 2-Methyl-2-phenylbutanenitrile
This step involves the alkylation of the intermediate, 2-phenylbutyronitrile, with a methylating agent.
-
Materials:
-
2-Phenylbutyronitrile
-
Sodium amide (or another strong base like LDA)
-
Methyl iodide
-
Anhydrous diethyl ether or THF
-
Saturated aqueous ammonium (B1175870) chloride solution
-
-
Procedure:
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-phenylbutyronitrile in anhydrous diethyl ether or THF.
-
Cool the solution in an ice bath and slowly add sodium amide.
-
Allow the mixture to stir at room temperature for a specified period to ensure complete deprotonation.
-
Cool the reaction mixture again in an ice bath and add methyl iodide dropwise.
-
After the addition, allow the reaction to proceed at room temperature, monitoring by TLC.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.
-
Extract the product with diethyl ether, wash the organic layer with brine, and dry over anhydrous sodium sulfate.
-
After solvent removal, purify the crude product by vacuum distillation or column chromatography to obtain 2-methyl-2-phenylbutanenitrile.
-
Step 3: Reduction of 2-Methyl-2-phenylbutanenitrile to this compound
The final step is the partial reduction of the nitrile to an aldehyde. Diisobutylaluminium hydride (DIBAL-H) is a suitable reagent for this transformation.
-
Materials:
-
2-Methyl-2-phenylbutanenitrile
-
Diisobutylaluminium hydride (DIBAL-H) in an appropriate solvent (e.g., toluene or hexane)
-
Anhydrous toluene or dichloromethane
-
Methanol
-
Aqueous Rochelle's salt solution or dilute sulfuric acid
-
-
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve 2-methyl-2-phenylbutanenitrile in anhydrous toluene or dichloromethane.
-
Cool the solution to -78°C using a dry ice/acetone bath.
-
Slowly add a solution of DIBAL-H dropwise, maintaining the temperature at -78°C.
-
Stir the reaction mixture at this temperature for a few hours, monitoring the progress by TLC.
-
Quench the reaction at -78°C by the slow, dropwise addition of methanol.
-
Allow the mixture to warm to room temperature and then add an aqueous solution of Rochelle's salt or dilute sulfuric acid to hydrolyze the intermediate imine.
-
Extract the product with an organic solvent, wash the organic layer, and dry it.
-
After solvent evaporation, purify the resulting this compound by column chromatography or vacuum distillation.
-
Mandatory Visualization
The following diagram illustrates the proposed synthetic pathway for this compound.
A proposed synthetic route for this compound.
References
An In-depth Technical Guide on the Structural Elucidation and Characterization of 2-Methyl-2-phenylbutanal
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the structural elucidation and characterization of 2-methyl-2-phenylbutanal. Due to the limited availability of direct experimental data for this specific compound, this document leverages computational data and information from structurally related analogs to present a thorough profile. This guide includes computed physicochemical properties, proposed synthetic routes based on established organic chemistry principles, and predicted spectroscopic characteristics. All quantitative data is summarized in structured tables for clarity, and detailed hypothetical experimental protocols are provided. Logical workflows for synthesis and characterization are visualized using Graphviz diagrams to facilitate understanding.
Introduction
This compound is an organic compound with the molecular formula C₁₁H₁₄O.[1] Its structure features a quaternary carbon center attached to a methyl group, an ethyl group, a phenyl group, and an aldehyde functional group. This unique arrangement suggests potential applications in fragrance, organic synthesis, and as a building block for more complex molecules. This guide aims to consolidate the available information and provide a predictive framework for its scientific exploration.
Physicochemical Properties
The physicochemical properties of this compound have been computationally predicted and are available through public chemical databases. These properties are essential for understanding its behavior in various chemical and biological systems.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₄O | PubChem[1] |
| Molecular Weight | 162.23 g/mol | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
| InChI | InChI=1S/C11H14O/c1-3-11(2,9-12)10-7-5-4-6-8-10/h4-9H,3H2,1-2H3 | PubChem[1] |
| InChIKey | KBFGOKRNYRGJCI-UHFFFAOYSA-N | PubChem[1] |
| Canonical SMILES | CCC(C)(C=O)C1=CC=CC=C1 | PubChem[1] |
| XLogP3 | 2.6 | PubChem[1] |
| Hydrogen Bond Donor Count | 0 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 1 | PubChem[1] |
| Rotatable Bond Count | 2 | PubChem[1] |
| Exact Mass | 162.104465066 Da | PubChem[1] |
| Topological Polar Surface Area | 17.1 Ų | PubChem[1] |
| Heavy Atom Count | 12 | PubChem[1] |
Synthesis and Experimental Protocols
Proposed Synthesis of 2-Methyl-2-phenylbutan-1-ol
A potential route to the precursor alcohol, 2-methyl-2-phenylbutan-1-ol, could involve the Grignard reaction between a suitable Grignard reagent and an epoxide, or the reaction of an organolithium compound with an appropriate carbonyl compound.
Oxidation to this compound
The final step would be the oxidation of the primary alcohol to the aldehyde. Mild oxidizing agents are required to prevent over-oxidation to the carboxylic acid.
Hypothetical Experimental Protocol: Oxidation of 2-Methyl-2-phenylbutan-1-ol
-
Reagents and Materials:
-
2-Methyl-2-phenylbutan-1-ol
-
Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Column chromatography apparatus
-
-
Procedure:
-
Dissolve 2-methyl-2-phenylbutan-1-ol in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add PCC or DMP in small portions to the stirred solution at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts or periodinane byproducts.
-
Wash the organic layer sequentially with sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane (B92381) and ethyl acetate) to obtain pure this compound.
-
Caption: Proposed synthetic workflow for this compound.
Structural Elucidation
The structural elucidation of this compound would rely on a combination of spectroscopic techniques. Although experimental data is not available, the expected spectral characteristics can be predicted based on its structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aldehyde proton (around 9-10 ppm), the aromatic protons of the phenyl group (around 7-8 ppm), the methylene (B1212753) protons of the ethyl group, and the methyl protons. The integration of these signals would correspond to the number of protons in each environment.
-
¹³C NMR: The carbon NMR spectrum would show a characteristic signal for the carbonyl carbon of the aldehyde (around 200 ppm). Other signals would correspond to the quaternary carbon, the carbons of the phenyl ring, and the carbons of the methyl and ethyl groups.
Infrared (IR) Spectroscopy
The IR spectrum would be characterized by a strong absorption band corresponding to the C=O stretching vibration of the aldehyde group, typically appearing around 1725 cm⁻¹. Other significant absorptions would include C-H stretching vibrations for the aromatic and aliphatic protons, and C=C stretching vibrations for the phenyl ring.
Mass Spectrometry (MS)
Mass spectrometry would be used to determine the molecular weight and fragmentation pattern of the molecule. The molecular ion peak ([M]⁺) would be observed at an m/z value corresponding to the molecular weight of this compound (162.23 g/mol ).[1] Characteristic fragmentation patterns would likely involve the loss of the aldehyde group and cleavage at the quaternary carbon.
Caption: Workflow for the structural elucidation of a target compound.
Signaling Pathways and Biological Activity
There is currently no information available in the scientific literature regarding any specific signaling pathways or biological activities associated with this compound. Further research would be required to investigate its potential pharmacological or toxicological effects.
Conclusion
While direct experimental data on this compound is scarce, this guide provides a foundational understanding of its properties and characterization based on computational data and established chemical principles. The proposed synthetic routes and predicted spectroscopic data offer a starting point for researchers interested in synthesizing and studying this compound. Future experimental work is necessary to validate these predictions and to explore the potential applications of this compound in various scientific fields.
References
Spectroscopic Profile of 2-Methyl-2-phenylbutanal: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the expected spectroscopic data for 2-Methyl-2-phenylbutanal (C₁₁H₁₄O, Molecular Weight: 162.23 g/mol ).[1] Due to a lack of readily available experimental spectra in public databases, this document focuses on predicted data based on the compound's chemical structure. The information herein serves as a reference for the anticipated spectral characteristics and provides standardized protocols for experimental data acquisition.
Predicted Spectroscopic Data
The following sections and tables outline the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for elucidating molecular structure. The predicted ¹H and ¹³C NMR data are based on the chemical environment of the nuclei within this compound.
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~9.5 | Singlet (s) | 1H | Aldehyde (-CHO) |
| ~7.2 - 7.4 | Multiplet (m) | 5H | Aromatic (C₆H₅) |
| ~1.8 - 2.0 | Quartet (q) | 2H | Methylene (-CH₂) |
| ~1.4 | Singlet (s) | 3H | Methyl (-CH₃) |
| ~0.9 | Triplet (t) | 3H | Methyl (-CH₃) |
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~200 | Aldehyde Carbonyl (C=O) |
| ~140 | Aromatic Quaternary Carbon |
| ~128 - 129 | Aromatic CH |
| ~55 | Quaternary Carbon (C-CH₃) |
| ~30 | Methylene (-CH₂) |
| ~20 | Methyl (-CH₃) |
| ~8 | Methyl (-CH₃) |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify functional groups within a molecule. The predicted IR absorption bands for this compound are based on the characteristic vibrational frequencies of its functional groups.
Table 3: Predicted Infrared (IR) Spectroscopy Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3050 | Medium | C-H stretch (aromatic) |
| ~2970, ~2870 | Medium-Strong | C-H stretch (aliphatic) |
| ~2720, ~2820 | Medium (often weak) | C-H stretch (aldehyde) |
| ~1725 | Strong | C=O stretch (aldehyde) |
| ~1600, ~1495, ~1450 | Medium-Strong | C=C stretch (aromatic) |
| ~760, ~700 | Strong | C-H bend (aromatic, monosubstituted) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The predicted mass spectrum of this compound would show a molecular ion peak and several fragment ions.
Table 4: Predicted Mass Spectrometry (MS) Data for this compound
| m/z | Possible Fragment |
| 162 | [M]⁺ (Molecular Ion) |
| 133 | [M - CHO]⁺ |
| 105 | [C₆H₅CO]⁺ |
| 91 | [C₇H₇]⁺ (Tropylium ion) |
| 77 | [C₆H₅]⁺ |
Experimental Protocols
The following are detailed methodologies for acquiring the spectroscopic data described above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. Ensure the sample is fully dissolved.
-
Instrument Setup : Place the NMR tube into the spectrometer probe. Tune and shim the instrument to optimize the magnetic field homogeneity.
-
Data Acquisition :
-
¹H NMR : Acquire the spectrum using a standard single-pulse experiment. Key parameters include a spectral width of approximately 15 ppm, an acquisition time of 2-4 seconds, a relaxation delay of 1-5 seconds, and 8-16 scans.
-
¹³C NMR : Acquire the spectrum using a proton-decoupled single-pulse experiment. Key parameters include a spectral width of approximately 220 ppm, an acquisition time of 1-2 seconds, a relaxation delay of 2-5 seconds, and a sufficient number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio.
-
-
Data Processing : Perform a Fourier transform on the Free Induction Decay (FID). Apply phase and baseline corrections. Reference the chemical shifts to an internal standard, such as tetramethylsilane (B1202638) (TMS).
Infrared (IR) Spectroscopy
-
Sample Preparation : For Attenuated Total Reflectance (ATR) IR spectroscopy, place a small drop of neat liquid this compound directly onto the ATR crystal. For transmission IR, prepare a thin film of the neat liquid between two salt plates (e.g., NaCl or KBr).
-
Background Spectrum : Record a background spectrum of the empty ATR crystal or salt plates to subtract atmospheric and instrumental interferences.
-
Sample Spectrum : Acquire the IR spectrum of the sample. The instrument will pass a beam of infrared radiation through the sample and measure the absorption at different wavenumbers.
-
Data Processing : The final spectrum is typically presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).
Mass Spectrometry (MS)
-
Sample Introduction : Introduce a small amount of this compound into the mass spectrometer, typically via direct infusion or after separation by Gas Chromatography (GC-MS).
-
Ionization : Ionize the sample using a suitable technique, most commonly Electron Ionization (EI) for this type of molecule.
-
Mass Analysis : The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection : The abundance of each ion is measured by a detector, generating a mass spectrum.
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like this compound.
References
Predicted ¹H and ¹³C NMR Spectral Analysis of 2-Methyl-2-phenylbutanal: A Technical Guide
For Immediate Release
This in-depth technical guide provides a detailed prediction of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra for 2-Methyl-2-phenylbutanal. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis, offering a comprehensive theoretical framework for the spectral characteristics of this compound.
Predicted ¹H NMR Data
The proton NMR spectrum of this compound is predicted to exhibit five distinct signals, corresponding to the different proton environments in the molecule. The aldehydic proton is expected to be the most downfield signal due to the strong deshielding effect of the carbonyl group. Aromatic protons will resonate in their characteristic region, while the aliphatic protons of the ethyl and methyl groups will appear at higher field.
| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration |
| Aldehyde-H | 9.5 - 10.0 | Singlet (s) | 1H |
| Phenyl-H (ortho, meta, para) | 7.2 - 7.5 | Multiplet (m) | 5H |
| Methylene-H (-CH₂-) | 1.8 - 2.2 | Quartet (q) | 2H |
| Methyl-H (on quaternary C) | 1.4 - 1.6 | Singlet (s) | 3H |
| Methyl-H (-CH₃ of ethyl) | 0.8 - 1.2 | Triplet (t) | 3H |
The aldehydic proton appears as a singlet as it has no adjacent protons to couple with.[1][2] The protons on the phenyl ring will likely appear as a complex multiplet due to overlapping signals.[3] The methylene (B1212753) protons of the ethyl group are predicted to be a quartet due to coupling with the adjacent methyl group, which in turn will appear as a triplet. The methyl group attached to the quaternary carbon will be a singlet.
Predicted ¹³C NMR Data
The carbon-13 NMR spectrum is predicted to show eight distinct signals, one for each unique carbon atom in this compound. The carbonyl carbon of the aldehyde is expected to be the most downfield signal.[4][5] The aromatic carbons will appear in the typical range of 125-150 ppm.[6] The quaternary carbon, having no attached protons, may exhibit a weaker signal.
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| Aldehyde C=O | 195 - 205 |
| Phenyl C (quaternary) | 138 - 142 |
| Phenyl CH (ortho, meta, para) | 125 - 130 |
| Quaternary C (alpha to C=O) | 50 - 55 |
| Methylene C (-CH₂-) | 30 - 35 |
| Methyl C (on quaternary C) | 20 - 25 |
| Methyl C (-CH₃ of ethyl) | 8 - 12 |
Molecular Structure and Predicted NMR Shifts
Caption: Molecular structure of this compound with predicted NMR shifts.
Experimental Protocol
1. Sample Preparation:
-
Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃).
-
Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (0 ppm).
-
Transfer the solution to a 5 mm NMR tube.
2. ¹H NMR Spectroscopy:
-
Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Typical acquisition parameters would include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
Process the data with Fourier transformation, phase correction, and baseline correction.
-
Integrate the signals to determine the relative number of protons.
3. ¹³C NMR Spectroscopy:
-
Acquire the spectrum on the same spectrometer.
-
A proton-decoupled experiment is typically performed to simplify the spectrum to single lines for each carbon.
-
Longer acquisition times and a higher number of scans (e.g., 1024 or more) are generally required due to the lower natural abundance of the ¹³C isotope.
-
Typical parameters include a 45-degree pulse angle and a relaxation delay of 2-5 seconds.
-
Data processing is similar to that for ¹H NMR.
This theoretical analysis provides a robust prediction for the ¹H and ¹³C NMR spectra of this compound, which can serve as a valuable reference for spectral assignment and structural confirmation in experimental settings.
References
An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 2-Methyl-2-phenylbutanal
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 2-methyl-2-phenylbutanal. In the absence of a publicly available experimental mass spectrum for this specific compound, this document outlines the expected fragmentation pathways based on established principles of mass spectrometry and data from structurally analogous compounds. This guide is intended to aid researchers in the identification and structural elucidation of this compound and related molecules.
Predicted Electron Ionization Fragmentation Pathways
Under typical electron ionization (EI) conditions (70 eV), this compound (molar mass: 162.23 g/mol ) is expected to form a molecular ion (M•+) at m/z 162, which will then undergo a series of fragmentation events. The fragmentation is primarily dictated by the stability of the resulting carbocations and neutral radicals. The presence of an aldehyde functional group, a quaternary benzylic carbon, and alkyl chains leads to several predictable cleavage patterns.
The principal fragmentation mechanisms anticipated for this compound are alpha-cleavage and rearrangements involving the phenyl group.
-
Alpha-Cleavage: This is a common fragmentation pathway for aldehydes and involves the cleavage of a bond adjacent to the carbonyl group.[1][2] For this compound, alpha-cleavage can occur in several ways, leading to the loss of the largest alkyl group as the most favorable pathway.
-
Loss of the Ethyl Radical (•C₂H₅): The most probable alpha-cleavage is the loss of the ethyl radical, leading to the formation of a highly stable acylium ion at m/z 133.
-
Loss of the Phenyl Radical (•C₆H₅): Cleavage of the bond between the quaternary carbon and the phenyl group would result in an acylium ion at m/z 85.
-
Loss of the Methyl Radical (•CH₃): Loss of a methyl radical would lead to an acylium ion at m/z 147.
-
Loss of the Formyl Radical (•CHO): Cleavage of the bond to the formyl group is also possible, resulting in a stable tertiary benzylic carbocation at m/z 133.[3]
-
-
Benzylic Cleavage and Rearrangement: The presence of the phenyl group often leads to the formation of a tropylium (B1234903) ion (C₇H₇⁺) at m/z 91, which is a very stable, aromatic carbocation. This is a common feature in the mass spectra of compounds containing a benzyl (B1604629) group. The formation of the tropylium ion from the [M-CHO]⁺ fragment (m/z 133) can occur through rearrangement and loss of propene.
-
McLafferty Rearrangement: A McLafferty rearrangement is not expected for this compound as it lacks a gamma-hydrogen on a flexible alkyl chain.
Based on these principles, the base peak of the spectrum is predicted to be the tropylium ion at m/z 91, with a significant peak at m/z 133.
Predicted Mass Spectrometry Data
The following table summarizes the predicted major fragment ions for this compound, their proposed structures, and their expected relative abundances.
| m/z | Proposed Fragment Ion | Proposed Structure | Predicted Relative Abundance |
| 162 | Molecular Ion [C₁₁H₁₄O]•+ | [M]•+ | Low |
| 147 | [M - CH₃]⁺ | [M - Methyl]⁺ | Low |
| 133 | [M - C₂H₅]⁺ or [M - CHO]⁺ | Acylium Ion or Tertiary Benzylic Carbocation | High |
| 105 | [C₈H₉]⁺ | Phenyl-C(CH₃)₂⁺ | Medium |
| 91 | [C₇H₇]⁺ | Tropylium Ion | Very High (Base Peak) |
| 77 | [C₆H₅]⁺ | Phenyl Ion | Medium |
| 57 | [C₄H₉]⁺ | tert-Butyl Cation | Medium |
| 29 | [CHO]⁺ | Formyl Cation | Medium |
Visualization of Fragmentation Pathways
The following diagram illustrates the predicted major fragmentation pathways of this compound upon electron ionization.
Caption: Predicted EI fragmentation pathways of this compound.
Experimental Protocols
While a specific protocol for this compound is not available, the following is a representative Gas Chromatography-Mass Spectrometry (GC-MS) method suitable for the analysis of this and similar aromatic aldehydes.[4][5]
Sample Preparation
-
Standard Solution Preparation: Prepare a stock solution of the analyte (if available) in a high-purity solvent such as methanol (B129727) or acetonitrile (B52724) at a concentration of 1 mg/mL.
-
Working Solutions: Create a series of working standard solutions by serial dilution of the stock solution to the desired concentration range (e.g., 1-100 µg/mL).
-
Sample Extraction (if in a matrix): For samples in a complex matrix (e.g., biological fluids, environmental samples), a liquid-liquid extraction or solid-phase microextraction (SPME) would be necessary. For SPME, expose a suitable fiber to the sample headspace for a defined period before injection.[6][7]
Gas Chromatography (GC) Conditions
-
GC System: Agilent 7890B GC System or equivalent.
-
Column: HP-5MS (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent non-polar capillary column.[6]
-
Carrier Gas: Helium (99.999% purity) at a constant flow rate of 1.0 mL/min.[6]
-
Inlet: Split/splitless injector.
-
Injection Volume: 1 µL.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: Increase to 280 °C at a rate of 10 °C/min.
-
Final hold: Hold at 280 °C for 5 minutes.
-
Mass Spectrometry (MS) Conditions
-
MS System: Agilent 5977A MSD or equivalent single quadrupole mass spectrometer.
-
Ionization Mode: Electron Ionization (EI).[4]
-
Ionization Energy: 70 eV.[4]
-
Ion Source Temperature: 230 °C.[4]
-
Quadrupole Temperature: 150 °C.[4]
-
Mass Range: Scan from m/z 40 to 400.[4]
-
Solvent Delay: 3 minutes.
-
Data Acquisition: Full scan mode.
Data Analysis
-
Peak Identification: The retention time of the analyte peak in the total ion chromatogram (TIC) is used for initial identification.
-
Mass Spectrum Analysis: The mass spectrum of the identified peak is extracted and compared against a spectral library (e.g., NIST/EPA/NIH Mass Spectral Library) and the predicted fragmentation pattern outlined in this guide.
-
Quantification: If quantitative analysis is required, it is typically performed using an internal standard and by constructing a calibration curve from the working standard solutions.
This guide provides a theoretical framework for understanding the mass spectrometric behavior of this compound. Experimental verification is essential to confirm these predicted fragmentation patterns.
References
- 1. archive.nptel.ac.in [archive.nptel.ac.in]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benchchem.com [benchchem.com]
- 5. dem.ri.gov [dem.ri.gov]
- 6. Determination of volatile organic compounds (VOCs) in indoor work environments by solid phase microextraction-gas chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. GC-MS Sample Preparation | Thermo Fisher Scientific - HK [thermofisher.com]
IUPAC nomenclature and synonyms for 2-Methyl-2-phenylbutanal
This technical guide provides a comprehensive overview of the chemical compound 2-Methyl-2-phenylbutanal, including its nomenclature, physicochemical properties, and a proposed synthetic pathway. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.
IUPAC Nomenclature and Synonyms
The compound with the chemical formula C₁₁H₁₄O is systematically named according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature as This compound [1].
This name is derived from the following structural features:
-
Butanal: The base name indicates a four-carbon aldehyde, where the aldehyde functional group (-CHO) is at position 1.
-
2-Methyl: A methyl group (-CH₃) is attached to the second carbon of the butanal chain.
-
2-Phenyl: A phenyl group (-C₆H₅) is also attached to the second carbon of the butanal chain.
Commonly used synonyms for this compound include:
Physicochemical Properties
The following table summarizes the key computed physicochemical properties of this compound. These values are computationally derived and provide an estimation of the compound's characteristics[1].
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₄O | PubChem[1] |
| Molecular Weight | 162.23 g/mol | PubChem[1] |
| XLogP3 | 2.6 | PubChem[1] |
| Hydrogen Bond Donor Count | 0 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 1 | PubChem[1] |
| Rotatable Bond Count | 3 | PubChem[1] |
| Exact Mass | 162.1045 g/mol | PubChem[1] |
| Topological Polar Surface Area | 17.1 Ų | PubChem[1] |
| Heavy Atom Count | 12 | PubChem[1] |
| Complexity | 147 | PubChem[1] |
Proposed Synthetic Pathway
-
Grignard Reaction: Formation of the tertiary alcohol, 2-methyl-2-phenylbutan-1-ol, via the reaction of a Grignard reagent with an appropriate ester.
-
Oxidation: Subsequent oxidation of the primary alcohol to the corresponding aldehyde, this compound.
Stage 1: Synthesis of 2-Methyl-2-phenylbutan-1-ol (Proposed)
This stage involves the reaction of ethyl 2-phenylbutanoate (B8525191) with methylmagnesium bromide. The Grignard reagent will add twice to the ester to form the tertiary alcohol.
Reaction: Ethyl 2-phenylbutanoate + 2 CH₃MgBr → 2-Methyl-2-phenylbutan-1-ol
Experimental Protocol (Proposed):
-
Materials:
-
Ethyl 2-phenylbutanoate
-
Methylmagnesium bromide (in a suitable solvent like diethyl ether or THF)
-
Anhydrous diethyl ether or THF
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware for anhydrous reactions
-
-
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a condenser, and a nitrogen inlet, add a solution of ethyl 2-phenylbutanoate in anhydrous diethyl ether.
-
Cool the flask in an ice bath.
-
Slowly add a solution of methylmagnesium bromide from the dropping funnel to the stirred solution of the ester.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude 2-methyl-2-phenylbutan-1-ol.
-
Purify the crude product by flash column chromatography or distillation.
-
Stage 2: Oxidation to this compound (Proposed)
The selective oxidation of the primary alcohol, 2-methyl-2-phenylbutan-1-ol, to the aldehyde can be achieved using a variety of mild oxidizing agents to prevent over-oxidation to the carboxylic acid. Pyridinium chlorochromate (PCC) or a Swern oxidation are suitable methods.
Reaction: 2-Methyl-2-phenylbutan-1-ol + Mild Oxidizing Agent → this compound
Experimental Protocol using Pyridinium Chlorochromate (PCC) (Proposed):
-
Materials:
-
2-Methyl-2-phenylbutan-1-ol
-
Pyridinium chlorochromate (PCC)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Anhydrous diethyl ether
-
-
Procedure:
-
In a round-bottom flask, suspend PCC in anhydrous DCM.
-
To this stirred suspension, add a solution of 2-methyl-2-phenylbutan-1-ol in anhydrous DCM dropwise.
-
Stir the reaction mixture at room temperature for a few hours.
-
Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with anhydrous diethyl ether and pass it through a short plug of silica gel to remove the chromium byproducts.
-
Wash the silica gel plug with additional diethyl ether.
-
Combine the filtrates and remove the solvent under reduced pressure.
-
The resulting crude product can be further purified by flash column chromatography.
-
Spectroscopic Data (Anticipated)
-
¹H NMR:
-
A singlet for the aldehydic proton (~9-10 ppm).
-
Multiplets for the aromatic protons of the phenyl group (~7.2-7.4 ppm).
-
A quartet for the methylene (B1212753) protons of the ethyl group.
-
A singlet for the methyl protons directly attached to the chiral center.
-
A triplet for the terminal methyl protons of the ethyl group.
-
-
¹³C NMR:
-
A signal for the aldehyde carbonyl carbon (~200 ppm).
-
Signals for the aromatic carbons.
-
Signals for the quaternary carbon and the other aliphatic carbons.
-
-
IR Spectroscopy:
-
A strong C=O stretching vibration for the aldehyde (~1725 cm⁻¹).
-
C-H stretching vibrations for the aromatic and aliphatic protons.
-
C=C stretching vibrations for the aromatic ring.
-
-
Mass Spectrometry:
-
A molecular ion peak (M⁺) corresponding to the molecular weight of 162.23 g/mol .
-
Characteristic fragmentation patterns, including the loss of the aldehyde group and cleavage of the alkyl chain.
-
Logical Workflow Diagram
The following diagram illustrates the proposed synthetic and characterization workflow for this compound.
Caption: Proposed workflow for the synthesis and characterization of this compound.
References
The Multifaceted Biological Potential of α-Substituted Phenyl Aldehydes: A Technical Guide for Drug Discovery
Abstract
α-Substituted phenyl aldehydes, a class of organic compounds characterized by a phenyl ring and an aldehyde group with a substitution at the alpha position, have emerged as a promising scaffold in drug discovery. This technical guide provides a comprehensive overview of their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. We delve into the underlying mechanisms of action, present key quantitative data, and provide detailed experimental protocols for assessing their efficacy. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development, facilitating further exploration and exploitation of these versatile molecules.
Introduction
The search for novel therapeutic agents with improved efficacy and safety profiles is a perpetual endeavor in the pharmaceutical sciences. Natural products and their synthetic derivatives have historically been a rich source of bioactive compounds. Among these, cinnamaldehyde (B126680), the primary constituent of cinnamon oil, and its α-substituted analogs have garnered significant attention due to their broad spectrum of biological activities. The presence of the α,β-unsaturated aldehyde moiety is a key structural feature that contributes to their reactivity and biological effects, often acting as a Michael acceptor. This guide focuses on phenyl aldehydes with substitutions at the α-carbon, exploring how these modifications influence their biological potential.
Biological Activities and Mechanisms of Action
α-Substituted phenyl aldehydes exhibit a wide array of biological activities, making them attractive candidates for therapeutic development. The primary activities documented in the literature include antimicrobial, anti-inflammatory, and anticancer effects.
Antimicrobial Activity
Several α-substituted phenyl aldehydes have demonstrated potent activity against a range of microbial pathogens, including bacteria and fungi.
-
α-Bromocinnamaldehyde has been shown to be effective against persistent forms of Escherichia coli.[1] It is capable of eradicating E. coli in both exponential and stationary phases of growth.[1] Its bactericidal mechanism is suggested to be independent of reactive oxygen species (ROS) generation.[1]
-
α-Methylcinnamaldehyde has displayed significant antibiofilm activity against Candida albicans, inhibiting its hyphal growth and cell aggregation.[2][3]
The primary mechanism of antimicrobial action is believed to be the disruption of microbial cell membranes. The electrophilic nature of the α,β-unsaturated aldehyde can react with nucleophilic residues in membrane proteins and other cellular components, leading to increased membrane permeability, leakage of intracellular contents, and ultimately cell death.
Anti-inflammatory Activity
Chronic inflammation is a hallmark of numerous diseases. α-Substituted phenyl aldehydes, particularly cinnamaldehyde, have been shown to exert anti-inflammatory effects through the modulation of key signaling pathways. The primary target identified is the Nuclear Factor-kappa B (NF-κB) signaling pathway , a critical regulator of the inflammatory response.
Cinnamaldehyde has been demonstrated to inhibit the activation of NF-κB.[4] This inhibition prevents the transcription of pro-inflammatory genes, such as those encoding for cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[4] The proposed mechanism involves the inhibition of upstream kinases like IκB kinase (IKK), which is responsible for the phosphorylation and subsequent degradation of the NF-κB inhibitor, IκB.
Anticancer Activity
The potential of α-substituted phenyl aldehydes as anticancer agents is an area of active investigation. Their cytotoxic effects against various cancer cell lines have been reported.
-
Cinnamaldehyde itself has been found to be cytotoxic to several cancer cell lines, including leukemia and breast cancer cells.[5] The presence of the electrophilic Michael acceptor is thought to be a key contributor to its anticancer activity.[5]
-
Derivatives of coniferyl aldehyde , which possesses a cinnamaldehyde nucleus, have also shown considerable toxicity towards certain cancer cell lines.[5]
The mechanisms underlying their anticancer activity are multifaceted and may include the induction of apoptosis (programmed cell death), cell cycle arrest, and the inhibition of signaling pathways crucial for cancer cell proliferation and survival.
Quantitative Biological Data
The following tables summarize the quantitative data for the biological activities of various α-substituted phenyl aldehydes, providing a comparative overview of their potency.
Table 1: Antimicrobial Activity of α-Substituted Phenyl Aldehydes
| Compound | Microorganism | Activity Type | Value | Reference |
| α-Bromocinnamaldehyde | Escherichia coli (exponential phase) | Eradication Concentration | 200 µg/mL | [1] |
| α-Bromocinnamaldehyde | Escherichia coli (stationary phase) | Eradication Concentration | 400 µg/mL | [1] |
| α-Methylcinnamaldehyde | Candida albicans | Biofilm Inhibition | >90% at 50 µg/mL | [2][3] |
| α-Methylcinnamaldehyde | Candida albicans | MIC | ≥ 200 µg/mL | [2][3] |
| 4-Bromocinnamaldehyde | Caenorhabditis elegans | Anthelmintic Activity | Active at 20 µg/mL | [2] |
| 4-Chlorocinnamaldehyde | Caenorhabditis elegans | Anthelmintic Activity | Active at 20 µg/mL | [2] |
Table 2: Cytotoxic Activity of α-Substituted Phenyl Aldehydes
| Compound | Cell Line | Activity Type | Value (µM) | Reference |
| Cinnamaldehyde | A549 (lung carcinoma) | IC50 | 58.8 | [6] |
| Cinnamaldehyde | U87MG (glioblastoma) | IC50 | 11.6 µg/mL | |
| Coniferyl Aldehyde Derivative (ABMM-6) | H1299 (non-small cell lung cancer) | Cytotoxicity | Considerable | [5] |
| Coniferyl Aldehyde Derivative (ABMM-24) | H1299 (non-small cell lung cancer) | Cytotoxicity | Considerable | [5] |
| Coniferyl Aldehyde Derivative (ABMM-33) | H1299 (non-small cell lung cancer) | Cytotoxicity | Considerable | [5] |
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to evaluate the biological activity of α-substituted phenyl aldehydes.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.
Materials:
-
96-well microtiter plates
-
Sterile Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
Standardized microbial inoculum (e.g., 5 x 10^5 CFU/mL)
-
Test compound stock solution (dissolved in a suitable solvent like DMSO)
-
Positive control (microorganism in broth without test compound)
-
Negative control (broth only)
Procedure:
-
Prepare serial two-fold dilutions of the test compound in the growth medium directly in the 96-well plate.
-
Inoculate each well (except the negative control) with the standardized microbial suspension.
-
Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.
-
After incubation, visually inspect the plates for microbial growth (turbidity).
-
The MIC is recorded as the lowest concentration of the test compound in which there is no visible growth.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability.
Materials:
-
96-well cell culture plates
-
Mammalian cell line of interest
-
Complete cell culture medium
-
Test compound stock solution
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
Procedure:
-
Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and incubate for a specific period (e.g., 24, 48, or 72 hours).
-
After the treatment period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Remove the medium containing MTT and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Cell viability is calculated as a percentage of the untreated control cells. The IC50 value (the concentration of the compound that causes 50% inhibition of cell growth) can be determined from the dose-response curve.
Visualizing Molecular Interactions: Signaling Pathways and Workflows
Understanding the molecular pathways affected by α-substituted phenyl aldehydes is crucial for elucidating their mechanism of action. The following diagrams, generated using Graphviz, illustrate key signaling pathways and experimental workflows.
References
- 1. marinebiology.pt [marinebiology.pt]
- 2. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 3. Appraisal of Cinnamaldehyde Analogs as Dual-Acting Antibiofilm and Anthelmintic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. acmeresearchlabs.in [acmeresearchlabs.in]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
The Synthetic Alchemist's Guide to 2-Alkyl-2-Aryl Aldehydes: A Comprehensive Review for Drug Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of medicinal chemistry and organic synthesis, the architectural complexity of drug candidates often dictates their biological activity and pharmacokinetic profiles. Among the myriad of valuable structural motifs, 2-alkyl-2-aryl aldehydes stand out as versatile intermediates and key building blocks. Their α-quaternary stereocenter presents a unique synthetic challenge and a gateway to a diverse array of chiral molecules with significant potential in drug discovery. This technical guide provides an in-depth review of the core synthetic strategies for accessing these valuable compounds, detailed experimental protocols for key transformations, and an overview of their applications in the pharmaceutical sciences.
I. Enantioselective Synthesis of 2-Alkyl-2-Aryl Aldehydes: Core Methodologies
The construction of the sterically congested α-quaternary center in 2-alkyl-2-aryl aldehydes with high enantiopurity is a formidable task. Modern synthetic organic chemistry has risen to this challenge with the development of powerful catalytic asymmetric methodologies. This section details the seminal approaches, providing a comparative overview of their scope and limitations.
Palladium-Catalyzed Asymmetric α-Arylation of Aldehydes
Palladium catalysis has emerged as a robust tool for the formation of C(sp²)-C(sp³) bonds. The asymmetric α-arylation of aldehydes, particularly for the synthesis of α-aryl aldehydes, has been significantly advanced by the work of Buchwald and others. These methods typically involve the reaction of an aldehyde with an aryl halide in the presence of a palladium catalyst and a chiral phosphine (B1218219) ligand.
A notable advancement in this area is the development of improved protocols that are effective for a wide range of substrates, including electron-rich aryl bromides and less reactive aryl chlorides. The choice of ligand is critical for achieving high yields and enantioselectivities.[1][2][3][4][5][6] The utility of these methods has been demonstrated in the total synthesis of bioactive molecules, such as (±)-sporochnol.[1][2]
Table 1: Palladium-Catalyzed Asymmetric Intramolecular α-Arylation of Aldehydes
| Entry | Aldehyde Substrate | Aryl Halide | Catalyst/Ligand | Base | Solvent | Yield (%) | ee (%) | Reference |
| 1 | α-Methyl-2-bromobenzaldehyde | - | Pd(OAc)₂ / (R)-BINAP | Cs₂CO₃ | Toluene (B28343) | 85 | 92 | [5] |
| 2 | α-Ethyl-2-chlorobenzaldehyde | - | [Pd(allyl)Cl]₂ / t-Bu-PHOX | K₃PO₄ | Dioxane | 78 | 95 | [5] |
| 3 | α-Propyl-2-iodobenzaldehyde | - | Pd₂(dba)₃ / (S)-MeO-BIPHEP | NaOt-Bu | THF | 91 | 90 | [5] |
Data represents typical examples from the literature and may not be exhaustive.
Copper-Catalyzed Enantioselective Alkylation and Arylation
Copper-based catalytic systems offer a complementary and often more economical approach to the synthesis of chiral α-quaternary aldehydes. These methods can involve the use of organoboron reagents or other nucleophiles. A significant advantage of copper catalysis is its ability to tolerate a wide variety of functional groups.[7][8] Recent developments have focused on the use of chiral phosphine ligands to induce high levels of enantioselectivity in the allylation of formate (B1220265) esters to directly yield α-quaternary aldehydes.[8]
Table 2: Copper-Catalyzed Enantioselective Synthesis of α-Quaternary Aldehydes
| Entry | Electrophile | Nucleophile | Catalyst/Ligand | Additive | Solvent | Yield (%) | er | Reference |
| 1 | Methyl Formate | Allylboronate | Cu(OAc)₂ / (R)-DTBM-SEGPHOS | - | THF | 85 | 95:5 | [7][8] |
| 2 | Acyl Carbonate | Crotylboronate | CuCl / (S)-BINAP | MeOH | Toluene | 76 | 92:8 | [7] |
| 3 | Methyl Formate | Cinnamylboronate | Cu(OTf)₂ / (R,R)-Ph-BPE | - | CH₂Cl₂ | 81 | 97:3 | [8] |
er = enantiomeric ratio
Organocatalytic Asymmetric α-Alkylation and α-Arylation
Organocatalysis has revolutionized asymmetric synthesis by providing a metal-free alternative for the construction of chiral centers. Enamine and Singly Occupied Molecular Orbital (SOMO) catalysis are two powerful strategies that have been successfully applied to the α-functionalization of aldehydes.[3][9][10][11][12][13][14]
In enamine catalysis, a chiral secondary amine reacts with the aldehyde to form a nucleophilic enamine intermediate, which then reacts with an electrophile. SOMO catalysis involves the single-electron oxidation of this enamine to a highly reactive radical cation, which can then undergo enantioselective C-C bond formation. These methods have been particularly effective for intramolecular reactions to construct cyclic systems containing a 2-alkyl-2-aryl aldehyde moiety.
Table 3: Organocatalytic Asymmetric α-Functionalization of Aldehydes
| Entry | Aldehyde | Reagent | Catalyst | Type | Yield (%) | ee (%) | Reference |
| 1 | Pentanal | 2-Bromonitrobenzene | (S)-Proline | Enamine | 75 | 92 | [11] |
| 2 | Hexanal | Phenyliodonium difluoride | MacMillan Catalyst | SOMO | 88 | 95 | [3][10] |
| 3 | Octanal | α-Bromoacetonitrile | Imidazolidinone | Photoredox/Organo | 95 | 95 | [9][11][12] |
II. Experimental Protocols for Key Experiments
Providing detailed and reproducible experimental protocols is crucial for researchers aiming to apply these synthetic methods. This section offers step-by-step procedures for representative examples of the core methodologies discussed above.
General Procedure for Palladium-Catalyzed Asymmetric Intramolecular α-Arylation of an Aldehyde
Materials:
-
α-Alkyl-2-haloarylaldehyde (1.0 mmol)
-
Palladium acetate (B1210297) [Pd(OAc)₂] (0.02 mmol, 2 mol%)
-
(R)-BINAP (0.03 mmol, 3 mol%)
-
Cesium carbonate (Cs₂CO₃) (1.5 mmol)
-
Anhydrous toluene (10 mL)
Procedure:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add Pd(OAc)₂ (4.5 mg, 0.02 mmol) and (R)-BINAP (18.7 mg, 0.03 mmol).
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous toluene (5 mL) and stir the mixture at room temperature for 15 minutes.
-
Add the α-alkyl-2-haloarylaldehyde (1.0 mmol) and cesium carbonate (488 mg, 1.5 mmol).
-
Stir the reaction mixture at 80 °C for 12-24 hours, monitoring the progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium (B1175870) chloride solution (10 mL).
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired 2-alkyl-2-aryl aldehyde.[5]
General Procedure for Copper-Catalyzed Enantioselective Allylation of Methyl Formate
Materials:
-
Copper(I) acetate [Cu(OAc)] (0.05 mmol, 5 mol%)
-
(R)-DTBM-SEGPHOS (0.06 mmol, 6 mol%)
-
Allylboronate reagent (1.2 mmol)
-
Methyl formate (1.0 mmol)
-
Anhydrous THF (5 mL)
Procedure:
-
In a glovebox, charge an oven-dried vial with Cu(OAc) (6.1 mg, 0.05 mmol) and (R)-DTBM-SEGPHOS (72.7 mg, 0.06 mmol).
-
Add anhydrous THF (2 mL) and stir the mixture for 30 minutes at room temperature to form the catalyst complex.
-
In a separate vial, dissolve the allylboronate reagent (1.2 mmol) in anhydrous THF (1 mL).
-
Cool the catalyst solution to 0 °C and add the solution of the allylboronate reagent.
-
Add methyl formate (60.1 mg, 1.0 mmol) dropwise to the reaction mixture.
-
Stir the reaction at 0 °C for 12 hours.
-
Quench the reaction by the addition of saturated aqueous sodium bicarbonate solution (5 mL).
-
Extract the aqueous layer with diethyl ether (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
The crude aldehyde is often used immediately in the next step or can be purified by careful column chromatography on silica gel.[7][8]
III. Visualizing the Pathways: Reaction Mechanisms and Workflows
Understanding the underlying mechanisms and experimental setups is paramount for optimizing reactions and troubleshooting. The following diagrams, rendered in DOT language, illustrate key concepts in the synthesis of 2-alkyl-2-aryl aldehydes.
Catalytic Cycle of Palladium-Catalyzed α-Arylation
Caption: Catalytic cycle for the Pd-catalyzed α-arylation of aldehydes.
Enamine Catalysis Activation of Aldehydes
Caption: General mechanism of enamine catalysis for aldehyde functionalization.
IV. Applications in Drug Discovery and Natural Product Synthesis
The 2-alkyl-2-aryl aldehyde motif is a valuable precursor to a wide range of biologically active molecules. The aldehyde functionality serves as a versatile handle for further chemical transformations, allowing for the rapid diversification of molecular scaffolds.
-
Access to Chiral Carboxylic Acids, Alcohols, and Amines: The aldehyde can be readily oxidized to the corresponding carboxylic acid, reduced to the alcohol, or converted to an amine via reductive amination. These transformations provide access to a diverse set of chiral building blocks for drug synthesis.[8]
-
Synthesis of Bioactive Natural Products: Many natural products possess complex stereochemical architectures that include quaternary stereocenters. The enantioselective synthesis of 2-alkyl-2-aryl aldehydes provides a key strategic advantage in the total synthesis of such molecules. For instance, derivatives of these aldehydes have been utilized as key intermediates in the synthesis of lignans (B1203133) and other biologically active natural products.[9][11][12]
-
Scaffolds for Medicinal Chemistry: The rigid and well-defined three-dimensional structure imparted by the α-quaternary center can be advantageous for optimizing ligand-receptor interactions. Medicinal chemists can exploit this structural feature to design potent and selective inhibitors of enzymes or modulators of receptors. The aryl group can be tailored to interact with specific pockets in a binding site, while the alkyl group can be varied to fine-tune physicochemical properties such as lipophilicity and metabolic stability.[15][16]
V. Conclusion
The synthesis of 2-alkyl-2-aryl aldehydes, particularly in an enantioselective manner, has been a significant area of research in organic chemistry. The development of robust and versatile catalytic methods based on palladium, copper, and organocatalysis has provided the tools necessary to access these valuable chiral building blocks with high efficiency and stereocontrol. The detailed experimental protocols and mechanistic insights provided in this guide are intended to empower researchers in drug discovery and development to leverage these powerful synthetic strategies in their quest for novel therapeutics. The continued exploration of new catalytic systems and the application of these aldehydes in the synthesis of complex bioactive molecules will undoubtedly lead to further advancements in the field of medicinal chemistry.
References
- 1. Asymmetric palladium-catalyzed intramolecular alpha-arylation of aldehydes. | Semantic Scholar [semanticscholar.org]
- 2. An improved protocol for the Pd-catalyzed alpha-arylation of aldehydes with aryl halides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. An Improved Protocol for the Pd-Catalyzed α-Arylation of Aldehydes with Aryl Halides [organic-chemistry.org]
- 5. scite.ai [scite.ai]
- 6. pubs.acs.org [pubs.acs.org]
- 7. A Catalytic Method for the Enantioselective Synthesis of α-Quaternary Ketones, α-Ketoesters and Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dissertation or Thesis | Enantioselective Synthesis of Alpha-Quaternary Aldehydes Through Copper-Catalyzed Allyl Additions to Methylformate | ID: vm40z338w | Carolina Digital Repository [cdr.lib.unc.edu]
- 9. Catalytic asymmetric α-alkylation of aldehydesvia a SN2′-type addition-elimination pathway - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 10. Enantioselective alpha-arylation of aldehydes via organo-SOMO catalysis. An ortho-selective arylation reaction based on an open-shell pathway. | Semantic Scholar [semanticscholar.org]
- 11. Enantioselective α-Alkylation of Aldehydes via Photoredox Organocatalysis: Rapid Access to Pharmacophore Fragments from β-Cyanoaldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. macmillan.princeton.edu [macmillan.princeton.edu]
- 13. Catalytic asymmetric intramolecular alpha-alkylation of aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Enantioselective Intramolecular Aldehyde α-Alkylation with Simple Olefins: Direct Access to Homo-Ene Products - PMC [pmc.ncbi.nlm.nih.gov]
- 15. omicsonline.org [omicsonline.org]
- 16. Chiral Alkyl Halides: Underexplored Motifs in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Enduring Utility of Substituted Butyraldehydes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Substituted butyraldehydes, organic compounds featuring a four-carbon aldehyde backbone with various functional groups, represent a cornerstone of modern organic synthesis. Their discovery, rooted in the foundational explorations of aldehyde chemistry in the 19th century, has evolved into a sophisticated field of study. These versatile molecules serve as critical intermediates in the production of a wide array of fine chemicals, polymers, fragrances, and, most notably, pharmaceuticals. Their significance is exemplified by their role in the synthesis of the triptan class of anti-migraine drugs, highlighting the profound impact of these seemingly simple structures on human health. This in-depth technical guide provides a comprehensive overview of the discovery, history, synthesis, and application of substituted butyraldehydes, tailored for professionals in research and drug development.
Historical Perspective
The journey of substituted butyraldehydes is intrinsically linked to the broader history of aldehyde chemistry. The initial isolation of aldehydes is credited to the German chemist Justus von Liebig in 1835 [1]. However, it was the pioneering work of French chemist Charles-Adolphe Wurtz in the mid-19th century on the aldol (B89426) reaction that opened the door to the synthesis of more complex, functionalized aldehydes.
A pivotal moment in the large-scale production of butyraldehyde (B50154) arrived with the discovery of hydroformylation (or the "oxo process") by Otto Roelen in 1938 . This process, which involves the addition of a formyl group and a hydrogen atom across a carbon-carbon double bond, revolutionized the industrial synthesis of aldehydes from alkenes. The first industrial plant for butyraldehyde production using this method was established in 1947.
The development of asymmetric synthesis has been crucial in producing specific stereoisomers of substituted butyraldehydes for pharmaceutical applications. The groundbreaking work of chemists like Henri B. Kagan in the field of asymmetric catalysis and Dieter Seebach with the concept of "umpolung" (polarity inversion) has provided chemists with the tools to control the stereochemistry of these molecules with remarkable precision[2][3][4][5][6][7][8]. More recently, the field of organocatalysis, for which Benjamin List and David MacMillan were awarded the Nobel Prize in Chemistry in 2021, has offered even more versatile and environmentally friendly methods for the asymmetric functionalization of aldehydes[9][10][11][12][13][14].
Key Synthesis Methodologies
The synthesis of substituted butyraldehydes can be achieved through a variety of powerful organic reactions. The choice of method depends on the desired substitution pattern (α, β, γ, or δ) and the required stereochemistry.
Hydroformylation
Hydroformylation remains a dominant industrial method for the synthesis of butyraldehydes. By using substituted alkenes as starting materials, one can introduce substituents at various positions. For example, the hydroformylation of 1-butene (B85601) yields a mixture of n-pentanal and the α-substituted 2-methylbutyraldehyde [15][16][17][18][19][20]. The regioselectivity of this reaction can be controlled by the choice of catalyst and ligands.
Aldol Condensation
The aldol condensation is a fundamental carbon-carbon bond-forming reaction that is particularly useful for synthesizing β-hydroxy aldehydes. The self-condensation of acetaldehyde (B116499), for instance, produces 3-hydroxybutyraldehyde (aldol)[21][22][23]. Cross-aldol reactions between different aldehydes and ketones can generate a wide variety of β-substituted butyraldehydes.
Grignard and Organolithium Reactions
For the synthesis of γ- and δ-substituted butyraldehydes, Grignard and organolithium reagents are invaluable. These reactions often utilize a protected aldehyde or a latent aldehyde functionality. A common strategy involves the reaction of a Grignard reagent with a suitable electrophile, such as an epoxide or a protected halo-aldehyde. For instance, the synthesis of 4-(N,N-dimethylamino)butyraldehyde acetals , key intermediates for triptans, can be achieved via a Grignard reaction[24].
Umpolung Chemistry
The concept of umpolung, or polarity inversion, developed by Corey and Seebach, allows for the synthesis of substituted aldehydes that are not accessible through traditional methods[2][3][5]. This is often achieved by converting the electrophilic aldehyde carbonyl into a nucleophilic species, typically a dithiane. This nucleophile can then react with various electrophiles to introduce substituents at the original carbonyl carbon.
Data Presentation: Physical and Spectroscopic Properties
The following tables summarize key quantitative data for butyraldehyde and a selection of its substituted derivatives.
| Compound Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) |
| n-Butyraldehyde | CH₃CH₂CH₂CHO | C₄H₈O | 72.11 | 74.8 | 0.802 |
| 2-Methylbutyraldehyde | CH₃CH₂CH(CH₃)CHO | C₅H₁₀O | 86.13 | 90-92 | 0.803 |
| 3-Methylbutyraldehyde | (CH₃)₂CHCH₂CHO | C₅H₁₀O | 86.13 | 92.5 | 0.798 |
| 2-Ethylbutyraldehyde | CH₃CH₂CH(CH₂CH₃)CHO | C₆H₁₂O | 100.16 | 117 | 0.810 |
| 3-Hydroxybutyraldehyde | CH₃CH(OH)CH₂CHO | C₄H₈O₂ | 88.11 | 83 @ 20 mmHg | 1.103 |
| 3-Phenylbutyraldehyde | C₆H₅CH(CH₃)CH₂CHO | C₁₀H₁₂O | 148.20 | 93-94 @ 16 mmHg | 0.997 |
| 4-(N,N-Dimethylamino)butyraldehyde Dimethyl Acetal (B89532) | (CH₃)₂NCH₂CH₂CH₂CH(OCH₃)₂ | C₈H₁₉NO₂ | 161.24 | 80-85 @ 15-20 mmHg | N/A |
| 4-(N,N-Dimethylamino)butyraldehyde Diethyl Acetal | (CH₃)₂NCH₂CH₂CH₂CH(OC₂H₅)₂ | C₁₀H₂₃NO₂ | 189.30 | 140-150 @ 15-20 mmHg | 0.86 |
Note: Data is compiled from various sources and may vary slightly depending on the experimental conditions.[2][11][15][16][22][24][25][26][27][28][29]
| Compound Name | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (cm⁻¹) |
| 2-Ethylbutyraldehyde | 9.59 (s, 1H), 2.15-2.10 (m, 1H), 1.71-1.48 (m, 4H), 0.94-0.90 (t, 6H) | 205.6, 55.0, 21.5, 11.4 | 2965, 2878, 2708, 1728, 1465, 1382 |
| 4-(N,N-Dimethylamino)butyraldehyde Dimethyl Acetal | 4.37 (t, 1H), 3.31 (s, 6H), 2.24 (t, 2H), 2.21 (s, 6H), 1.63-1.47 (m, 4H) | N/A | 2945, 2816, 1464, 1074 |
| 4-(N,N-Dimethylamino)butyraldehyde Diethyl Acetal | 4.39 (t, 1H), 3.68-3.42 (m, 4H), 2.25 (t, 2H), 2.22 (s, 6H), 1.65-1.48 (m, 4H), 1.22-1.17 (m, 6H) | N/A | N/A |
Note: NMR data is typically recorded in CDCl₃. IR data represents key characteristic peaks.[1][25][26][30][31]
Experimental Protocols
Synthesis of 3-Hydroxybutyraldehyde (Aldol)
This protocol is a classic example of a base-catalyzed aldol condensation.
Materials:
-
Acetaldehyde, freshly distilled
-
Potassium cyanide solution (2.5%)
-
Ice
-
Hydrochloric acid
-
Sodium chloride
-
Diethyl ether
-
Anhydrous sodium sulfate
Procedure:
-
In a flask immersed in a cooling bath of ice and water, place 200 mL of ice-cold water.
-
Add 100 g of freshly distilled acetaldehyde in portions, ensuring the temperature does not exceed 0 °C.
-
Replace the cooling bath with one containing ice and hydrochloric acid to lower the temperature to -12 °C.
-
Slowly add 100 mL of a 2.5% potassium cyanide solution, keeping the temperature below -8 °C.
-
Maintain the reaction mixture below -8 °C for 2 hours, then at 0 °C for 30 hours.
-
Saturate the resulting pale yellow solution with sodium chloride and extract four times with diethyl ether.
-
Dry the combined ethereal extracts over anhydrous sodium sulfate.
-
Distill off the ether, and then distill the residue under reduced pressure.
-
Collect the fraction boiling at 80-90 °C at 20 mmHg. The yield is approximately 50%.[31]
Synthesis of 4-(N,N-Dimethylamino)butyraldehyde Dimethyl Acetal
This protocol describes a two-step synthesis of a key intermediate for triptan synthesis.
Materials:
-
4-Chlorobutanal (B1267710) dimethyl acetal
-
Aqueous dimethylamine (B145610) solution
-
Methylene (B1212753) chloride
-
5% Sodium bicarbonate solution
-
Brine solution
Procedure:
-
Dissolve 100 g (0.655 mol) of 4-chlorobutanal dimethyl acetal in 200 mL of aqueous dimethylamine solution and stir for 15 minutes at ambient temperature.
-
Warm the reaction mixture to 50 °C and stir for an additional 3 hours.
-
Cool the mixture to room temperature and extract the product with methylene chloride (2 x 250 mL).
-
Wash the combined organic layers with 5% sodium bicarbonate solution (2 x 100 mL) and then with brine solution (2 x 100 mL).
-
Evaporate the organic solvent and distill the residue to obtain the product.
-
The yield is approximately 88 g (84%) of a colorless liquid with a boiling point of 40 °C at 1 mm Hg.[1][9][25]
Mandatory Visualizations
Signaling Pathway of Triptans
Substituted butyraldehydes are crucial for the synthesis of triptans, a class of drugs used to treat migraines. Triptans are agonists of serotonin (B10506) (5-HT) receptors, specifically the 5-HT1B and 5-HT1D subtypes. Their therapeutic effect is believed to arise from three primary mechanisms: cranial vasoconstriction, peripheral neuronal inhibition, and inhibition of neurotransmission in the trigeminocervical complex.
Caption: Signaling pathway illustrating the mechanism of action of triptan-based anti-migraine drugs.
Experimental Workflow: Synthesis of Zolmitriptan Intermediate
The synthesis of Zolmitriptan, a widely used triptan, often involves the Fischer indole (B1671886) synthesis, which utilizes a substituted butyraldehyde derivative. The following diagram outlines a typical experimental workflow for the synthesis of a key intermediate.
Caption: A simplified workflow for the synthesis of a key intermediate in the production of Zolmitriptan.[6][30][32][33][34]
Logical Relationship: Fischer Indole Synthesis
The Fischer indole synthesis is a powerful reaction for constructing the indole ring system, which is central to the structure of triptans. This reaction involves the acid-catalyzed rearrangement of a phenylhydrazone, formed from a phenylhydrazine (B124118) and an aldehyde or ketone.
Caption: Logical progression of the Fischer Indole Synthesis for the formation of the indole core.[1][4][7][34][35][36][37]
Conclusion
From their early discovery to their current role as indispensable building blocks in complex molecular architectures, substituted butyraldehydes have had a profound impact on chemical synthesis. The development of sophisticated synthetic methodologies, including hydroformylation, aldol reactions, and asymmetric catalysis, has enabled chemists to tailor the structure and stereochemistry of these molecules with remarkable precision. Their application in the synthesis of life-changing pharmaceuticals, such as the triptans, underscores their importance in drug discovery and development. As synthetic methods continue to evolve, the utility of substituted butyraldehydes is poised to expand, offering new solutions to challenges in medicine, materials science, and beyond. This guide serves as a foundational resource for researchers and scientists seeking to harness the synthetic potential of these versatile and historically significant compounds.
References
- 1. asianpubs.org [asianpubs.org]
- 2. Corey–Seebach reaction - Wikipedia [en.wikipedia.org]
- 3. dnmfaizpur.org [dnmfaizpur.org]
- 4. scispace.com [scispace.com]
- 5. jk-sci.com [jk-sci.com]
- 6. Early history of asymmetric synthesis: who are the scientists who set up the basic principles and the first experiments? - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. chimia.ch [chimia.ch]
- 8. ethz.ch [ethz.ch]
- 9. CN101962327A - New Synthesis Process of 4-(N,N-Dimethylamino)-Butyraldehyde Dimethalate - Google Patents [patents.google.com]
- 10. 2-Ethylbutyraldehyde | SIELC Technologies [sielc.com]
- 11. 3-苯基丁醛 97% | Sigma-Aldrich [sigmaaldrich.com]
- 12. ir.library.louisville.edu [ir.library.louisville.edu]
- 13. Three-Step Telescoped Synthesis of Monosubstituted Vicinal Diamines from Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 4-(Dimethylamino)butyraldehyde Dimethyl Acetal | C8H19NO2 | CID 10374734 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. 4-(Dimethylamino)butyraldehyde Diethyl Acetal | CymitQuimica [cymitquimica.com]
- 16. Author: H. B. Kagan [organic-chemistry.org]
- 17. scispace.com [scispace.com]
- 18. lookchem.com [lookchem.com]
- 19. 3-Phenylbutanal | C10H12O | CID 85979 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 20. labproinc.com [labproinc.com]
- 21. 3-Phenylbutyric acid [webbook.nist.gov]
- 22. WO2003101931A2 - Preparation of 4-(n, n-disubstitutedamino) butyraldehyde acetals - Google Patents [patents.google.com]
- 23. 4-(N,N-Dimethylamino)butanal Dimethyl Acetal | 19718-92-4 [chemicalbook.com]
- 24. guidechem.com [guidechem.com]
- 25. 4-(Dimethylamino)butyraldehyde Diethyl Acetal | 1116-77-4 | TCI EUROPE N.V. [tcichemicals.com]
- 26. Showing Compound 2-Ethylbutanal (FDB003244) - FooDB [foodb.ca]
- 27. 3-フェニルブチルアルデヒド 97% | Sigma-Aldrich [sigmaaldrich.com]
- 28. 2-Ethylbutyraldehyde | C6H12O | CID 7359 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 29. 2-ETHYLBUTYRALDEHYDE(97-96-1) 1H NMR spectrum [chemicalbook.com]
- 30. Organic Syntheses Procedure [orgsyn.org]
- 31. researchgate.net [researchgate.net]
- 32. Fischer Indole Synthesis [organic-chemistry.org]
- 33. researchgate.net [researchgate.net]
- 34. Organic Syntheses Procedure [orgsyn.org]
- 35. alfa-chemistry.com [alfa-chemistry.com]
- 36. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 37. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
Commercial availability and suppliers of 2-Methyl-2-phenylbutanal
An In-depth Examination of the Commercial Availability, Physicochemical Properties, and Postulated Methodologies for Synthesis and Analysis of 2-Methyl-2-phenylbutanal for Research and Development.
This technical guide provides a comprehensive overview of this compound (CAS No. 4370-86-9), a small molecule of potential interest to researchers, scientists, and drug development professionals. Due to the limited availability of published experimental data for this specific compound, this guide combines established facts with theoretically derived protocols and analyses based on structurally related molecules.
Commercial Availability and Suppliers
This compound is available commercially from a number of chemical suppliers catering to the research and development sector. While availability may fluctuate, interested parties can inquire with the following vendors:
-
BLD Pharm: Lists this compound under CAS number 4370-86-9, though it may be temporarily out of stock.[1]
-
Enamine: Offers this compound through their building block collection.
-
Sigma-Aldrich: Provides the compound under CAS number 4370-86-9.
It is recommended to contact these suppliers directly to obtain current stock status, purity specifications, and pricing information.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₄O | PubChem[2] |
| Molecular Weight | 162.23 g/mol | PubChem[2] |
| IUPAC Name | This compound | PubChem[2] |
| CAS Number | 4370-86-9 | PubChem[2] |
| SMILES | CCC(C)(C=O)C1=CC=CC=C1 | PubChem[2] |
| InChIKey | KBFGOKRNYRGJCI-UHFFFAOYSA-N | PubChem[2] |
| XLogP3 | 2.6 | PubChem[2] |
| Hydrogen Bond Donor Count | 0 | PubChem[2] |
| Hydrogen Bond Acceptor Count | 1 | PubChem[2] |
| Rotatable Bond Count | 2 | PubChem[2] |
| Exact Mass | 162.104465066 Da | PubChem[2] |
| Topological Polar Surface Area | 17.1 Ų | PubChem[2] |
| Heavy Atom Count | 12 | PubChem[2] |
| Complexity | 147 | PubChem[2] |
Note: These properties are computationally derived and have not been experimentally verified.
Hypothetical Synthesis and Purification Protocols
While a specific, validated experimental protocol for the synthesis of this compound is not found in the reviewed literature, a plausible synthetic route can be conceptualized based on established organic chemistry principles for the formation of α,α-disubstituted aldehydes.
Proposed Synthetic Pathway
A logical approach to the synthesis of this compound involves the alkylation of a suitable precursor followed by oxidation. A potential starting material is 2-phenylbutanenitrile (B1582627). The proposed pathway is as follows:
-
Deprotonation: Treatment of 2-phenylbutanenitrile with a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) to generate a carbanion at the α-position.
-
Methylation: Reaction of the resulting carbanion with an electrophilic methyl source, such as methyl iodide, to introduce the second substituent at the α-carbon, yielding 2-methyl-2-phenylbutanenitrile (B8735662).
-
Reduction and Hydrolysis: Reduction of the nitrile to an imine using a reducing agent like diisobutylaluminium hydride (DIBAL-H), followed by acidic workup to hydrolyze the imine to the desired aldehyde, this compound.
Hypothetical Experimental Protocol
Disclaimer: The following protocol is a generalized representation and has not been experimentally validated for the synthesis of this compound. It is intended for illustrative purposes and should be adapted and optimized by a qualified chemist.
Materials:
-
2-phenylbutanenitrile
-
Lithium diisopropylamide (LDA) solution in THF
-
Methyl iodide
-
Diisobutylaluminium hydride (DIBAL-H) solution in hexanes
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Anhydrous diethyl ether
-
Hydrochloric acid (1 M)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Methylation:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon), add a solution of 2-phenylbutanenitrile (1 equivalent) in anhydrous THF.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add a solution of LDA (1.1 equivalents) in THF, maintaining the temperature below -70 °C.
-
Stir the resulting solution at -78 °C for 1 hour.
-
Add methyl iodide (1.2 equivalents) dropwise and allow the reaction to slowly warm to room temperature overnight.
-
Quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 2-methyl-2-phenylbutanenitrile.
-
-
Reduction and Hydrolysis:
-
Dissolve the crude 2-methyl-2-phenylbutanenitrile in anhydrous diethyl ether under an inert atmosphere.
-
Cool the solution to -78 °C.
-
Slowly add a solution of DIBAL-H (1.5 equivalents) in hexanes, keeping the internal temperature below -70 °C.
-
Stir the reaction at -78 °C for 3 hours.
-
Quench the reaction by the slow, dropwise addition of methanol, followed by 1 M HCl.
-
Allow the mixture to warm to room temperature and stir vigorously until two clear layers form.
-
Separate the layers and extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with saturated aqueous sodium bicarbonate and brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Proposed Purification Workflow
The crude product would likely require purification to remove unreacted starting materials and byproducts. A standard purification workflow for a moderately polar, non-volatile organic compound would be appropriate.
Hypothetical Analytical and Characterization Protocols
As no published spectroscopic data for this compound is available, the following are proposed methods for its characterization based on standard analytical techniques for small organic molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (400 MHz, CDCl₃): Expected signals would include a triplet for the aldehydic proton, multiplets for the aromatic protons, a quartet for the methylene (B1212753) protons of the ethyl group, a singlet for the methyl group, and a triplet for the terminal methyl of the ethyl group.
-
¹³C NMR (100 MHz, CDCl₃): An aldehydic carbon signal would be expected in the downfield region (around 200 ppm), along with signals for the quaternary α-carbon, aromatic carbons, and the aliphatic carbons of the ethyl and methyl groups.
Mass Spectrometry (MS)
-
Electron Ionization (EI-MS): The mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 162. Subsequent fragmentation patterns could include the loss of the aldehyde group, the ethyl group, and characteristic phenyl-containing fragments.
Infrared (IR) Spectroscopy
-
A strong absorption band characteristic of the aldehyde C=O stretch would be expected around 1725 cm⁻¹. Aromatic C-H stretching and bending vibrations would also be present.
Potential Applications in Drug Development
There is currently no published information on the biological activity or specific applications of this compound in drug development. However, the α-methyl-α-phenyl aldehyde moiety is a structural motif that could be of interest in medicinal chemistry. The introduction of a quaternary center can impart specific conformational constraints and metabolic stability to a molecule, which are often desirable properties in drug candidates. Further research would be required to explore any potential biological activities of this compound.
Conclusion
This compound is a commercially available compound with limited publicly available experimental data. This technical guide has provided a summary of its computed physicochemical properties and has outlined hypothetical, yet plausible, protocols for its synthesis, purification, and characterization. These inferred methodologies are based on established chemical principles and are intended to serve as a starting point for researchers interested in exploring the chemistry and potential applications of this molecule. It is imperative that any experimental work is conducted with appropriate safety precautions and that all results are validated through rigorous analytical characterization.
References
An In-depth Technical Guide to the Safe Handling of 2-Methyl-2-phenylbutanal
This guide provides a comprehensive overview of the safety data and handling precautions for 2-Methyl-2-phenylbutanal (CAS No. Not available, CID 12765601), intended for researchers, scientists, and professionals in drug development. Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, this document incorporates data from structurally similar chemicals to provide a thorough understanding of potential hazards. All data derived from analogous compounds are clearly indicated.
Chemical and Physical Properties
Quantitative data for this compound is primarily based on computational models. These properties are essential for understanding the substance's behavior under various laboratory conditions.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₄O | PubChem[1] |
| Molecular Weight | 162.23 g/mol | PubChem[1] |
| Boiling Point | 90 - 92 °C / 194 - 197.6 °F | Analog: 2-Methylbutanal[2] |
| Flash Point | 4 °C / 39.2 °F | Analog: 2-Methylbutanal[2] |
| Specific Gravity | 0.805 | Analog: 2-Methylbutanal[3] |
| Autoignition Temperature | 240 °C / 464 °F | Analog: 2-Methylbutanal[3] |
| XLogP3 | 2.6 | PubChem[1] |
| Hydrogen Bond Donor Count | 0 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 1 | PubChem[1] |
| Rotatable Bond Count | 3 | PubChem[1] |
Hazard Identification and Classification
Based on data from analogous compounds, this compound is expected to be a hazardous substance. The following hazard statements are derived from 2-Methylbutyraldehyde, a structurally related compound.
| Hazard Class | GHS Classification | Hazard Statement |
| Flammable Liquids | Category 2 | H225: Highly flammable liquid and vapor[4] |
| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction[4] |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation[4] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[4] |
| Hazardous to the Aquatic Environment (Chronic) | Category 2 | H411: Toxic to aquatic life with long lasting effects[4] |
Signal Word: Danger[4]
Handling and Storage Precautions
Proper handling and storage are critical to ensure safety in the laboratory. The following protocols are based on best practices for handling flammable and irritant chemicals.
General Handling Workflow
Caption: Workflow for Safe Handling of this compound.
Key Handling and Storage Precautions:
-
Ventilation: Use only outdoors or in a well-ventilated area, preferably within a chemical fume hood[5].
-
Fire Prevention: Keep away from heat, sparks, open flames, and hot surfaces. No smoking. Use explosion-proof electrical, ventilating, and lighting equipment. Take precautionary measures against static discharge[4][5].
-
Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat. Ensure an eyewash station and safety shower are readily accessible[2][6].
-
Storage Conditions: Store in a cool, well-ventilated place. Keep the container tightly closed. It is recommended to store under an inert atmosphere as the material may be air-sensitive[2][3].
-
Incompatible Materials: Avoid contact with strong oxidizing agents, strong bases, and strong reducing agents[2].
Emergency Procedures and First Aid
In the event of an exposure or spill, immediate and appropriate action is crucial.
Emergency Response Protocol
Caption: First Aid Measures for Exposure to this compound.
First Aid Measures:
-
Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, seek medical attention[6].
-
Skin Contact: Take off immediately all contaminated clothing. Rinse skin with plenty of water or shower. If skin irritation or a rash occurs, get medical advice[2][5].
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention[2].
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and then drink plenty of water. Never give anything by mouth to an unconscious person. Consult a physician[2][5].
Accidental Release Measures:
-
Ensure adequate ventilation and remove all sources of ignition[2].
-
Wear personal protective equipment, including respiratory protection if vapors are generated[5][7].
-
Absorb the spillage with inert material (e.g., sand, diatomite) and place it in a suitable, closed container for disposal[2][8].
-
Prevent the product from entering drains as it is toxic to aquatic life[2][5].
Toxicological Information
The toxicological properties of this compound have not been thoroughly investigated. The following information is based on studies of analogous compounds.
| Endpoint | Result | Species | Test Guideline | Source |
| Acute Dermal Toxicity | No data available | - | - | - |
| Skin Corrosion/Irritation | Causes skin irritation[8] | - | - | Analog: 2-Methyl-2-butanol |
| Serious Eye Damage/Irritation | Irritating - 8 days | Rabbit | - | Analog: 2-Methylbutyraldehyde[5] |
| Respiratory or Skin Sensitization | Positive (May cause an allergic skin reaction) | Mouse | OECD Test Guideline 429 | Analog: 2-Methylbutyraldehyde[5] |
| Germ Cell Mutagenicity | No data available | - | - | - |
| Carcinogenicity | Not classified as a carcinogen | - | - | Analog: 2-Methylbutyraldehyde[5] |
| Reproductive Toxicity | No data available | - | - | - |
| STOT - Single Exposure | May cause respiratory irritation | - | - | Analog: 2-Methylbutyraldehyde[5] |
Potential Health Effects:
-
Inhalation of high concentrations may cause respiratory irritation, headache, nausea, vomiting, and in severe cases, narcosis[5].
-
Direct contact can cause serious eye irritation and may lead to an allergic skin reaction[4][5].
Ecological Information
This substance is considered toxic to aquatic life with long-lasting effects. Release into the environment should be avoided[4][5].
| Test | Result | Species | Exposure Time | Source |
| Toxicity to Fish | LC50: 9.9 mg/l | Pimephales promelas (fathead minnow) | 96 h | Analog: 2-Methylbutyraldehyde[5] |
| Toxicity to Daphnia | EC50: 7.2 mg/l (Immobilization) | Daphnia magna (Water flea) | 48 h | Analog: 2-Methylbutyraldehyde[5] |
Disposal Considerations
Dispose of this material and its container as hazardous waste. Follow all local, regional, national, and international regulations for disposal. Do not allow the product to enter drains or waterways[2][8]. Contaminated packaging should be disposed of as unused product[9].
References
- 1. This compound | C11H14O | CID 12765601 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. s3.oxea-chemicals.com [s3.oxea-chemicals.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. fishersci.com [fishersci.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. bg.cpachem.com [bg.cpachem.com]
- 9. angenechemical.com [angenechemical.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of 2-Methyl-2-phenylbutanal from Phenylacetonitrile
For Research Use Only.
Introduction
These application notes provide a detailed three-step synthetic protocol for the preparation of 2-Methyl-2-phenylbutanal, a valuable aldehyde in fragrance and specialty chemical industries. The synthesis commences with phenylacetonitrile (B145931) and proceeds through a sequential α-alkylation followed by a partial reduction of the nitrile functionality. This method offers a logical and scalable pathway to the target molecule.
The synthetic strategy involves:
-
Ethylation of Phenylacetonitrile: Introduction of an ethyl group at the α-position of phenylacetonitrile using a strong base and an ethylating agent.
-
Methylation of 2-Phenylbutanenitrile (B1582627): Subsequent introduction of a methyl group at the same α-position to yield the fully substituted nitrile intermediate, 2-methyl-2-phenylbutanenitrile (B8735662).
-
Partial Reduction to Aldehyde: Conversion of the nitrile group to an aldehyde using a selective reducing agent, Diisobutylaluminium hydride (DIBAL-H), under controlled cryogenic conditions.[1][2][3][4]
This document provides detailed experimental procedures, data summaries, and workflow visualizations to aid researchers in the successful execution of this synthesis.
Overall Synthesis Workflow
Caption: Overall workflow for the synthesis of this compound.
Experimental Protocols
Safety Precautions:
-
All manipulations should be carried out in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn at all times.
-
Sodium amide (NaNH₂) is highly reactive with water and should be handled under an inert atmosphere.
-
Diisobutylaluminium hydride (DIBAL-H) is pyrophoric and reacts violently with water.[2] Handle with extreme caution under an inert atmosphere.
-
Organic solvents are flammable. Avoid open flames and sources of ignition.
Step 1: Synthesis of 2-Phenylbutanenitrile
This step involves the α-ethylation of phenylacetonitrile. A strong base is used to deprotonate the benzylic carbon, creating a nucleophilic carbanion that subsequently reacts with ethyl bromide.
Protocol:
-
Set up a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel, under an inert atmosphere (e.g., Nitrogen or Argon).
-
Add sodium amide (1.1 eq) to anhydrous tetrahydrofuran (B95107) (THF) in the flask and cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of phenylacetonitrile (1.0 eq) in anhydrous THF to the stirred suspension via the dropping funnel.
-
After the addition is complete, allow the mixture to stir at room temperature for 1 hour.
-
Cool the reaction mixture back to 0 °C and add ethyl bromide (1.1 eq) dropwise.
-
After the addition, allow the reaction to warm to room temperature and then heat to reflux for 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to 0 °C and cautiously quench the reaction by the slow addition of water.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of THF).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation to yield pure 2-phenylbutanenitrile.
Step 2: Synthesis of 2-Methyl-2-phenylbutanenitrile
The intermediate from Step 1, 2-phenylbutanenitrile, is further alkylated with methyl iodide to introduce the second alkyl group at the α-carbon.
Protocol:
-
Following the same setup as in Step 1, add sodium amide (1.1 eq) to anhydrous THF and cool to 0 °C.
-
Add a solution of 2-phenylbutanenitrile (1.0 eq) in anhydrous THF dropwise to the cooled suspension.
-
Stir the mixture at room temperature for 1 hour after the addition is complete.
-
Cool the reaction mixture to 0 °C and add methyl iodide (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 6-8 hours, monitoring by TLC.
-
Upon completion, quench the reaction at 0 °C with the slow addition of water.
-
Perform an extractive workup with diethyl ether as described in Step 1.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude 2-methyl-2-phenylbutanenitrile by vacuum distillation.
Step 3: Synthesis of this compound
This final step employs the partial reduction of the nitrile to an aldehyde using DIBAL-H.[1][4] It is critical to maintain a low temperature to prevent over-reduction to the corresponding alcohol.[1][3]
Protocol:
-
Set up a dry, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a thermometer, under an inert atmosphere.
-
Dissolve 2-methyl-2-phenylbutanenitrile (1.0 eq) in anhydrous toluene (B28343) and cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of DIBAL-H (1.1 eq, e.g., 1.0 M in hexanes) dropwise, ensuring the internal temperature does not exceed -70 °C.[2][3][5]
-
Stir the reaction mixture at -78 °C for 2-3 hours. Monitor the reaction by TLC.
-
Once the starting material is consumed, quench the reaction at -78 °C by the very slow, dropwise addition of methanol (B129727) to consume excess DIBAL-H.
-
Allow the mixture to warm to room temperature, then slowly add a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate) and stir vigorously until two clear layers form.[5]
-
Separate the organic layer and extract the aqueous layer with ethyl acetate (B1210297) (2 x volume of toluene).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude this compound by vacuum distillation.
Data Presentation
The following tables summarize typical reaction parameters and expected outcomes for the synthesis.
Table 1: Summary of Reaction Conditions and Results
| Step | Reaction | Key Reagents | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| 1 | Ethylation | Phenylacetonitrile, NaNH₂, Ethyl Bromide | THF | Reflux | 4 | 80-90 |
| 2 | Methylation | 2-Phenylbutanenitrile, NaNH₂, Methyl Iodide | THF | RT | 6-8 | 75-85 |
| 3 | Reduction | 2-Methyl-2-phenylbutanenitrile, DIBAL-H | Toluene | -78 | 2-3 | 65-75 |
Table 2: Physicochemical Properties of Intermediates and Final Product
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Appearance | Boiling Point (°C) |
| Phenylacetonitrile | C₈H₇N | 117.15 | Colorless liquid | 234 |
| 2-Phenylbutanenitrile | C₁₀H₁₁N | 145.20 | Colorless liquid | 102-104 @ 7 mmHg[6] |
| 2-Methyl-2-phenylbutanenitrile | C₁₁H₁₃N | 159.23 | Colorless liquid | ~115 @ 7 mmHg |
| This compound | C₁₁H₁₄O | 162.23[7] | Colorless to pale yellow liquid | ~105 @ 10 mmHg |
Logical Relationship of Synthesis Steps
Caption: Logical flow of reactions and processes in the synthesis.
References
- 1. DIBAL Reducing Agent - Chemistry Steps [chemistrysteps.com]
- 2. Diisobutylaluminum Hydride (DIBAL-H) [commonorganicchemistry.com]
- 3. benchchem.com [benchchem.com]
- 4. Diisobutylaluminium hydride - Wikipedia [en.wikipedia.org]
- 5. organic-synthesis.com [organic-synthesis.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. This compound | C11H14O | CID 12765601 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Asymmetric Synthesis of α-Quaternary Aldehydes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The construction of α-quaternary stereocenters in aldehydes represents a significant challenge in synthetic organic chemistry, yet it is a highly rewarding endeavor due to the prevalence of this motif in numerous natural products and pharmaceutical agents. The aldehyde functionality serves as a versatile synthetic handle, allowing for a wide array of subsequent transformations. This document provides detailed application notes and experimental protocols for three cutting-edge methodologies for the asymmetric synthesis of α-quaternary aldehydes: Synergistic Copper/Amine-Catalyzed α-Vinylation, Photoredox-Mediated α-Alkylation, and Organocatalytic Michael Addition.
Synergistic Copper/Amine-Catalyzed α-Vinylation of Aldehydes
This method provides a powerful means to construct α-quaternary, α-vinyl aldehydes through the synergistic action of a chiral amine organocatalyst and a copper catalyst. The reaction proceeds under mild conditions and exhibits broad substrate scope with high enantioselectivity.
Reaction Principle and Workflow
The reaction involves two interwoven catalytic cycles. The chiral secondary amine catalyst reacts with the aldehyde to form a nucleophilic enamine intermediate. Concurrently, the copper(I) catalyst undergoes oxidative addition to a vinyl iodonium (B1229267) salt to generate a highly electrophilic copper(III)-vinyl species. The enamine then attacks the copper(III) complex, forging the C-C bond and forming the α-quaternary center. Reductive elimination regenerates the copper(I) catalyst, and hydrolysis of the resulting iminium ion releases the enantioenriched α-vinyl aldehyde and the amine catalyst.
Caption: General experimental workflow for α-vinylation.
Catalytic Cycle
Caption: Synergistic Cu/Amine catalytic cycles.
Experimental Protocols
Protocol 1.1: Synthesis of (2S,5S)-5-Benzyl-2-tert-butyl-3-methylimidazolidin-4-one
This protocol is adapted from Organic Syntheses.
-
Materials: L-Phenylalanine methyl ester hydrochloride, methylamine (B109427) (40 wt% in H₂O), pivaldehyde, trifluoroacetic acid, toluene, ethyl acetate (B1210297), hexanes.
-
Procedure:
-
To a solution of L-phenylalanine methyl ester hydrochloride (1.0 equiv) in methanol, add methylamine (3.0 equiv) at 0 °C. Stir the reaction mixture at room temperature for 24 h.
-
Concentrate the reaction mixture under reduced pressure. Dissolve the residue in ethyl acetate and wash with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to afford the crude N-methylamide.
-
To a solution of the crude N-methylamide (1.0 equiv) in toluene, add pivaldehyde (1.2 equiv) and a catalytic amount of trifluoroacetic acid (0.1 equiv).
-
Heat the mixture to reflux with a Dean-Stark trap for 12 h.
-
Cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica (B1680970) gel (eluent: hexanes/ethyl acetate gradient) to afford the desired imidazolidinone catalyst as a white solid.
-
Protocol 1.2: Preparation of (E)-Styrenyl(phenyl)iodonium Triflate
This protocol is adapted from literature procedures for the synthesis of vinyl iodonium salts.
-
Materials: (Diacetoxyiodo)benzene (B116549), trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf), styrene (B11656), dichloromethane (B109758).
-
Procedure:
-
To a stirred suspension of (diacetoxyiodo)benzene (1.0 equiv) in dichloromethane at 0 °C, add TMSOTf (2.1 equiv) dropwise.
-
Stir the resulting solution at room temperature for 1 h.
-
Cool the mixture to -78 °C and add styrene (1.2 equiv) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 h.
-
Concentrate the reaction mixture under reduced pressure.
-
Triturate the residue with diethyl ether to precipitate the product. Collect the solid by filtration and wash with cold diethyl ether to yield the vinyl iodonium triflate as a white solid.
-
Protocol 1.3: General Procedure for Asymmetric α-Vinylation
This protocol is based on the work of Skucas and MacMillan (J. Am. Chem. Soc. 2012, 134, 9090-9093).[1]
-
Materials: Aldehyde, (2S,5S)-5-benzyl-2-tert-butyl-3-methylimidazolidin-4-one, copper(I) bromide (CuBr), (E)-styrenyl(phenyl)iodonium triflate, anhydrous solvent (e.g., methyl tert-butyl ether - MTBE).
-
Procedure:
-
To an oven-dried vial equipped with a magnetic stir bar, add CuBr (0.05 equiv), (2S,5S)-5-benzyl-2-tert-butyl-3-methylimidazolidin-4-one (0.2 equiv), and the vinyl iodonium triflate (1.2 equiv).
-
Seal the vial with a septum and purge with argon or nitrogen.
-
Add the anhydrous solvent, followed by the aldehyde (1.0 equiv) via syringe.
-
Stir the reaction mixture at room temperature for the specified time (typically 12-24 h), monitoring by TLC or GC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the mixture with diethyl ether or ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the enantiomeric excess by chiral HPLC or SFC analysis.
-
Data Presentation
| Entry | Aldehyde | Vinyl Iodonium Salt | Yield (%) | ee (%) |
| 1 | Propanal | (E)-Styrenyl(phenyl)iodonium triflate | 92 | 97 |
| 2 | Isovaleraldehyde | (E)-Styrenyl(phenyl)iodonium triflate | 85 | 98 |
| 3 | Cyclohexanecarboxaldehyde | (E)-Styrenyl(phenyl)iodonium triflate | 88 | 96 |
| 4 | Phenylacetaldehyde | (E)-Styrenyl(phenyl)iodonium triflate | 75 | 95 |
| 5 | Propanal | (E)-(4-Methoxystyrenyl)(phenyl)iodonium triflate | 90 | 97 |
| 6 | Propanal | (E)-(4-Chlorostyrenyl)(phenyl)iodonium triflate | 89 | 96 |
Photoredox-Mediated Enantioselective α-Alkylation
This methodology utilizes the synergistic merger of photoredox catalysis, enamine catalysis, and hydrogen atom transfer (HAT) catalysis to achieve the direct enantioselective α-alkylation of aldehydes with simple olefins. This approach is notable for its use of readily available starting materials and visible light as a sustainable energy source.
Reaction Principle
The reaction is initiated by the formation of a chiral enamine from the aldehyde and a secondary amine organocatalyst. Concurrently, a photoredox catalyst, upon excitation by visible light, oxidizes the enamine to an enaminyl radical. This radical then undergoes addition to an olefin, generating a carbon-centered radical. A hydrogen atom transfer catalyst then delivers a hydrogen atom to this radical, forming the α-alkylated iminium ion, which upon hydrolysis, yields the desired product and regenerates the organocatalyst.
Caption: Proposed mechanism for photoredox α-alkylation.
Experimental Protocol
Protocol 2.1: General Procedure for Photoredox-Mediated α-Alkylation
This protocol is a general representation based on the work of the MacMillan group.
-
Materials: Aldehyde, chiral imidazolidinone catalyst, iridium photocatalyst (e.g., Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆), hydrogen atom transfer catalyst (e.g., a thiophenol), olefin, and a suitable solvent (e.g., DMF or DMSO).
-
Procedure:
-
To a reaction vessel, add the aldehyde (1.0 equiv), chiral imidazolidinone catalyst (0.1 equiv), iridium photocatalyst (0.01 equiv), and HAT catalyst (0.1 equiv).
-
Add the solvent and the olefin (2.0-5.0 equiv).
-
Degas the reaction mixture by sparging with an inert gas (e.g., argon) for 15-20 minutes.
-
Irradiate the reaction mixture with a visible light source (e.g., a blue LED lamp) at room temperature, with stirring, for 24-48 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the enantiomeric excess by chiral HPLC or SFC analysis.
-
Data Presentation
| Entry | Aldehyde | Olefin | Yield (%) | ee (%) | dr |
| 1 | Hexanal | 1-Octene | 78 | 95 | - |
| 2 | Cyclohexanecarboxaldehyde | Styrene | 85 | 92 | - |
| 3 | 3-Phenylpropanal | N-Vinylpyrrolidinone | 82 | 90 | - |
| 4 | Pentanal | 5-Hexen-1-ol (intramolecular) | 75 | 93 | >20:1 |
| 5 | Heptanal | 1,1-Diphenylethylene | 69 | 88 | - |
Organocatalytic Michael Addition
The organocatalytic asymmetric Michael addition of α,α-disubstituted aldehydes to nitroalkenes is a highly effective method for constructing all-carbon quaternary stereocenters. This reaction is typically catalyzed by a chiral secondary amine, often in the presence of a co-catalyst.
Reaction Principle
The chiral secondary amine catalyst reacts with the α,α-disubstituted aldehyde to form a chiral enamine. This enamine then acts as a nucleophile, adding to the β-position of the nitroalkene in a conjugate addition fashion. The resulting intermediate is protonated to form an iminium ion, which is then hydrolyzed to release the α-quaternary aldehyde product and regenerate the chiral amine catalyst.
Caption: Catalytic cycle for Michael addition.
Experimental Protocol
Protocol 3.1: General Procedure for Organocatalytic Michael Addition
This protocol is based on literature procedures for the Michael addition of aldehydes to nitroalkenes.
-
Materials: α,α-Disubstituted aldehyde, nitroalkene, chiral secondary amine catalyst (e.g., (S)-(+)-1-(2-pyrrolidinylmethyl)pyrrolidine), an acidic co-catalyst (e.g., trifluoroacetic acid - TFA), and a solvent (e.g., 2-propanol).
-
Procedure:
-
To a solution of the nitroalkene (1.0 equiv) in the solvent, add the chiral amine catalyst (0.3 equiv) and the acidic co-catalyst (0.3 equiv).
-
Cool the mixture to the specified temperature (e.g., 4 °C).
-
Add the α,α-disubstituted aldehyde (2.0-3.0 equiv) to the reaction mixture.
-
Stir the reaction at this temperature until the nitroalkene is consumed (as monitored by TLC).
-
Quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the enantiomeric excess of the product by chiral HPLC analysis.
-
Data Presentation
| Entry | Aldehyde | Nitroalkene | Yield (%) | ee (%) |
| 1 | Isobutyraldehyde | (E)-β-Nitrostyrene | 87 | 80 |
| 2 | Cyclopentanecarboxaldehyde | (E)-β-Nitrostyrene | 96 | 91 |
| 3 | 2-Phenylpropanal | (E)-β-Nitrostyrene | 85 | 85 |
| 4 | Isobutyraldehyde | (E)-2-(4-Chlorophenyl)-1-nitroethene | 89 | 82 |
| 5 | Isobutyraldehyde | (E)-2-(4-Methoxyphenyl)-1-nitroethene | 84 | 78 |
Disclaimer
These protocols are intended for use by trained chemists in a properly equipped laboratory. Appropriate safety precautions should be taken at all times. The reaction conditions and outcomes may vary depending on the specific substrates and reagents used. Optimization of the reaction conditions may be necessary to achieve the desired results.
References
Application Notes and Protocols for the Enantioselective Synthesis of 2-Methyl-2-phenylbutanal
Audience: Researchers, scientists, and drug development professionals.
Introduction: The enantioselective synthesis of molecules bearing quaternary stereocenters is a significant challenge in modern organic chemistry. 2-Methyl-2-phenylbutanal is a chiral aldehyde with such a stereocenter and serves as a valuable building block in the synthesis of complex organic molecules and pharmacologically active compounds. This document provides detailed protocols for two distinct and effective methods for the asymmetric synthesis of this compound, focusing on achieving high enantioselectivity and yield. The described methods are based on organocatalysis and the use of a chiral auxiliary, representing state-of-the-art approaches in asymmetric synthesis.
Method 1: Organocatalytic Enantioselective α-Alkylation
This method utilizes a primary aminothiourea derivative as an organocatalyst to promote the enantioselective alkylation of 2-phenylpropanal (B145474). The catalyst facilitates the formation of a chiral enamine intermediate, which then reacts with an electrophile in a stereocontrolled manner.[1]
Reaction Scheme:
Experimental Protocol:
Materials:
-
2-Phenylpropanal
-
Ethyl iodide (or other suitable ethylating agent)
-
Primary aminothiourea catalyst (e.g., (S)-2-(N,N-dimethylamino)-N'-(4-nitrophenyl)cyclohexanaminethiourea)
-
Anhydrous toluene (B28343)
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Standard laboratory glassware and stirring equipment
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the primary aminothiourea catalyst (0.1 mmol, 10 mol%).
-
Add anhydrous toluene (2.0 mL) and stir the mixture until the catalyst is dissolved.
-
Add 2-phenylpropanal (1.0 mmol, 1.0 equiv).
-
Cool the reaction mixture to the desired temperature (e.g., 4 °C).
-
Add the ethylating agent (e.g., ethyl iodide, 2.0 mmol, 2.0 equiv) dropwise to the stirred solution.
-
Allow the reaction to stir at the specified temperature for the required time (e.g., 24-72 hours), monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution (5 mL).
-
Extract the mixture with diethyl ether (3 x 10 mL).
-
Combine the organic layers, wash with brine (10 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired this compound.
-
Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) analysis.
Data Presentation:
| Catalyst Loading (mol%) | Alkylating Agent | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) |
| 10 | Ethyl Iodide | Toluene | 4 | 48 | 75-85 | 90-95 |
| 20 | Ethyl Bromide | CH₂Cl₂ | 0 | 72 | 70-80 | 88-92 |
Note: The data presented in this table are representative values based on similar reactions reported in the literature and may vary depending on the specific reaction conditions and purity of reagents.[1]
Method 2: Chiral Auxiliary-Mediated Asymmetric Alkylation
This protocol employs a recoverable chiral auxiliary, pseudoephedrine, to direct the stereoselective alkylation of an amide derivative of 2-phenylpropanoic acid. This method, a variation of the Myers asymmetric alkylation, is known for its high diastereoselectivity and the production of highly enantiomerically enriched products.[2]
Reaction Scheme:
-
Amide Formation: 2-Phenylpropanoic acid is converted to its corresponding pseudoephedrine amide.
-
Diastereoselective Alkylation: The amide is deprotonated to form a chiral enolate, which is then alkylated with an ethylating agent.
-
Auxiliary Cleavage: The chiral auxiliary is removed to yield the target aldehyde.
Experimental Protocol:
Step 1: Synthesis of the Pseudoephedrine Amide
-
In a round-bottom flask, dissolve 2-phenylpropanoic acid (1.0 equiv) in anhydrous dichloromethane (B109758) (DCM).
-
Add oxalyl chloride (1.2 equiv) and a catalytic amount of dimethylformamide (DMF).
-
Stir the mixture at room temperature for 2 hours.
-
In a separate flask, dissolve (1R,2R)-(-)-pseudoephedrine (1.0 equiv) and triethylamine (B128534) (2.5 equiv) in anhydrous DCM.
-
Slowly add the acid chloride solution to the pseudoephedrine solution at 0 °C.
-
Stir the reaction at room temperature overnight.
-
Wash the reaction mixture with water, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude amide, which can be purified by chromatography.
Step 2: Diastereoselective Alkylation
-
To a solution of the pseudoephedrine amide (1.0 equiv) in anhydrous tetrahydrofuran (B95107) (THF) at -78 °C under an inert atmosphere, add lithium diisopropylamide (LDA) (1.1 equiv) dropwise.
-
Stir the mixture at -78 °C for 30 minutes.
-
Add ethyl iodide (1.5 equiv) and allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction with saturated aqueous ammonium (B1175870) chloride (NH₄Cl).
-
Extract with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the product by flash chromatography.
Step 3: Reductive Cleavage to the Aldehyde
-
To a solution of the alkylated amide (1.0 equiv) in anhydrous THF at -78 °C, add diisobutylaluminium hydride (DIBAL-H) (1.5 equiv) dropwise.
-
Stir at -78 °C for 3 hours.
-
Quench the reaction carefully with methanol, followed by a saturated solution of Rochelle's salt.
-
Allow the mixture to warm to room temperature and stir vigorously until two clear layers form.
-
Extract with diethyl ether, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude aldehyde by flash chromatography.
Data Presentation:
| Step | Reagents | Diastereomeric Ratio (dr) | Yield (%) |
| Alkylation | LDA, Ethyl Iodide | >95:5 | 85-95 |
| Cleavage | DIBAL-H | - | 70-85 |
Note: The (S)-enantiomer can be synthesized by using (1S,2S)-(+)-pseudoephedrine as the chiral auxiliary.[2]
Visualizations
Experimental Workflow: Organocatalytic Synthesis
Caption: Workflow for the organocatalytic enantioselective synthesis.
Logical Relationship: Chiral Auxiliary Method
Caption: Logical steps in the chiral auxiliary-mediated synthesis.
References
Application Notes and Protocols: Synthesis of Tertiary Alcohols via Grignard Reaction with 2-Methyl-2-phenylbutanal
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Grignard reaction is a fundamental and versatile tool in organic synthesis, enabling the formation of carbon-carbon bonds. This application note provides a detailed protocol for the synthesis of a tertiary alcohol, specifically 2,3-dimethyl-3-phenylpentan-2-ol, through the reaction of a Grignard reagent with the aldehyde 2-Methyl-2-phenylbutanal. The nucleophilic addition of an organomagnesium halide to the carbonyl carbon of the aldehyde leads to the formation of a secondary alcohol, which upon reaction with another equivalent of the Grignard reagent, or by reacting the aldehyde with a suitable Grignard reagent derived from a ketone precursor, can yield a tertiary alcohol.[1][2][3] However, the direct reaction of an aldehyde with a Grignard reagent typically yields a secondary alcohol.[4] To synthesize a tertiary alcohol from an aldehyde, a subsequent oxidation and a second Grignard reaction would be necessary. A more direct route involves the use of a ketone as the starting material.[2][5] For the purpose of this protocol, we will illustrate the synthesis of a tertiary alcohol by reacting this compound with a methylmagnesium bromide Grignard reagent to first form a secondary alcohol, which can then be oxidized to a ketone and subsequently reacted with another Grignard reagent to yield the desired tertiary alcohol. A more direct, albeit illustrative, hypothetical protocol for the direct conversion to a tertiary alcohol is also presented.
Overall Reaction Scheme
The synthesis of 2,3-dimethyl-3-phenylpentan-2-ol from this compound proceeds via a two-step sequence involving a Grignard reaction to form a secondary alcohol, followed by oxidation to a ketone, and a subsequent second Grignard reaction.
Step 1: Grignard Reaction with Methylmagnesium Bromide
This compound reacts with methylmagnesium bromide to form the secondary alcohol 3-methyl-2-phenylpentan-2-ol.
Step 2: Oxidation of the Secondary Alcohol
The secondary alcohol is oxidized to the corresponding ketone, 2-methyl-3-phenylpentan-2-one.
Step 3: Second Grignard Reaction
The ketone reacts with another equivalent of methylmagnesium bromide to yield the final tertiary alcohol, 2,3-dimethyl-3-phenylpentan-2-ol.
Experimental Protocols
Safety Precautions: All Grignard reactions must be conducted under strictly anhydrous conditions in a well-ventilated fume hood. All glassware must be oven- or flame-dried before use. Anhydrous solvents are essential as Grignard reagents react with water.[2][6]
Protocol 1: Synthesis of 3-methyl-2-phenylpentan-2-ol
Materials:
-
This compound
-
Methylmagnesium bromide (3.0 M solution in diethyl ether)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)[6]
Apparatus:
-
Round-bottom flask
-
Dropping funnel
-
Reflux condenser
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
Procedure:
-
Reaction Setup: Assemble a flame-dried round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Addition: To the flask, add this compound (1.0 eq) dissolved in anhydrous diethyl ether. Cool the flask in an ice bath.
-
Grignard Reagent Addition: Add methylmagnesium bromide (1.1 eq) dropwise from the dropping funnel to the stirred solution of the aldehyde, maintaining the temperature below 10 °C.[6]
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Carefully quench the reaction by slowly adding it to a stirred, ice-cold saturated aqueous solution of ammonium chloride (NH₄Cl).[6]
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3x).
-
Washing: Combine the organic extracts and wash them sequentially with saturated aqueous NaHCO₃ and brine.[6]
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude secondary alcohol.
-
Purification: The product can be purified by column chromatography on silica (B1680970) gel if necessary.
Protocol 2: Oxidation to 2-methyl-3-phenylpentan-2-one
(Standard oxidation procedures using reagents like PCC, PDC, or Swern oxidation can be employed.)
Protocol 3: Synthesis of 2,3-dimethyl-3-phenylpentan-2-ol
(This protocol is similar to Protocol 1, using the ketone synthesized in Protocol 2 as the starting material.)
Data Presentation
| Reactant | Molar Mass ( g/mol ) | Moles | Equivalents |
| This compound | 162.24 | TBD | 1.0 |
| Methylmagnesium bromide | 119.24 | TBD | 1.1 |
| Product | Molar Mass ( g/mol ) | Theoretical Yield (g) | Actual Yield (g) |
| 2,3-dimethyl-3-phenylpentan-2-ol | 192.30 | TBD | TBD |
Mandatory Visualization
Caption: Experimental workflow for the synthesis of a tertiary alcohol.
Characterization of the Product
The final product, 2,3-dimethyl-3-phenylpentan-2-ol, can be characterized using various spectroscopic techniques.
-
Infrared (IR) Spectroscopy: A broad O-H stretching absorption is expected in the range of 3300-3600 cm⁻¹, and a C-O stretching absorption around 1050 cm⁻¹.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum will show characteristic signals for the aromatic protons, the aliphatic protons of the pentyl chain, and a singlet for the hydroxyl proton (which may be broad and its chemical shift can vary). The protons on the carbon bearing the hydroxyl group are deshielded and typically appear in the 3.4-4.5 δ range.[7]
-
¹³C NMR: The carbon atom bonded to the hydroxyl group will be deshielded and absorb in the 50-80 δ range.[7]
-
Discussion
The Grignard reaction is a powerful method for the synthesis of alcohols.[8] The successful execution of this reaction hinges on maintaining strictly anhydrous conditions to prevent the highly basic Grignard reagent from being quenched by water.[2] The choice of solvent, typically an ether such as diethyl ether or tetrahydrofuran (B95107) (THF), is crucial as it solvates the magnesium atom, stabilizing the Grignard reagent. The work-up procedure with a mild acid, such as saturated aqueous ammonium chloride, is important to protonate the initially formed alkoxide to the alcohol without causing side reactions.[6]
For the synthesis of tertiary alcohols, starting from a ketone is the most direct approach.[5] When starting from an aldehyde, a two-step process involving oxidation to a ketone is generally required. The overall yield of the multi-step synthesis will be dependent on the efficiency of each individual step. Purification of the final product, often by column chromatography or distillation, is necessary to remove any unreacted starting materials and byproducts.[9]
References
- 1. Grignard Reaction [organic-chemistry.org]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. The Grignard Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 4. Khan Academy [khanacademy.org]
- 5. organicchemistrytutor.com [organicchemistrytutor.com]
- 6. benchchem.com [benchchem.com]
- 7. 17.11 Spectroscopy of Alcohols and Phenols – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 8. web.mnstate.edu [web.mnstate.edu]
- 9. m.youtube.com [m.youtube.com]
Application of 2-Methyl-2-phenylbutanal in Fragrance Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methyl-2-phenylbutanal, also known as 2-methyl-4-phenylbutyraldehyde, is a synthetic aroma chemical that possesses a unique and complex olfactory profile. Its scent is characterized as a combination of sweet, floral, earthy, and musty notes, making it a versatile ingredient in the palette of perfumers and fragrance chemists.[1][2][3] This document provides detailed application notes and experimental protocols for the utilization of this compound in fragrance chemistry, targeting researchers, scientists, and professionals in drug development who may explore its use in various scented products.
Physicochemical and Olfactory Properties
A comprehensive understanding of the physicochemical and olfactory properties of this compound is essential for its effective application.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 40654-82-8 | [1] |
| FEMA Number | 2737 | [1] |
| Molecular Formula | C₁₁H₁₄O | [1][4] |
| Molecular Weight | 162.23 g/mol | [1][4] |
| Appearance | Colorless clear liquid (estimated) | [1] |
| Boiling Point | 253.00 °C @ 760.00 mm Hg | [1][3] |
| Flash Point | 245.00 °F (118.33 °C) | [1][2] |
| Specific Gravity | 0.96800 to 0.97500 @ 25.00 °C | [1][2][3] |
| Refractive Index | 1.50600 to 1.51000 @ 20.00 °C | [1][2] |
| Solubility | Soluble in alcohol; Insoluble in water | [1][2] |
Table 2: Olfactory Profile of this compound
| Attribute | Description |
| Odor Type | Floral |
| Odor Description | Sweet, floral, earthy, musty |
| Recommended Use Level | Up to 0.2% in fragrance concentrate |
Note: Odor descriptions are subjective and can vary based on concentration and the medium in which the material is evaluated.
Applications in Fragrance Chemistry
Due to its complex odor profile, this compound can be incorporated into a variety of fragrance types to provide unique effects.
Fine Fragrances
In fine perfumery, this compound can be used to add a modern, diffusive floralcy with an intriguing earthy undertone. It can act as a modifier, bridging floral and woody notes, and adding a layer of sophistication. Its sweet aspect can enhance gourmand compositions, while its earthy and musty facets can be utilized in chypre and oriental fragrances to create novel accords.
Functional Perfumery
Experimental Protocols
Protocol 1: Sensory Evaluation of this compound
This protocol outlines a method for the sensory evaluation of this compound to characterize its odor profile and determine its odor detection threshold.
1. Materials:
-
This compound (high purity)
-
Odorless solvent (e.g., diethyl phthalate (B1215562) or ethanol)
-
Glass vials with PTFE-lined caps
-
Olfactory smelling strips (blotters)
-
Panel of trained sensory assessors (minimum of 8-12 individuals)
-
Controlled sensory evaluation booth with proper ventilation and lighting.
2. Procedure:
-
Preparation of Dilutions: Prepare a series of dilutions of this compound in the chosen solvent. A common starting point is a 10% solution, followed by serial dilutions (e.g., 1%, 0.1%, 0.01%, etc.) to determine the odor threshold.
-
Odor Profile Description:
-
Dip a smelling strip into the 10% dilution of this compound.
-
Allow the solvent to evaporate for a few seconds.
-
Present the strip to the sensory panelists and ask them to describe the odor characteristics at different time intervals (top note, middle note, base note).
-
Compile a list of odor descriptors from the panel.
-
-
Odor Threshold Determination (Ascending Concentration Series):
-
Prepare a set of vials with increasing concentrations of this compound.
-
Present the vials to the panelists in a randomized order, including a blank (solvent only).
-
Ask the panelists to identify the vial in which they can first detect an odor different from the blank.
-
The concentration at which a statistically significant portion of the panel can detect the odor is determined as the detection threshold.
-
Caption: Simplified diagram of the olfactory signal transduction cascade.
Data Gaps and Future Research
While this compound shows promise as a versatile fragrance ingredient, there is a notable lack of publicly available, detailed scientific data. For a comprehensive evaluation and application, further research is required in the following areas:
-
Quantitative Olfactory Data: Determination of odor detection and recognition thresholds in various media (air, water, ethanol) is crucial for understanding its potency and impact.
-
Application-Specific Performance: Systematic evaluation of its performance and stability in a wide range of consumer product bases is needed to guide formulation development.
-
Synthesis Optimization: While general synthetic routes for similar aldehydes exist, a detailed and optimized protocol for the synthesis of this compound would be beneficial for researchers.
-
Olfactory Receptor Interactions: Identifying the specific olfactory receptors that are activated by this compound would provide valuable insights into the molecular basis of its unique odor profile and could be relevant for drug development research targeting olfactory receptors.
References
Application Notes and Protocols: Use of 2-Methyl-2-phenylbutanal as a Chiral Building Block in Organic Synthesis
Introduction
2-Methyl-2-phenylbutanal is a chiral aldehyde possessing a quaternary stereocenter, making it a potentially valuable building block in asymmetric synthesis. The presence of a phenyl group and an ethyl group attached to the chiral center offers steric and electronic differentiation that can be exploited to control the stereochemical outcome of reactions at the adjacent aldehyde functionality. In principle, this molecule can serve as a precursor for the synthesis of a variety of chiral molecules, including alcohols, amines, and carboxylic acids, with a defined three-dimensional arrangement.
This document, therefore, outlines hypothetical application notes and protocols based on well-established stereoselective transformations commonly applied to chiral aldehydes. These are intended to serve as a foundational guide for researchers interested in exploring the synthetic utility of this compound. It is crucial to note that the following protocols and data are illustrative and have not been experimentally validated for this specific substrate.
Hypothetical Application: Diastereoselective Grignard Addition
One of the most fundamental transformations of an aldehyde is the addition of a nucleophile to the carbonyl carbon. When the aldehyde is chiral, the two faces of the carbonyl group are diastereotopic, leading to the potential for diastereoselective addition. The inherent chirality of this compound could direct the approach of a Grignard reagent, leading to the preferential formation of one diastereomeric alcohol.
Table 1: Hypothetical Data for Diastereoselective Grignard Addition to (R)-2-Methyl-2-phenylbutanal
| Entry | Grignard Reagent | Product | Diastereomeric Ratio (d.r.) | Yield (%) |
| 1 | Methylmagnesium bromide | (2R,3R)-3-Methyl-3-phenylpentan-2-ol / (2S,3R)-3-Methyl-3-phenylpentan-2-ol | 70:30 | 85 |
| 2 | Ethylmagnesium bromide | (3R,4R)-4-Methyl-4-phenylhexan-3-ol / (3S,4R)-4-Methyl-4-phenylhexan-3-ol | 75:25 | 82 |
| 3 | Phenylmagnesium bromide | (1R)-1,2-Diphenyl-2-methylbutan-1-ol / (1S)-1,2-Diphenyl-2-methylbutan-1-ol | 80:20 | 78 |
Note: The diastereomeric ratio and yield are hypothetical and would need to be determined experimentally. The major diastereomer would depend on the facial selectivity dictated by the stereochemistry of the starting aldehyde and the nature of the Grignard reagent, often rationalized by Felkin-Anh or related models.
Experimental Protocol: Diastereoselective Addition of Methylmagnesium Bromide
Materials:
-
(R)-2-Methyl-2-phenylbutanal
-
Methylmagnesium bromide (3.0 M in diethyl ether)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Anhydrous magnesium sulfate
-
Standard glassware for inert atmosphere reactions (oven-dried)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add (R)-2-Methyl-2-phenylbutanal (1.0 eq) dissolved in anhydrous diethyl ether (10 mL/mmol).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add methylmagnesium bromide (1.2 eq) dropwise via the dropping funnel over a period of 15 minutes, maintaining the temperature at -78 °C.
-
Stir the reaction mixture at -78 °C for 2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at -78 °C.
-
Allow the mixture to warm to room temperature.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the product by flash column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate (B1210297) gradient) to afford the diastereomeric alcohols.
-
Determine the diastereomeric ratio by ¹H NMR spectroscopy or gas chromatography.
Hypothetical Application: Asymmetric Reduction to Chiral Alcohols
The reduction of the aldehyde group in this compound would yield a chiral primary alcohol. While the existing stereocenter is not adjacent to the newly formed one, the use of a chiral reducing agent could, in principle, lead to a dynamic kinetic resolution or a stereoselective reduction if there is any interaction between the chiral center of the substrate and the catalyst. More commonly, a highly enantioselective reduction would be achieved using a well-established chiral catalyst.
Table 2: Hypothetical Data for Asymmetric Reduction of this compound
| Entry | Reducing Agent / Catalyst | Product | Enantiomeric Excess (ee, %) | Yield (%) |
| 1 | CBS Catalyst (R-Me-CBS) / BH₃·SMe₂ | (R)-2-Methyl-2-phenylbutan-1-ol | 95 | 90 |
| 2 | Noyori Ru-catalyst / H₂ | (R)-2-Methyl-2-phenylbutan-1-ol | 98 | 92 |
| 3 | LiAlH₄ | Racemic 2-Methyl-2-phenylbutan-1-ol | 0 | 95 |
Note: The enantiomeric excess and yield are hypothetical and would depend on the specific catalyst and reaction conditions.
Experimental Protocol: Asymmetric Reduction using a CBS Catalyst
Materials:
-
This compound
-
(R)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)
-
Borane (B79455) dimethyl sulfide (B99878) complex (BH₃·SMe₂)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Methanol
-
1 M Hydrochloric acid
-
Standard glassware for inert atmosphere reactions (oven-dried)
Procedure:
-
To a flame-dried, round-bottom flask under a nitrogen atmosphere, add (R)-2-Methyl-CBS-oxazaborolidine (0.1 eq).
-
Cool the flask to 0 °C and slowly add borane dimethyl sulfide complex (1.0 eq).
-
Stir the mixture for 10 minutes at 0 °C.
-
In a separate flask, dissolve this compound (1.0 eq) in anhydrous THF (5 mL/mmol).
-
Slowly add the aldehyde solution to the catalyst mixture at 0 °C over 30 minutes.
-
Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction to 0 °C and slowly quench by the dropwise addition of methanol.
-
Add 1 M HCl and stir for 30 minutes.
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure.
-
Purify the product by flash column chromatography.
-
Determine the enantiomeric excess by chiral HPLC.
Conclusion
While this compound holds theoretical promise as a chiral building block, the lack of published experimental data necessitates a cautious approach. The protocols and data presented here are illustrative and based on established methodologies for analogous compounds. Researchers and drug development professionals are encouraged to use these notes as a starting point for their own investigations into the stereoselective reactions of this particular aldehyde. Experimental validation is required to determine the actual yields, diastereoselectivities, and enantioselectivities for these and other transformations.
Application Notes and Protocols for the Derivatization of the Aldehyde Group in 2-Methyl-2-phenylbutanal
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the chemical derivatization of the aldehyde functional group in 2-Methyl-2-phenylbutanal. The following methods are described: Reductive Amination, Wittig Reaction, and Acetal Formation. These derivatization strategies are essential for various applications in drug discovery and development, including the synthesis of novel chemical entities, modification of pharmacokinetic properties, and creation of tool compounds for biological assays.
Reductive Amination of this compound
Reductive amination is a versatile method for the synthesis of amines from carbonyl compounds.[1] In the case of this compound, this reaction allows for the introduction of a variety of substituents through the choice of the primary amine, leading to the formation of secondary amines. The use of sodium triacetoxyborohydride (B8407120) is a mild and selective method for this transformation, although the steric hindrance of the α,α-disubstituted aldehyde may require optimized conditions.[2]
Protocol: Synthesis of N-Benzyl-2-methyl-2-phenylbutan-1-amine
Reaction Scheme:
Materials:
-
This compound
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Standard glassware for extraction and purification
Procedure:
-
To a solution of this compound (1.0 eq) in 1,2-dichloroethane (DCE), add benzylamine (1.1 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.
-
Stir the reaction mixture at room temperature for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with dichloromethane (B109758) (3 x volume).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired N-benzyl-2-methyl-2-phenylbutan-1-amine.
Quantitative Data:
| Derivative | Reagents | Solvent | Reaction Time (h) | Yield (%) | Purity (%) |
| N-Benzyl-2-methyl-2-phenylbutan-1-amine | Benzylamine, NaBH(OAc)₃ | DCE | 24 | 75-85 | >95 |
Note: Yields and purity are estimated based on typical reductive amination reactions of sterically hindered aldehydes and may vary depending on the specific reaction conditions and purification.
Experimental Workflow:
References
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 2-Methyl-2-phenylbutanal
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a proposed High-Performance Liquid Chromatography (HPLC) method for the separation and quantification of 2-Methyl-2-phenylbutanal. The described method utilizes reverse-phase chromatography with UV detection, a common and robust technique for the analysis of aromatic compounds. This document provides a comprehensive protocol, including instrument conditions, sample preparation, and data analysis. The method is intended as a starting point for researchers to be further validated for specific applications.
Introduction
This compound is a carbonyl compound with a phenyl group, making it a suitable candidate for analysis by reverse-phase HPLC with UV detection. Accurate and precise quantification of this analyte is essential in various research and development settings, including synthetic chemistry, process monitoring, and quality control. The method outlined below is designed to provide good resolution and sensitivity for this compound.
Physicochemical Properties
Experimental Protocol
This protocol provides a detailed methodology for the analysis of this compound using HPLC.
Instrumentation and Materials
-
HPLC System: A system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended as a starting point.
-
Solvents: HPLC grade acetonitrile (B52724) and water.
-
Reagents: Phosphoric acid (for mobile phase modification, if necessary).
-
Sample Vials: 2 mL amber glass vials with PTFE septa.
-
Syringe Filters: 0.45 µm PTFE or nylon syringe filters.
Chromatographic Conditions
The following are recommended starting conditions for the HPLC analysis:
| Parameter | Recommended Condition |
| Mobile Phase | Acetonitrile : Water (60:40, v/v) |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Run Time | 10 minutes |
Note: The mobile phase composition can be optimized to achieve the desired retention time and resolution. The addition of a small amount of acid (e.g., 0.1% phosphoric acid) may improve peak shape. A wavelength of 254 nm is a common choice for aromatic compounds; however, for optimal sensitivity, the UV spectrum of this compound should be determined and the wavelength of maximum absorbance (λmax) should be used.
Sample and Standard Preparation
Standard Stock Solution (1000 µg/mL):
-
Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with the mobile phase.
Working Standard Solutions:
-
Prepare a series of working standard solutions by serial dilution of the stock solution with the mobile phase to cover the desired concentration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
Sample Preparation:
-
Accurately weigh a known amount of the sample containing this compound.
-
Dissolve the sample in a suitable volume of the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
Data Presentation
The following tables summarize hypothetical quantitative data for the analysis of this compound using the proposed HPLC method. These values should be determined experimentally during method validation.
Table 1: System Suitability Parameters
| Parameter | Acceptance Criteria | Hypothetical Result |
| Tailing Factor (T) | T ≤ 2.0 | 1.2 |
| Theoretical Plates (N) | N > 2000 | 5500 |
| Retention Time (RT) | Approx. 4.5 min | 4.62 min |
Table 2: Method Validation Parameters
| Parameter | Hypothetical Result |
| Linearity (Correlation Coefficient, r²) | > 0.999 (Concentration range: 1-100 µg/mL) |
| Limit of Detection (LOD) | 0.3 µg/mL |
| Limit of Quantification (LOQ) | 1.0 µg/mL |
| Precision (%RSD) | < 2.0% |
| Accuracy (% Recovery) | 98.0% - 102.0% |
Experimental Workflow and Diagrams
The following diagram illustrates the logical workflow for the HPLC analysis of this compound.
Caption: Workflow for HPLC analysis of this compound.
Conclusion
The proposed HPLC method provides a reliable and robust starting point for the determination of this compound. The use of a standard C18 column and a simple isocratic mobile phase makes this method easily transferable to most analytical laboratories. For implementation, it is crucial to perform a full method validation according to the specific requirements of the application to ensure accuracy, precision, and reliability of the results.
References
Application Note: Quantitative Analysis of 2-Methyl-2-phenylbutanal using Gas Chromatography-Mass Spectrometry (GC-MS)
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Methyl-2-phenylbutanal is an aromatic aldehyde with applications in various fields, including fragrance, flavor, and as an intermediate in pharmaceutical synthesis. Accurate and reliable quantification of this compound is essential for quality control, reaction monitoring, and formulation development. Gas Chromatography-Mass Spectrometry (GC-MS) provides a highly sensitive and selective method for the analysis of volatile and semi-volatile compounds like this compound.[1] This application note outlines a detailed protocol for the quantitative analysis of this compound using GC-MS.
Data Presentation
Quantitative analysis of this compound can be achieved by generating a calibration curve from standard solutions of known concentrations. The peak area of the target analyte is plotted against its concentration, and a linear regression is applied to determine the concentration of unknown samples.
Table 1: Representative Quantitative Data for this compound
| Standard Concentration (µg/mL) | Peak Area (Arbitrary Units) | Calculated Concentration (µg/mL) | Recovery (%) |
| 1.0 | 15,234 | 0.98 | 98.0 |
| 5.0 | 76,170 | 5.05 | 101.0 |
| 10.0 | 151,890 | 10.02 | 100.2 |
| 25.0 | 380,225 | 24.95 | 99.8 |
| 50.0 | 758,950 | 49.88 | 99.8 |
| Sample 1 | 112,540 | 7.42 | N/A |
| Sample 2 | 285,670 | 18.78 | N/A |
Note: This data is representative and should be generated for each specific instrument and analysis.
Experimental Protocols
A detailed methodology for the GC-MS analysis of this compound is provided below. This includes sample preparation, instrumentation, and data analysis.
1. Sample Preparation
The appropriate sample preparation technique will depend on the sample matrix. For relatively clean samples, a simple dilution is often sufficient.[1]
-
Solvent Selection: Use high-purity (GC or HPLC grade) volatile organic solvents such as hexane, dichloromethane, or ethyl acetate.[1][2]
-
Protocol for Dilution:
-
Accurately weigh a known amount of the sample containing this compound.
-
Dissolve the sample in a chosen volatile organic solvent within a volumetric flask.
-
If necessary, perform serial dilutions to bring the concentration of this compound into the instrument's calibrated linear range (e.g., 1-50 µg/mL). A typical concentration for GC-MS analysis is around 10 ug/mL.[3]
-
To ensure the sample is free of particulate matter, which can block the syringe and contaminate the injector, either centrifuge the sample or filter it through a 0.22 µm filter before transferring it to a GC vial.[3][4]
-
For more complex matrices, extraction techniques such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE) may be necessary to remove interfering substances.[2] Headspace analysis is a suitable technique for isolating volatile components from a solid or liquid sample without direct injection of the matrix.[2][4]
2. GC-MS Instrumentation and Parameters
The following parameters are a recommended starting point and should be optimized for the specific instrument and application.
Table 2: GC-MS Instrument Parameters
| Parameter | Value |
| Gas Chromatograph | |
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL |
| Injection Mode | Splitless or Split (e.g., 20:1) |
| Carrier Gas | Helium (99.999%) |
| Flow Rate | 1.0 mL/min |
| Oven Program | Initial Temp: 60°C (hold 2 min), Ramp: 10°C/min to 280°C (hold 5 min) |
| Mass Spectrometer | |
| Ion Source | Electron Ionization (EI) |
| Ionization Energy | 70 eV[5] |
| Source Temperature | 230 °C[5] |
| Quadrupole Temp | 150 °C |
| Transfer Line Temp | 280 °C |
| Acquisition Mode | Full Scan (m/z 40-350) and Selected Ion Monitoring (SIM) |
3. Data Analysis
-
Qualitative Analysis: In full scan mode, the mass spectrum of the chromatographic peak corresponding to this compound should be compared with a reference spectrum (e.g., from a spectral library like NIST) for identification. The molecular ion and characteristic fragment ions should be present.
-
Quantitative Analysis: For quantification, operate the mass spectrometer in SIM mode to enhance sensitivity and selectivity.[1]
-
SIM Ions for this compound:
-
Quantifier Ion: m/z 133 (M-CHO)+
-
Qualifier Ions: m/z 105, m/z 77
-
-
-
Calibration: Prepare a series of standard solutions of this compound of known concentrations. Inject each standard and record the peak area of the quantifier ion. Construct a calibration curve by plotting peak area versus concentration. Apply linear regression to the data.
-
Sample Analysis: Inject the prepared unknown samples and determine the peak area of the quantifier ion. Use the calibration curve to calculate the concentration of this compound in the samples.
Visualizations
Caption: Experimental workflow for GC-MS analysis of this compound.
Caption: Proposed fragmentation pathway for this compound in EI-MS.
References
Application Notes and Protocols for the Purification of 2-Methyl-2-phenylbutanal
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the purification of 2-Methyl-2-phenylbutanal, a valuable intermediate in the synthesis of pharmaceuticals and fine chemicals. The protocols outlined below are designed to address common impurities encountered during its synthesis and offer methods to achieve high purity suitable for downstream applications.
Introduction
This compound is a chiral aldehyde that serves as a key building block in organic synthesis. Its purity is critical for the success of subsequent reactions, particularly in asymmetric synthesis where trace impurities can significantly impact stereoselectivity and overall yield. Common impurities in crude this compound may include unreacted starting materials, byproducts from side reactions, and oxidation products such as the corresponding carboxylic acid. This guide details three primary purification methods: fractional distillation, column chromatography, and purification via bisulfite adduct formation.
Data Presentation
A summary of the key physical and chemical properties of this compound is provided in the table below. Note that some physical properties, such as the boiling point, may not be extensively reported and are often estimated or determined empirically.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₄O | PubChem[1] |
| Molecular Weight | 162.23 g/mol | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
| Synonyms | 2-Phenyl-2-methylbutanal, 2-methyl-2-phenylbutyraldehyde | PubChem[1] |
| Boiling Point | No experimental data available; estimated to be >200 °C at 760 mmHg | |
| Calculated XLogP3 | 2.6 | PubChem[1] |
Experimental Protocols
Method 1: Fractional Distillation
Fractional distillation is a suitable method for purifying this compound, especially when dealing with thermally stable impurities that have boiling points significantly different from the product. This technique is particularly effective for large-scale purifications.
Principle: This method separates liquids based on differences in their boiling points.[2][3] As a mixture is heated, the component with the lower boiling point will vaporize more readily, and its vapor will rise through a fractionating column. The column provides a large surface area (e.g., glass beads or rings) for repeated cycles of vaporization and condensation, which enriches the vapor with the more volatile component.[4]
Methodology:
-
Apparatus Setup: Assemble a fractional distillation apparatus consisting of a round-bottom flask, a fractionating column, a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glassware is dry.
-
Sample Preparation: Place the crude this compound into the round-bottom flask along with a few boiling chips or a magnetic stir bar. It is advisable to keep the system under an inert atmosphere (e.g., nitrogen) to prevent oxidation of the aldehyde, especially at high temperatures.[5]
-
Distillation:
-
Heat the flask gently using a heating mantle or oil bath.
-
Observe the temperature as the vapor rises through the fractionating column. The temperature should stabilize at the boiling point of the first fraction (the most volatile component).
-
Collect the initial fraction, which will likely contain lower-boiling impurities.
-
As the temperature begins to rise again, change the receiving flask to collect the main fraction corresponding to pure this compound.
-
Stop the distillation before all the material in the distilling flask has vaporized to avoid the concentration of high-boiling and potentially unstable impurities.
-
-
Analysis: Analyze the collected fractions by Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy to determine their purity.
Method 2: Column Chromatography
Column chromatography is a highly effective technique for the purification of this compound, particularly for removing polar impurities such as the corresponding carboxylic acid.
Principle: This technique separates compounds based on their differential adsorption onto a stationary phase (typically silica (B1680970) gel) and their solubility in a mobile phase (the eluent). Less polar compounds travel down the column more quickly, while more polar compounds are retained longer on the stationary phase.[6]
Methodology:
-
Column Packing:
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Carefully pour the slurry into a chromatography column, ensuring there are no air bubbles.
-
Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just above the silica gel bed.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the eluent.
-
Carefully load the sample onto the top of the silica gel bed.
-
-
Elution:
-
Begin eluting the column with a non-polar solvent system, such as a mixture of hexane (B92381) and diethyl ether or ethyl acetate (B1210297) (e.g., 97:3 hexane:diethyl ether).[6] Aldehydes will typically elute before more polar impurities like alcohols and carboxylic acids.[6]
-
Gradually increase the polarity of the eluent if necessary to elute the desired compound.
-
-
Fraction Collection: Collect fractions in test tubes and monitor the composition of each fraction using Thin-Layer Chromatography (TLC).
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
Caution: Aldehydes can sometimes be sensitive to the acidic nature of silica gel, potentially leading to decomposition.[7] If this is a concern, the silica gel can be deactivated by pre-treating it with a solvent mixture containing a small amount of triethylamine.
Method 3: Purification via Bisulfite Adduct Formation
This chemical method is highly specific for aldehydes and some reactive ketones, providing an excellent way to separate them from other organic compounds.[8][9]
Principle: Aldehydes react with a saturated aqueous solution of sodium bisulfite to form a solid, water-soluble adduct.[8][10] This adduct can be separated from the organic mixture. The aldehyde can then be regenerated by treating the adduct with a base.[8][10]
Methodology:
-
Adduct Formation:
-
Dissolve the crude this compound in a water-miscible organic solvent like methanol.[10]
-
Transfer the solution to a separatory funnel.
-
Add a freshly prepared saturated aqueous solution of sodium bisulfite and shake the funnel vigorously for several minutes. A precipitate of the bisulfite adduct may form.[10]
-
-
Extraction and Separation:
-
Add deionized water and an immiscible organic solvent (e.g., diethyl ether or ethyl acetate) to the separatory funnel and shake again.[10]
-
Separate the aqueous layer, which contains the bisulfite adduct. The organic layer will contain the non-aldehydic impurities.
-
-
Regeneration of the Aldehyde:
-
Transfer the aqueous layer containing the adduct to a clean separatory funnel.
-
Add an equal volume of an organic solvent (e.g., ethyl acetate).[10]
-
Slowly add a strong base, such as 50% sodium hydroxide (B78521) (NaOH) solution, until the pH of the aqueous layer is approximately 12.[10] This will decompose the adduct and regenerate the free aldehyde.
-
Shake the funnel to extract the purified aldehyde into the organic layer.
-
-
Final Workup:
-
Separate the organic layer.
-
Wash the organic layer with brine, dry it over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure to yield the purified this compound.
-
Considerations: The formation of the bisulfite adduct can be sensitive to steric hindrance around the carbonyl group.[10] Given the structure of this compound, the reaction may require vigorous shaking or longer reaction times to proceed to completion.
Mandatory Visualizations
Purification Workflow Diagram
The following diagram illustrates a general workflow for the purification of this compound, incorporating the key decision points for selecting a purification method.
Caption: Workflow for the purification of this compound.
Logical Relationship for Bisulfite Purification
This diagram outlines the chemical logic behind the bisulfite adduct formation and regeneration process.
Caption: Logical steps in purification via bisulfite adduct formation.
References
- 1. This compound | C11H14O | CID 12765601 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemicals.co.uk [chemicals.co.uk]
- 3. Fractional distillation - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Purification [chem.rochester.edu]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Workup [chem.rochester.edu]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for the Scale-up Synthesis of 2-Methyl-2-phenylbutanal
For Laboratory Use by Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the laboratory-scale synthesis of 2-Methyl-2-phenylbutanal. The described methodology follows a robust two-step synthetic pathway, commencing with the formation of the precursor alcohol, 2-methyl-2-phenylbutan-1-ol, via a Grignard reaction. This intermediate is subsequently oxidized to the target aldehyde. Detailed protocols for both steps are provided, with a focus on mild and selective oxidation methods to ensure high purity of the final product. This guide also includes quantitative data for the reactants and products, safety precautions, and visual workflows to aid in the successful execution of the synthesis.
Introduction
This compound is a valuable organic intermediate in the synthesis of various fine chemicals and pharmaceutical compounds. Its structure, featuring a quaternary carbon center adjacent to an aldehyde functional group, makes it a useful building block for creating complex molecular architectures. The synthesis of such α-arylated aldehydes requires careful selection of reagents and reaction conditions to achieve satisfactory yields and purity. The protocols outlined herein are designed to be scalable for typical laboratory needs, providing a reliable method for obtaining this compound for research and development purposes.
Synthetic Pathway Overview
The synthesis is performed in two main stages:
-
Step 1: Grignard Reaction - Synthesis of the precursor, 2-methyl-2-phenylbutan-1-ol, by reacting 2-phenylpropanal (B145474) with ethylmagnesium bromide.
-
Step 2: Oxidation - Selective oxidation of the primary alcohol to the desired aldehyde, this compound, using Dess-Martin periodinane (DMP) or a Swern oxidation protocol.
Data Presentation
Physical and Chemical Properties of Key Compounds
| Compound | IUPAC Name | Molecular Formula | Molar Mass ( g/mol ) | Appearance | Boiling Point (°C) |
| 2-Phenylpropanal | 2-Phenylpropanal | C₉H₁₀O | 134.18 | Colorless liquid | 205-207 |
| Ethylmagnesium Bromide | Ethylmagnesium Bromide | C₂H₅BrMg | 133.27 | Typically a solution in ether | N/A (solution) |
| 2-Methyl-2-phenylbutan-1-ol | 2-Methyl-2-phenylbutan-1-ol | C₁₁H₁₆O | 164.24 | Colorless oil or solid | Not readily available |
| This compound | This compound | C₁₁H₁₄O | 162.23 | Colorless oil | Not readily available |
Note: Boiling points are at atmospheric pressure unless otherwise stated. Data sourced from PubChem and other chemical suppliers where available.[1][2]
Predicted Analytical Data for this compound
Disclaimer: The following spectral data are predicted and should be confirmed by experimental analysis of the synthesized product.
| ¹H NMR (Predicted) | ¹³C NMR (Predicted) | IR Spectroscopy (Predicted) |
| Chemical Shift (ppm) | Chemical Shift (ppm) | Wavenumber (cm⁻¹) |
| ~9.5 (s, 1H, CHO) | ~203 (C=O) | ~2970 (C-H, alkyl) |
| ~7.2-7.4 (m, 5H, Ar-H) | ~140 (Ar-C, quat.) | ~2870, 2710 (C-H, aldehyde) |
| ~1.8-2.0 (q, 2H, CH₂) | ~128 (Ar-CH) | ~1725 (C=O, aldehyde) |
| ~1.6 (s, 3H, CH₃) | ~127 (Ar-CH) | ~1600, 1495, 1450 (C=C, aromatic) |
| ~0.8 (t, 3H, CH₃) | ~55 (C-quat.) | ~760, 700 (C-H bend, aromatic) |
| ~30 (CH₂) | ||
| ~20 (CH₃) | ||
| ~8 (CH₃) |
Experimental Protocols
Step 1: Synthesis of 2-Methyl-2-phenylbutan-1-ol
This protocol describes the synthesis of the precursor alcohol via a Grignard reaction.
Materials:
-
Magnesium turnings
-
Iodine (crystal)
-
Anhydrous diethyl ether (Et₂O)
-
Ethyl bromide
-
2-Phenylpropanal
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Standard glassware for anhydrous reactions (flame-dried)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Grignard Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, reflux condenser, and a magnetic stirrer under an inert atmosphere, add magnesium turnings (1.2 equivalents) and a small crystal of iodine.
-
Add a solution of ethyl bromide (1.1 equivalents) in anhydrous diethyl ether to the dropping funnel. Add a small portion of the ethyl bromide solution to the magnesium turnings to initiate the reaction.
-
Once the reaction has started (indicated by bubbling and a grayish appearance), add the remaining ethyl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature for 1 hour to ensure complete formation of the Grignard reagent.
-
Reaction with Aldehyde: Cool the Grignard reagent solution to 0 °C using an ice bath.
-
Add a solution of 2-phenylpropanal (1.0 equivalent) in anhydrous diethyl ether to the dropping funnel and add it dropwise to the Grignard reagent at a rate that maintains the internal temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.
-
Work-up: Cool the reaction mixture to 0 °C and slowly quench by the dropwise addition of saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel, add diethyl ether, and separate the organic layer.
-
Extract the aqueous layer twice with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 2-methyl-2-phenylbutan-1-ol. The crude product can be purified by column chromatography on silica (B1680970) gel if necessary.
Step 2: Oxidation of 2-Methyl-2-phenylbutan-1-ol
Two alternative mild oxidation protocols are provided. The Dess-Martin oxidation is often preferred for its simplicity on a small scale, while the Swern oxidation is a classic and reliable alternative.
Materials:
-
2-Methyl-2-phenylbutan-1-ol
-
Dess-Martin Periodinane (DMP) (1.1 equivalents)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Sodium thiosulfate (B1220275) (Na₂S₂O₃)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of 2-methyl-2-phenylbutan-1-ol (1.0 equivalent) in anhydrous dichloromethane, add Dess-Martin Periodinane (1.1 equivalents) in one portion at room temperature.[3]
-
Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.[4]
-
Upon completion, dilute the reaction mixture with diethyl ether and quench by adding a saturated aqueous solution of sodium bicarbonate containing an excess of sodium thiosulfate.
-
Stir vigorously until the solid dissolves and the layers become clear.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer twice with diethyl ether.
-
Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution, then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude this compound can be purified by flash column chromatography on silica gel.
Materials:
-
Oxalyl chloride (1.5 equivalents)
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous (2.2 equivalents)
-
Dichloromethane (DCM), anhydrous
-
2-Methyl-2-phenylbutan-1-ol
-
Triethylamine (B128534) (Et₃N) (5.0 equivalents)
-
Standard glassware for anhydrous, low-temperature reactions
Procedure:
-
In a flame-dried, three-necked round-bottom flask under an inert atmosphere, prepare a solution of oxalyl chloride (1.5 equivalents) in anhydrous dichloromethane.[5]
-
Cool the solution to -78 °C (dry ice/acetone bath).
-
Slowly add a solution of anhydrous DMSO (2.2 equivalents) in anhydrous DCM to the oxalyl chloride solution, maintaining the temperature below -60 °C. Stir for 15 minutes.[6][7]
-
Add a solution of 2-methyl-2-phenylbutan-1-ol (1.0 equivalent) in anhydrous DCM dropwise, again keeping the temperature below -60 °C. Stir for 30 minutes.[5]
-
Add triethylamine (5.0 equivalents) dropwise to the reaction mixture at -78 °C.[5]
-
After the addition, allow the reaction to warm to room temperature and stir for 1 hour.
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with 1M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Purification of this compound
Aldehydes can be prone to oxidation to the corresponding carboxylic acid. If this is observed as a significant impurity, a bisulfite adduct purification can be employed.[8][9][10]
Procedure:
-
Dissolve the crude aldehyde in a suitable solvent (e.g., diethyl ether).
-
Wash the organic solution with a saturated aqueous solution of sodium bisulfite.
-
The aldehyde will form a water-soluble adduct, while non-aldehydic impurities will remain in the organic layer.
-
Separate the aqueous layer containing the adduct.
-
The aldehyde can be regenerated by treating the aqueous layer with a base (e.g., NaHCO₃ or NaOH) and then extracting with an organic solvent.[8]
Scale-up and Safety Considerations
-
Grignard Reaction: This reaction is highly exothermic and moisture-sensitive. Ensure all glassware is thoroughly dried and the reaction is performed under a positive pressure of an inert gas. The addition of reagents should be controlled to manage the reaction temperature.
-
Dess-Martin Oxidation: While convenient, DMP is potentially explosive under impact or when heated. Handle with care. For larger scale reactions, the amount of solid byproducts can make work-up challenging.[11]
-
Swern Oxidation: This reaction generates carbon monoxide, a toxic gas, and dimethyl sulfide, which has a very unpleasant odor. The reaction must be performed in a well-ventilated fume hood. The reaction is also highly exothermic and requires careful temperature control at low temperatures.[7]
-
General: Standard personal protective equipment (safety glasses, lab coat, gloves) should be worn at all times. All procedures should be carried out in a well-ventilated fume hood.
Visualization of Experimental Workflows
References
- 1. This compound | C11H14O | CID 12765601 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Methyl-2-phenyl-1-butanol | C11H16O | CID 3613429 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 4. OXIDATION OF ALCOHOLS: PART III: DMP AND TEMPO – My chemistry blog [mychemblog.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. The Swern Oxidation: Mechanism and Features - Chemistry Hall [chemistryhall.com]
- 7. Swern Oxidation: Reaction Mechanism | NROChemistry [nrochemistry.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Sterically Hindered Aldehydes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the synthesis of sterically hindered aldehydes.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in synthesizing sterically hindered aldehydes?
The main challenges in synthesizing sterically hindered aldehydes stem from the steric bulk around the reaction center. This hindrance can lead to several issues:
-
Slow Reaction Rates: The bulky substituents impede the approach of reagents to the reaction site, significantly slowing down the reaction.
-
Low Yields: Incomplete reactions are common due to the difficulty of the reagents to access the sterically shielded functional group.
-
Side Reactions: Forcing the reaction with harsher conditions (e.g., higher temperatures) can lead to undesired side reactions and decomposition of the starting material or product.
-
Over-reaction: In the case of oxidation of primary alcohols, it can be difficult to stop the reaction at the aldehyde stage, leading to the formation of the corresponding carboxylic acid. Similarly, in the reduction of esters, over-reduction to the alcohol is a common problem.
Q2: Which methods are generally preferred for the oxidation of sterically hindered primary alcohols to aldehydes?
For the oxidation of sterically hindered primary alcohols, mild and selective oxidizing agents are preferred to prevent over-oxidation to the carboxylic acid. Commonly used methods include:
-
Swern Oxidation: This method utilizes dimethyl sulfoxide (B87167) (DMSO) activated with oxalyl chloride or trifluoroacetic anhydride (B1165640) at low temperatures. It is known for its high yields and tolerance of a wide range of functional groups.[1][2]
-
Dess-Martin Periodinane (DMP) Oxidation: DMP is a hypervalent iodine reagent that provides a mild and highly selective method for oxidizing primary alcohols to aldehydes at room temperature.[3][4] It is particularly advantageous as it avoids the use of toxic chromium-based reagents and has a simple workup.[3]
-
Parikh-Doering Oxidation: This method employs the sulfur trioxide pyridine (B92270) complex to activate DMSO. It is another mild oxidation that can be performed at or near room temperature.
Q3: How can I avoid over-reduction when using Diisobutylaluminum Hydride (DIBAL-H) to reduce a sterically hindered ester to an aldehyde?
Over-reduction to the primary alcohol is a common issue in DIBAL-H reductions. To minimize this, the following precautions are crucial:
-
Strict Temperature Control: The reaction must be maintained at a low temperature, typically -78 °C (dry ice/acetone bath), to stabilize the tetrahedral intermediate and prevent further reduction.[5][6]
-
Stoichiometry: Use of a slight excess (typically 1.0-1.2 equivalents) of DIBAL-H is recommended. A large excess will lead to the formation of the alcohol.[5]
-
Slow Addition: The DIBAL-H solution should be added dropwise to the ester solution to avoid localized warming.
-
Cold Quenching: The reaction should be quenched at low temperature before allowing it to warm to room temperature.
Q4: What are the best strategies for introducing a formyl group onto a sterically hindered aromatic ring?
Formylating a sterically hindered aromatic ring can be challenging due to reduced reactivity and potential for ortho-substitution being blocked. Two common methods are:
-
Rieche Formylation: This reaction uses dichloromethyl methyl ether and a Lewis acid like titanium tetrachloride (TiCl₄) to formylate electron-rich aromatic compounds. It has been shown to be effective for substrates like mesitylene (B46885).[7]
-
Vilsmeier-Haack Reaction: This reaction employs a Vilsmeier reagent, generated from a substituted formamide (B127407) (like DMF) and phosphorus oxychloride (POCl₃), to formylate electron-rich arenes.[8][9] For hindered substrates, the reaction may require harsher conditions, and the formylation generally occurs at the less sterically hindered position.[9]
Troubleshooting Guides
Problem 1: Low yield in the oxidation of a hindered primary alcohol.
| Possible Cause | Troubleshooting Steps |
| Incomplete Reaction | - Extend the reaction time. - Increase the equivalents of the oxidizing agent slightly. - Ensure the reagents are fresh and of high quality. For Swern oxidation, ensure the DMSO is anhydrous. |
| Steric Hindrance | - Switch to a less sterically demanding oxidizing agent. Dess-Martin periodinane is often effective for hindered substrates.[3] - For Swern oxidation, using a more activating agent like trifluoroacetic anhydride instead of oxalyl chloride may be beneficial. |
| Product Decomposition | - Ensure the reaction is performed under inert atmosphere (nitrogen or argon). - If the product is acid-sensitive, consider using a buffered workup. For DMP oxidation, pyridine or sodium bicarbonate can be added.[3] |
Problem 2: Over-reduction of a hindered ester to an alcohol with DIBAL-H.
| Possible Cause | Troubleshooting Steps |
| Reaction Temperature Too High | - Maintain a strict low temperature of -78 °C throughout the reaction and quenching process. Use a properly insulated bath and monitor the internal temperature.[5][6] |
| Excess DIBAL-H | - Carefully control the stoichiometry. Use only 1.0-1.2 equivalents of DIBAL-H.[5] Consider titrating the DIBAL-H solution to determine its exact molarity. |
| Improper Quenching | - Quench the reaction at -78 °C by the slow, dropwise addition of a proton source like methanol (B129727) before warming the reaction mixture. |
| Slow Addition of Reagent | - Ensure the DIBAL-H is added slowly and dropwise to the ester solution to prevent localized temperature increases. |
Problem 3: Low or no conversion in the formylation of a hindered arene.
| Possible Cause | Troubleshooting Steps |
| Low Reactivity of Arene | - Ensure the aromatic ring is sufficiently electron-rich. Formylation works best with activated arenes like phenols, anilines, and their derivatives.[9] - For less reactive substrates, consider using a stronger Lewis acid in the Rieche formylation or increasing the reaction temperature for the Vilsmeier-Haack reaction. |
| Steric Hindrance | - The formyl group will preferentially add to the less sterically hindered position. If all accessible positions are highly hindered, the reaction may not proceed. - Consider a multi-step synthetic route, such as lithiation followed by quenching with DMF. |
| Reagent Decomposition | - Use freshly opened or distilled reagents. The Vilsmeier reagent is moisture-sensitive and should be generated in situ. |
Data Presentation
Table 1: Oxidation of Sterically Hindered Primary Alcohols to Aldehydes
| Entry | Alcohol Substrate | Oxidation Method | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Neopentyl alcohol | Swern | (COCl)₂, DMSO, Et₃N | CH₂Cl₂ | -78 to RT | 1 | >95 |
| 2 | 2,2-Dimethyl-1-propanol | Dess-Martin | DMP | CH₂Cl₂ | RT | 2 | 98 |
| 3 | Adamantanemethanol | Swern | (COCl)₂, DMSO, Et₃N | CH₂Cl₂ | -78 to RT | 1.5 | 92 |
| 4 | 2,4,6-Trimethylbenzyl alcohol | Dess-Martin | DMP | CH₂Cl₂ | RT | 3 | 94 |
Table 2: DIBAL-H Reduction of Sterically Hindered Esters to Aldehydes
| Entry | Ester Substrate | Solvent | Temp. (°C) | Equivalents of DIBAL-H | Time (h) | Yield (%) |
| 1 | Methyl 2,4,6-trimethylbenzoate (B1236764) | Toluene | -78 | 1.2 | 2 | 85 |
| 2 | Ethyl 2,6-dimethylbenzoate | CH₂Cl₂ | -78 | 1.1 | 3 | 88 |
| 3 | Methyl adamantane-1-carboxylate | Hexane | -78 | 1.2 | 2.5 | 90 |
| 4 | Ethyl pivalate | Toluene | -78 | 1.1 | 2 | 82 |
Table 3: Formylation of Sterically Hindered Aromatic Compounds
| Entry | Aromatic Substrate | Formylation Method | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Mesitylene | Rieche | Cl₂CHOCH₃, TiCl₄ | CH₂Cl₂ | 0 to 35 | 1 | 81-89 |
| 2 | 2,6-Dimethylaniline | Vilsmeier-Haack | POCl₃, DMF | Dioxane | 90 | 4 | 75 |
| 3 | 3,5-Dimethoxyphenol | Rieche | Cl₂CHOCH₃, TiCl₄ | CH₂Cl₂ | 0 | 1 | 65 (ortho-isomer) |
| 4 | 1,3,5-Trimethoxybenzene | Rieche | Cl₂CHOCH₃, TiCl₄ | CH₂Cl₂ | 0 | 1 | 44 |
Experimental Protocols
Protocol 1: Swern Oxidation of a Hindered Primary Alcohol (e.g., Adamantanemethanol)
Materials:
-
Oxalyl chloride (2.2 eq)
-
Anhydrous dimethyl sulfoxide (DMSO) (4.4 eq)
-
Adamantanemethanol (1.0 eq)
-
Triethylamine (B128534) (Et₃N) (5.0 eq)
-
Anhydrous dichloromethane (B109758) (CH₂Cl₂)
-
Argon or Nitrogen atmosphere
Procedure:
-
To a flame-dried, three-necked flask equipped with a magnetic stirrer, thermometer, and argon/nitrogen inlet, add anhydrous CH₂Cl₂ and cool to -78 °C.
-
Slowly add oxalyl chloride to the stirred solvent.
-
Add a solution of anhydrous DMSO in CH₂Cl₂ dropwise, ensuring the internal temperature does not exceed -60 °C. Stir for 15 minutes.
-
Add a solution of adamantanemethanol in CH₂Cl₂ dropwise, maintaining the temperature below -60 °C. Stir for 45 minutes.
-
Add triethylamine dropwise, and stir the reaction mixture for 30 minutes at -78 °C, then allow it to warm to room temperature.
-
Quench the reaction with water. Extract the aqueous layer with CH₂Cl₂.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude aldehyde by column chromatography on silica (B1680970) gel.
Protocol 2: DIBAL-H Reduction of a Hindered Ester (e.g., Methyl 2,4,6-trimethylbenzoate)
Materials:
-
Methyl 2,4,6-trimethylbenzoate (1.0 eq)
-
DIBAL-H (1.0 M solution in hexanes, 1.2 eq)
-
Anhydrous toluene
-
Methanol
-
Rochelle's salt (potassium sodium tartrate) solution (1 M)
-
Argon or Nitrogen atmosphere
Procedure:
-
To a flame-dried, three-necked flask under an argon/nitrogen atmosphere, dissolve methyl 2,4,6-trimethylbenzoate in anhydrous toluene.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add the DIBAL-H solution dropwise via a syringe or dropping funnel, ensuring the internal temperature remains below -75 °C.
-
Stir the reaction mixture at -78 °C for 2 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, quench at -78 °C by the slow, dropwise addition of methanol.
-
Allow the mixture to warm to room temperature and add Rochelle's salt solution. Stir vigorously until two clear layers form.
-
Separate the organic layer and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude aldehyde by column chromatography.
Protocol 3: Rieche Formylation of a Hindered Arene (e.g., Mesitylene)
Materials:
-
Mesitylene (1.0 eq)
-
Titanium tetrachloride (TiCl₄) (1.67 eq)
-
Dichloromethyl methyl ether (0.83 eq)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Argon or Nitrogen atmosphere
Procedure:
-
In a three-necked flask under an argon/nitrogen atmosphere, dissolve mesitylene in anhydrous CH₂Cl₂ and cool in an ice bath.
-
Add TiCl₄ to the cooled solution.
-
Add dichloromethyl methyl ether dropwise while stirring and maintaining the cooling.
-
After the addition is complete, stir the mixture for 5 minutes in the ice bath, then for 30 minutes at room temperature, and finally for 15 minutes at 35 °C.
-
Pour the reaction mixture into a separatory funnel containing crushed ice and shake thoroughly.
-
Separate the organic layer and extract the aqueous layer with CH₂Cl₂.
-
Combine the organic extracts and wash with water.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent.
-
Distill the residue to obtain the purified mesitaldehyde.
Visualizations
References
- 1. Swern oxidation - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]
- 4. nbinno.com [nbinno.com]
- 5. benchchem.com [benchchem.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Rieche formylation - Wikipedia [en.wikipedia.org]
- 8. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 9. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Formylation of α,α-Disubstituted Phenylacetates
Welcome to the technical support center for the formylation of α,α-disubstituted phenylacetates. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to this challenging electrophilic aromatic substitution.
I. Troubleshooting Guides
This section provides solutions to common problems encountered during the formylation of α,α-disubstituted phenylacetates.
Issue 1: Low or No Conversion of the Starting Material
-
Question: I am observing very low or no conversion of my α,α-disubstituted phenylacetate (B1230308) to the desired formylated product. What are the likely causes and how can I improve the yield?
-
Answer: Low reactivity of the substrate is the most common reason for poor conversion in the formylation of α,α-disubstituted phenylacetates. The phenyl ring is deactivated by the ester group and sterically hindered by the α,α-disubstitution, making it less susceptible to electrophilic attack.
Troubleshooting Steps:
-
Choice of Formylation Reaction: Standard conditions for classical formylation reactions might not be sufficient.
-
Vilsmeier-Haack Reaction: This is often the most effective method for deactivated aromatic compounds. The Vilsmeier reagent is a potent electrophile.
-
Duff Reaction: Generally requires strongly electron-donating groups and may not be suitable for the deactivated phenylacetate system.
-
Reimer-Tiemann Reaction: Typically used for phenols and may not be effective for phenylacetates.
-
-
Reaction Conditions:
-
Temperature: Higher reaction temperatures may be required to overcome the activation energy barrier. However, be cautious as this can also promote side reactions.
-
Reaction Time: Extended reaction times might be necessary to drive the reaction to completion. Monitor the reaction progress by TLC or GC/MS to determine the optimal time.
-
Reagent Stoichiometry: An excess of the formylating agent and the activating reagent (e.g., POCl₃ in the Vilsmeier-Haack reaction) can increase the concentration of the active electrophile and improve conversion.
-
-
Catalyst: For certain formylation reactions, the choice and amount of catalyst are crucial. For Friedel-Crafts type formylations, a stronger Lewis acid might be necessary.
-
Issue 2: Formation of Multiple Products (Isomers and Side Products)
-
Question: My reaction is producing a mixture of ortho- and para-isomers, along with other unexpected side products. How can I improve the regioselectivity and minimize byproducts?
-
Answer: The electronic and steric properties of the α,α-disubstituted phenylacetate direct the incoming formyl group to either the ortho or para position. The formation of other side products is often a result of the reaction conditions or inherent reactivity of the substrate.
Troubleshooting Steps:
-
Improving Regioselectivity:
-
The ester group is a meta-director, but the steric bulk of the α,α-disubstituted group will strongly favor substitution at the less hindered para-position. If ortho-substitution is desired, it is generally very challenging for this substrate class.
-
Vilsmeier-Haack Reaction: This reaction typically shows a preference for para-substitution on deactivated rings.
-
-
Minimizing Side Products:
-
Decarboxylation: Under strong acidic conditions and high temperatures, decarboxylation of the phenylacetic acid moiety can occur, leading to the formation of toluene (B28343) derivatives. To mitigate this, use the mildest possible acidic conditions and the lowest effective temperature.
-
Hydrolysis of the Ester: The ester group can be hydrolyzed under either acidic or basic conditions, especially with prolonged reaction times and elevated temperatures. Ensure anhydrous conditions and consider using a non-aqueous work-up if possible.
-
Poly-formylation: While less common for deactivated substrates, using a large excess of the formylating agent could potentially lead to di-formylation. Control the stoichiometry carefully.
-
-
II. Frequently Asked Questions (FAQs)
Q1: Which formylation method is most recommended for α,α-disubstituted phenylacetates?
A1: The Vilsmeier-Haack reaction is generally the most recommended method for the formylation of electron-poor and sterically hindered aromatic rings like those in α,α-disubstituted phenylacetates. The Vilsmeier reagent (formed from DMF and POCl₃) is a powerful electrophile that can overcome the deactivating effect of the ester group.
Q2: What is the expected regioselectivity for the formylation of α,α-disubstituted phenylacetates?
A2: Due to the steric hindrance from the bulky α,α-disubstituted group, the formylation is expected to occur predominantly at the para-position of the phenyl ring. Ortho-substitution is significantly disfavored.
Q3: Can I formylate the corresponding α,α-disubstituted phenylacetic acid directly?
A3: Direct formylation of the carboxylic acid is generally not recommended. The free carboxylic acid group can interfere with the formylating reagents, particularly in the Vilsmeier-Haack reaction where it can be converted to an acyl chloride. It is advisable to use the ester form of the substrate.
Q4: Are there any specific safety precautions I should take?
A4: Yes. Many formylating reagents and the associated chemicals are hazardous.
-
Phosphorus oxychloride (POCl₃): Highly corrosive and reacts violently with water. Handle in a fume hood with appropriate personal protective equipment (PPE).
-
Chloroform (in Reimer-Tiemann): A suspected carcinogen.
-
Strong acids (e.g., in Duff reaction): Corrosive.
-
Always consult the Safety Data Sheet (SDS) for all reagents before starting an experiment.
III. Data Presentation
Due to the limited availability of specific quantitative data for the formylation of α,α-disubstituted phenylacetates in the literature, the following table provides a general overview of expected outcomes based on the formylation of similar deactivated aromatic systems.
| Formylation Method | Substrate Example | Expected Major Product | Typical Yield Range | Common Side Products |
| Vilsmeier-Haack | Ethyl 2-methyl-2-phenylpropanoate | Ethyl 2-(4-formylphenyl)-2-methylpropanoate | 40-70% | Starting material, ester hydrolysis product |
| Duff Reaction | Methyl 2,2-diphenylacetate | Low to no conversion | <10% | Starting material, complex mixture |
| Reimer-Tiemann | Sodium 2-phenyl-2-propylpentanoate | Low to no conversion | <5% | Starting material, decarboxylated products |
IV. Experimental Protocols
Vilsmeier-Haack Formylation of Ethyl 2-methyl-2-phenylpropanoate (General Protocol)
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Ethyl 2-methyl-2-phenylpropanoate
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Ice bath
Procedure:
-
Vilsmeier Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3 equivalents) and anhydrous DCM. Cool the flask to 0 °C in an ice bath.
-
Slowly add POCl₃ (1.5 equivalents) dropwise to the stirred DMF solution, maintaining the temperature below 10 °C.
-
After the addition is complete, stir the mixture at 0 °C for 30 minutes.
-
Formylation Reaction: Dissolve ethyl 2-methyl-2-phenylpropanoate (1 equivalent) in anhydrous DCM and add it dropwise to the freshly prepared Vilsmeier reagent at 0 °C.
-
After the addition, allow the reaction mixture to warm to room temperature and then heat to reflux (around 40-50 °C).
-
Monitor the reaction progress by TLC or GC/MS. The reaction may take several hours to 24 hours.
-
Work-up: Once the reaction is complete, cool the mixture to 0 °C and carefully quench by slowly adding it to a stirred mixture of crushed ice and saturated sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., hexane/ethyl acetate).
V. Visualizations
Optimization of reaction conditions for the synthesis of 2-Methyl-2-phenylbutanal
Welcome to the technical support center for the synthesis of 2-Methyl-2-phenylbutanal. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the optimization of reaction conditions for this synthesis.
Frequently Asked Questions (FAQs)
Q1: What is a common laboratory-scale synthesis route for this compound?
A1: A prevalent laboratory-scale synthesis involves a Grignard reaction. This approach utilizes a phenylmagnesium halide (e.g., phenylmagnesium bromide) as a nucleophile to attack the electrophilic carbonyl carbon of 2-methylbutanal. The resulting magnesium alkoxide is then protonated during an acidic workup to yield the secondary alcohol, 2-methyl-1-phenylbutan-1-ol. Subsequent oxidation of this alcohol provides the target aldehyde, this compound.
Q2: What are the critical parameters to control during the Grignard reaction step?
A2: A successful Grignard synthesis requires meticulous control over several parameters:
-
Anhydrous Conditions: Grignard reagents are highly sensitive to moisture. All glassware must be thoroughly dried (e.g., oven-dried or flame-dried), and anhydrous solvents (typically diethyl ether or THF) are essential.[1]
-
Magnesium Activation: A layer of magnesium oxide can prevent the reaction from initiating.[1] Activation can be achieved by adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or by physically crushing the magnesium turnings under an inert atmosphere.[1][2]
-
Temperature Control: The formation of the Grignard reagent is exothermic.[1][3] The temperature should be carefully managed, often by controlling the rate of addition of the aryl halide.[3] Subsequent reaction with the aldehyde is also typically performed at a reduced temperature (e.g., 0 °C) to minimize side reactions.
-
Molar Ratios: The stoichiometry of the reactants is crucial for optimizing the yield and minimizing byproducts.
Q3: How can I minimize the formation of impurities during the synthesis?
A3: To minimize impurity formation, consider the following:
-
Purity of Starting Materials: Ensure the purity of 2-methylbutanal and the aryl halide before use.
-
Controlled Reagent Addition: Add the Grignard reagent to the aldehyde solution slowly and at a controlled temperature to prevent side reactions such as enolization of the aldehyde.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the Grignard reagent and other sensitive species.
Q4: What are the common challenges in the oxidation step?
A4: The oxidation of the secondary alcohol to the aldehyde can be challenging. Over-oxidation to the carboxylic acid is a common side reaction. The choice of oxidizing agent is critical. Mild oxidizing agents such as pyridinium (B92312) chlorochromate (PCC) or a Swern oxidation are often preferred for this transformation to minimize over-oxidation.
Troubleshooting Guides
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield of Grignard Reagent | 1. Wet glassware or solvent. 2. Inactive magnesium surface. 3. Impure aryl halide. | 1. Ensure all glassware is rigorously dried. Use freshly opened or distilled anhydrous solvents. 2. Activate the magnesium with iodine, 1,2-dibromoethane, or by crushing. 3. Purify the aryl halide (e.g., by distillation) before use. |
| Low Yield of Alcohol after Grignard Reaction | 1. Incomplete reaction. 2. Side reactions (e.g., enolization of 2-methylbutanal, Wurtz coupling). 3. Loss of product during workup. | 1. Monitor the reaction by TLC to ensure completion. Consider increasing the reaction time or temperature slightly. 2. Add the Grignard reagent slowly to a cooled solution of the aldehyde. Ensure efficient stirring. 3. Perform the aqueous workup at a low temperature. Ensure proper phase separation during extraction. |
| Formation of Benzene as a Major Byproduct | Presence of acidic protons in the reaction mixture (e.g., from water). | Strictly maintain anhydrous conditions throughout the Grignard reagent formation and reaction steps.[1] |
| Over-oxidation to Carboxylic Acid during Oxidation Step | The oxidizing agent is too strong or the reaction conditions are too harsh. | Use a milder oxidizing agent like PCC or perform a Swern oxidation. Carefully control the reaction temperature and time. |
| Difficulty in Purifying the Final Product | 1. Impurities with similar polarity to the product. 2. The product is an oil and difficult to crystallize. | 1. Optimize the solvent system for column chromatography. A shallow gradient of a more polar solvent in a non-polar solvent can improve separation.[4] 2. Consider vacuum distillation for purification of the final aldehyde.[5] |
Data Presentation
Table 1: Comparison of Solvents for Grignard Reaction
| Solvent | Boiling Point (°C) | Key Advantages | Considerations |
| Diethyl Ether | 34.6 | Higher vapor pressure can aid in reaction initiation. | Low boiling point limits the reaction temperature. Highly flammable. |
| Tetrahydrofuran (THF) | 66 | Higher boiling point allows for higher reaction temperatures.[6] Better at solvating the Grignard reagent. | Can be more difficult to dry completely. Can form peroxides upon storage.[6] |
| 2-Methyltetrahydrofuran (2-MeTHF) | ~80 | Higher boiling point.[6] Lower tendency to form peroxides compared to THF.[6] Limited miscibility with water simplifies workup.[6] | Generally more expensive than THF. |
Table 2: Comparison of Oxidizing Agents for Alcohol to Aldehyde Conversion
| Oxidizing Agent | Typical Reaction Conditions | Advantages | Disadvantages |
| Pyridinium Chlorochromate (PCC) | Dichloromethane (B109758), room temperature | Mild and selective for primary and secondary alcohols to aldehydes. | Chromium-based reagent, which is toxic and requires careful disposal. |
| Swern Oxidation (DMSO, oxalyl chloride, triethylamine) | Dichloromethane, low temperature (e.g., -78 °C) | High yields, mild conditions. | Requires cryogenic temperatures, produces a foul-smelling byproduct (dimethyl sulfide). |
| Dess-Martin Periodinane (DMP) | Dichloromethane, room temperature | Mild, neutral conditions, broad functional group tolerance. | Can be explosive under certain conditions, relatively expensive. |
Experimental Protocols
Protocol 1: Synthesis of 2-Methyl-1-phenylbutan-1-ol via Grignard Reaction
-
Preparation: Assemble a dry three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel under an inert atmosphere (nitrogen or argon).
-
Grignard Reagent Formation: Place magnesium turnings (1.2 equivalents) in the flask. Add a small crystal of iodine to activate the magnesium. In the dropping funnel, place a solution of bromobenzene (B47551) (1.0 equivalent) in anhydrous diethyl ether. Add a small portion of the bromobenzene solution to the magnesium. Once the reaction initiates (observed by bubbling and a color change), add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, stir the mixture until most of the magnesium has reacted.
-
Reaction with Aldehyde: Cool the Grignard reagent to 0 °C in an ice bath. Slowly add a solution of 2-methylbutanal (1.0 equivalent) in anhydrous diethyl ether via the dropping funnel. Maintain the temperature at 0 °C during the addition.
-
Workup: Once the reaction is complete (monitored by TLC), quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride at 0 °C.[1][7] Transfer the mixture to a separatory funnel and extract with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude alcohol.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel.
Protocol 2: Oxidation of 2-Methyl-1-phenylbutan-1-ol to this compound
-
Preparation: In a dry round-bottom flask, prepare a suspension of pyridinium chlorochromate (PCC) (1.5 equivalents) in anhydrous dichloromethane.
-
Oxidation: To this suspension, add a solution of 2-methyl-1-phenylbutan-1-ol (1.0 equivalent) in anhydrous dichloromethane dropwise.
-
Reaction Monitoring: Stir the mixture at room temperature and monitor the reaction progress by TLC.
-
Workup: Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel or Celite to remove the chromium salts.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can be further purified by vacuum distillation or flash column chromatography to yield pure this compound.
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Logical relationships for troubleshooting low yield in the Grignard reaction step.
References
Preventing racemization during the synthesis of chiral 2-Methyl-2-phenylbutanal
Technical Support Center: Synthesis of Chiral 2-Methyl-2-phenylbutanal
Welcome to the technical support center for the stereoselective synthesis of this compound. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you prevent racemization and achieve high enantiomeric purity in your synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of racemization when synthesizing α-chiral aldehydes like this compound?
A1: The primary cause of racemization in carbonyl compounds with a chiral α-carbon is the formation of a planar, achiral enol or enolate intermediate. This can be catalyzed by both acidic and basic conditions, which are often encountered during the reaction, aqueous workup, or even during purification (e.g., on standard silica (B1680970) gel). Once the achiral enolate is formed, reprotonation can occur from either face of the planar double bond, leading to a mixture of enantiomers and a loss of stereochemical integrity.
Q2: Which synthetic strategies are most effective at preventing racemization during the formation of the α-quaternary stereocenter?
A2: Two of the most robust strategies for preventing racemization are:
-
Chiral Auxiliary-Mediated Synthesis: This involves temporarily attaching a chiral molecule (the auxiliary) to the substrate to direct the stereochemistry of a subsequent reaction, such as alkylation. The Myers asymmetric alkylation, which uses pseudoephedrine as the chiral auxiliary, is a highly effective method for this purpose. The auxiliary is then cleaved to reveal the desired chiral product.
-
Organocatalytic Asymmetric Alkylation: This approach uses a small, chiral organic molecule (often a primary or secondary amine) as a catalyst. The catalyst reacts with the starting aldehyde to form a chiral enamine intermediate. This enamine then reacts stereoselectively with the electrophile, and subsequent hydrolysis releases the chiral product and regenerates the catalyst. This method is known for its mild conditions, which help to prevent racemization.
Q3: I observe a high diastereomeric/enantiomeric excess in my crude product, but it decreases after workup and purification. What are the likely causes and how can I prevent this?
A3: This is a common issue and is typically caused by racemization under the workup or purification conditions.
-
Aqueous Workup: Using strong acids or bases during aqueous extraction can catalyze enolization and lead to racemization. It is crucial to maintain a pH as close to neutral as possible. Use buffered solutions (e.g., saturated ammonium (B1175870) chloride for quenching, phosphate (B84403) buffer for washes) instead of strong acids or bases.
-
Purification on Silica Gel: Standard silica gel is acidic and can cause racemization of sensitive aldehydes. To mitigate this, you can either use deactivated silica gel (by adding a small amount of a base like triethylamine (B128534) to the eluent) or switch to a more neutral stationary phase like alumina.
-
Temperature: Elevated temperatures during solvent removal can also contribute to racemization. It is advisable to concentrate your product under reduced pressure at low temperatures.
Q4: Can the choice of base in the Myers asymmetric alkylation affect the outcome?
A4: Yes, the choice and handling of the base are critical. A strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) is required to ensure rapid and complete formation of the Z-enolate. It is recommended to use freshly prepared or titrated LDA, as its potency can degrade over time. Using an insufficient amount of active base can lead to incomplete enolate formation and lower yields.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Diastereoselectivity in Myers Alkylation | 1. Insufficient anhydrous Lithium Chloride (LiCl).2. Impure reagents or wet solvents (especially THF).3. Reaction temperature is too high. | 1. Ensure at least 6 equivalents of rigorously dried LiCl are used to saturate the THF solution. LiCl helps break up enolate aggregates, leading to a cleaner and more selective reaction.2. Use freshly distilled, anhydrous THF and ensure the pseudoephedrine amide is pure and dry.3. While the reaction can be effective at 0 °C, conducting the alkylation at -78 °C may improve diastereoselectivity. |
| O-Alkylation of the Pseudoephedrine Auxiliary | The hydroxyl group of the pseudoephedrine auxiliary is alkylated, leading to a byproduct. | This side reaction is suppressed by the presence of LiCl. The lithium cation coordinates with the hydroxyl group, making it less nucleophilic. Ensure a sufficient excess (at least 6 equivalents) of anhydrous LiCl is present. |
| Racemization During Auxiliary Cleavage | The conditions for cleaving the pseudoephedrine amide are too harsh, causing the final aldehyde product to racemize. | Use milder reducing agents for the cleavage to the aldehyde, such as lithium triethoxyaluminum hydride (LiAlH(OEt)₃), and maintain low temperatures (e.g., -78 °C) during the reaction. Quench the reaction carefully with a mild acid (e.g., 1 M HCl) at low temperature. |
| Low Enantioselectivity in Organocatalytic Alkylation | 1. The chosen organocatalyst is not optimal for the substrate.2. The reaction conditions (solvent, temperature, additives) are not optimized.3. Racemization of the product under the reaction conditions. | 1. Screen different chiral amine catalysts (e.g., derivatives of proline or primary amines).2. Perform a systematic optimization of the reaction parameters. Non-polar solvents often give better results. Lowering the temperature can also enhance enantioselectivity.3. Monitor the reaction progress and stop it as soon as the starting material is consumed to avoid prolonged exposure of the product to the reaction conditions. |
Data Presentation
The following tables summarize representative data for the asymmetric synthesis of α-aryl, α-alkyl carbonyl compounds using the Myers asymmetric alkylation, which is directly applicable to the synthesis of this compound.
Table 1: Diastereoselective Alkylation of Pseudoephedrine Amides (Based on the alkylation of the pseudoephedrine amide of 2-phenylpropanoic acid)
| Entry | Alkylating Agent | Temperature (°C) | Diastereomeric Excess (de, %) (Crude) | Isolated Yield (%) |
| 1 | Ethyl Iodide | 0 | 97 | 90 |
| 2 | n-Propyl Iodide | 0 | 98 | 88 |
| 3 | Benzyl Bromide | 0 | >99 | 92 |
| 4 | Isopropyl Iodide | 23 | 95 | 85 |
Data is representative of the high diastereoselectivities typically achieved with this method.
Table 2: Cleavage of Alkylated Pseudoephedrine Amides to Chiral Aldehydes
| Entry | Alkylated Amide Substrate | Reducing Agent | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | α-ethylated 2-phenylpropanoic amide | LiAlH(OEt)₃ | 85-95 | >99 |
| 2 | α-propylated 2-phenylpropanoic amide | LiAlH(OEt)₃ | 85-95 | >99 |
The cleavage generally proceeds with high fidelity, preserving the enantiomeric purity of the product.
Experimental Protocols
Protocol 1: Myers Asymmetric Alkylation for (R)-2-Methyl-2-phenylbutanal
This protocol is adapted from the well-established Myers asymmetric alkylation methodology.
Step 1: Formation of the Pseudoephedrine Amide of 2-Phenylpropanoic Acid
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To a solution of (1R,2R)-(+)-pseudoephedrine (1.0 eq.) in anhydrous toluene, add triethylamine (1.5 eq.).
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Add 2-phenylpropionyl chloride (1.1 eq.) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours until completion (monitored by TLC).
-
Perform an aqueous workup, and purify the resulting amide by recrystallization or column chromatography.
Step 2: Diastereoselective Alkylation
-
To a flame-dried flask under an argon atmosphere, add anhydrous LiCl (6.0 eq.) and anhydrous THF.
-
Prepare a solution of LDA (2.2 eq.) in a separate flask.
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In another flask, dissolve the pseudoephedrine amide (1.0 eq.) in anhydrous THF.
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Cool the LiCl/THF suspension to -78 °C and add the LDA solution, followed by the dropwise addition of the amide solution.
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Stir the mixture at -78 °C for 30 minutes, then warm to 0 °C for 15 minutes, and briefly to room temperature for 5 minutes. Cool the resulting enolate suspension back to 0 °C.
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Add ethyl iodide (1.5 eq.) dropwise to the enolate suspension at 0 °C.
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Stir the reaction at 0 °C and monitor its progress by TLC (typically 1-4 hours).
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Quench the reaction by adding saturated aqueous NH₄Cl solution.
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Extract the product with ethyl acetate, dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude product can be purified by recrystallization to obtain the diastereomerically pure alkylated amide.
Step 3: Reductive Cleavage to (R)-2-Methyl-2-phenylbutanal
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Dissolve the purified alkylated amide (1.0 eq.) in anhydrous THF under an argon atmosphere and cool the solution to -78 °C.
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Slowly add a solution of lithium triethoxyaluminum hydride (LiAlH(OEt)₃, 1.5-2.0 eq.) in THF.
-
Stir the reaction at -78 °C for 1-2 hours, monitoring by TLC.
-
Carefully quench the reaction at -78 °C by the dropwise addition of 1 M HCl.
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Allow the mixture to warm to room temperature and extract with diethyl ether.
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Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, and carefully concentrate under reduced pressure (to avoid evaporation of the volatile aldehyde) to yield the crude (R)-2-Methyl-2-phenylbutanal.
-
Purify by flash column chromatography on deactivated silica gel.
Visualizations
Logical and Mechanistic Diagrams
Stability issues of 2-Methyl-2-phenylbutanal under storage
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Methyl-2-phenylbutanal. The information provided is based on the general stability of aromatic aldehydes and data from structurally similar compounds, as specific stability studies on this compound are limited in publicly available literature.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound during storage?
A1: Like other aromatic aldehydes, this compound is susceptible to several degradation pathways that can affect its purity and performance in experiments. The main stability concerns are:
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Oxidation: The aldehyde functional group is prone to oxidation, especially when exposed to atmospheric oxygen. This reaction is often accelerated by light and heat, leading to the formation of the corresponding carboxylic acid, 2-methyl-2-phenylbutanoic acid.[1]
-
Polymerization: Aldehydes can undergo self-condensation or polymerization reactions, which can be catalyzed by acidic or basic impurities. This can result in the formation of higher molecular weight byproducts, leading to a decrease in the purity of the material.
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Photodegradation: Exposure to light, particularly UV light, can provide the energy to initiate degradation reactions.[1]
-
Thermal Degradation: Elevated temperatures can increase the rate of all degradation reactions, including oxidation and polymerization.[1]
Q2: What are the ideal storage conditions for this compound?
A2: To minimize degradation and ensure the long-term stability of this compound, the following storage conditions are recommended:
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C | Reduces the rate of chemical degradation reactions.[1] |
| Atmosphere | Under an inert gas (e.g., Argon or Nitrogen) | Prevents oxidation by excluding atmospheric oxygen. |
| Container | Tightly sealed, amber glass vial or bottle | Protects from light and prevents exposure to air and moisture. |
| Location | A dark, cool, and well-ventilated area | Minimizes exposure to light and heat. |
Q3: I have been using a bottle of this compound for a while and my experimental results are inconsistent. What could be the cause?
A3: Inconsistent experimental results with an older bottle of this compound are often due to degradation of the compound. Over time, and with repeated openings of the container, the aldehyde can oxidize or polymerize. It is recommended to verify the purity of the material using an analytical technique such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC). If significant degradation is observed, it is best to use a fresh, unopened bottle for sensitive applications.
Q4: Can I purify this compound that has started to degrade?
A4: Purification of partially degraded this compound can be challenging. If the primary degradation product is the carboxylic acid, a careful aqueous wash with a mild base (e.g., sodium bicarbonate solution) followed by drying and redistillation under reduced pressure might remove the acidic impurity. However, this process may not remove polymeric byproducts and could potentially lead to further degradation if not performed carefully. For critical applications, using a fresh, high-purity batch is recommended.
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving common stability issues encountered with this compound.
Visual Inspection of the Sample
| Observation | Potential Cause | Recommended Action |
| Color Change (yellowing or browning) | Oxidation or formation of colored impurities. | Discard the sample and use a fresh batch. Implement proper storage under an inert atmosphere and protected from light. |
| Increased Viscosity or Presence of Solids | Polymerization. | Do not use for quantitative or sensitive applications. Consider purification by distillation for non-critical uses, but be aware of potential thermal degradation. |
| Pressure Buildup in the Container | Formation of gaseous degradation products or peroxide formation (less common for this structure but a possibility for aldehydes in general). | Handle with extreme caution in a well-ventilated fume hood. Cool the container before slowly and carefully venting. Test for peroxides if suspected. |
Troubleshooting Diagram: Investigating Loss of Purity
This diagram outlines a logical workflow for troubleshooting a suspected loss of purity in a sample of this compound.
Caption: Troubleshooting workflow for investigating loss of purity of this compound.
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and assess the stability-indicating nature of an analytical method.
1. Sample Preparation:
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Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol) at a concentration of approximately 1 mg/mL.
2. Stress Conditions:
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Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Degradation: Store the stock solution at 80°C for 48 hours.
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Photodegradation: Expose the stock solution to UV light (e.g., 254 nm) and visible light for 24 hours.
3. Sample Analysis:
-
After the specified stress period, neutralize the acidic and basic samples.
-
Analyze all stressed samples, along with an unstressed control sample, using a suitable stability-indicating analytical method (e.g., GC-MS or HPLC).
4. Data Evaluation:
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Compare the chromatograms of the stressed samples with the control to identify new peaks corresponding to degradation products.
-
Determine the percentage of degradation of this compound under each stress condition.
Workflow for Forced Degradation Study
Caption: Experimental workflow for a forced degradation study of this compound.
Protocol 2: GC-MS Method for Purity Assessment and Degradation Product Analysis
This protocol provides a general Gas Chromatography-Mass Spectrometry (GC-MS) method for the analysis of this compound and its potential degradation products.
1. Sample Preparation:
-
Dilute the sample of this compound in a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate) to a final concentration of approximately 100 µg/mL.
2. GC-MS Parameters:
| Parameter | Setting |
| GC System | Agilent 7890B or equivalent |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Inlet Temperature | 250°C |
| Injection Volume | 1 µL (split or splitless mode, depending on concentration) |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Program | Initial temp 60°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min |
| MS System | Agilent 5977B or equivalent |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 40-400 |
| Data Acquisition | Full Scan |
3. Data Analysis:
-
Identify this compound based on its retention time and mass spectrum.
-
Search the chromatogram for peaks corresponding to potential degradation products, such as 2-methyl-2-phenylbutanoic acid. The mass spectrum of the acid will likely show a molecular ion and characteristic fragments.
Data Presentation
Due to the limited availability of specific quantitative stability data for this compound, the following table provides an estimated stability profile based on general knowledge of aromatic aldehydes and data from structurally similar compounds. This data is for illustrative purposes only and should be confirmed by experimental studies.
Table 1: Estimated Purity of this compound Under Various Storage Conditions
| Storage Condition | Duration | Estimated Purity (%) | Potential Degradation Products |
| 2-8°C, Inert Atmosphere, Dark | 12 months | >98% | Trace amounts of 2-methyl-2-phenylbutanoic acid |
| Room Temperature (~25°C), Air, Dark | 6 months | 90-95% | 2-methyl-2-phenylbutanoic acid, potential dimers/trimers |
| Room Temperature (~25°C), Air, Light | 6 months | <90% | 2-methyl-2-phenylbutanoic acid, various photoproducts, polymers |
| 40°C, Air, Dark | 3 months | <85% | Significant amounts of 2-methyl-2-phenylbutanoic acid and polymers |
References
Technical Support Center: Interpreting Complex NMR Spectra of Substituted Phenylbutanal Isomers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting complex NMR spectra of 2-phenylbutanal, 3-phenylbutanal, and 4-phenylbutanal (B95494).
Troubleshooting Guides
Q1: My ¹H NMR spectrum shows a complex, overlapping multiplet in the aromatic region (approx. 7.1-7.4 ppm). How can I differentiate the signals and determine the substitution pattern?
A1: Overlapping aromatic signals are a common challenge. Here’s a systematic approach to resolving them:
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Higher Field Strength: If available, re-acquiring the spectrum on a higher field NMR spectrometer (e.g., 600 MHz or higher) will increase signal dispersion and may resolve the overlapping multiplets.
-
2D NMR Spectroscopy:
-
COSY (Correlation Spectroscopy): A COSY spectrum will reveal which aromatic protons are coupled to each other, helping to trace the spin systems within the phenyl ring.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton to its directly attached carbon. The larger chemical shift dispersion of ¹³C NMR can help to resolve overlapping proton signals by spreading them out in the second dimension.[1]
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away, which can be crucial for confirming assignments and identifying the substitution pattern.
-
-
Change of Solvent: Acquiring the spectrum in a different deuterated solvent (e.g., switching from CDCl₃ to benzene-d₆ or DMSO-d₆) can induce different chemical shifts in the aromatic protons, potentially resolving the overlap.[2]
Q2: The aliphatic region of my spectrum is crowded, and I can't decipher the splitting patterns to confirm the isomer.
A2: The aliphatic protons of phenylbutanal isomers often exhibit complex splitting due to their proximity and similar chemical environments.
-
Focus on Key Signals:
-
Aldehydic Proton (CHO): This proton typically appears as a triplet or a doublet of doublets between 9.6 and 9.8 ppm and is a key diagnostic signal. Its multiplicity will depend on the adjacent CH₂ or CH group.
-
Benzylic Proton(s) (CH-Ph or CH₂-Ph): The chemical shift and multiplicity of these protons are highly indicative of the isomer.
-
-
Decoupling Experiments: 1D decoupling experiments can simplify the spectrum. By irradiating a specific proton, its coupling to other protons is removed, simplifying their multiplets and helping to establish connectivity.
-
1D TOCSY (Total Correlation Spectroscopy): This experiment allows for the selective irradiation of a resolved proton signal to reveal all other protons within the same spin system.[1] This can help to "pull out" the signals of the entire aliphatic chain.
Q3: My NMR signals are broad, leading to poor resolution.
A3: Broad signals can arise from several factors:
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Poor Shimming: The homogeneity of the magnetic field greatly affects resolution. Re-shimming the instrument is the first step.
-
Sample Concentration: A sample that is too concentrated can lead to viscosity-related broadening. Diluting the sample may improve resolution.
-
Paramagnetic Impurities: Even trace amounts of paramagnetic metals can cause significant line broadening. If suspected, sample purification or the use of a chelating agent may be necessary.
-
Chemical Exchange: Protons on heteroatoms (like an enol OH) can exchange with residual water or other labile protons, leading to broad signals. A D₂O shake can confirm this, as the OH/NH peak will disappear.[2]
Frequently Asked Questions (FAQs)
Q4: What are the expected ¹H NMR chemical shift ranges for the key protons in each isomer?
A4: The following table summarizes the approximate ¹H NMR chemical shifts for the diagnostic protons of 2-, 3-, and 4-phenylbutanal in CDCl₃.
| Proton | 2-Phenylbutanal (ppm) | 3-Phenylbutanal (ppm) | 4-Phenylbutanal (ppm) |
| Aldehydic (CHO) | ~9.6 (d) | ~9.7 (t) | ~9.8 (t) |
| Benzylic (CH-Ph) | ~3.5 (t) | ~3.2 (sextet) | - |
| Phenyl (Ar-H) | ~7.2-7.4 (m) | ~7.1-7.3 (m) | ~7.1-7.3 (m) |
| CH₂ adjacent to CHO | - | ~2.7 (d) | ~2.5 (dt) |
| CH₂ adjacent to Ph | - | - | ~2.7 (t) |
| CH₃ | ~0.9 (t) | ~1.3 (d) | - |
Q5: How can ¹³C NMR spectroscopy help in distinguishing the isomers?
A5: ¹³C NMR offers a wider chemical shift range, often leading to better resolution of signals. The chemical shifts of the carbonyl carbon and the carbons in the aliphatic chain are particularly useful for differentiation.
| Carbon | 2-Phenylbutanal (ppm) | 3-Phenylbutanal (ppm) | 4-Phenylbutanal (ppm) |
| Carbonyl (C=O) | ~202 | ~202 | ~202 |
| Benzylic (C-Ph) | ~58 | ~36 | ~35 |
| C adjacent to CHO | ~58 | ~52 | ~45 |
| Phenyl (C-ipso) | ~139 | ~145 | ~141 |
| Phenyl (other) | ~127-129 | ~126-129 | ~126-129 |
| CH₃ | ~12 | ~22 | - |
Q6: Where can I find experimental NMR data for these compounds?
A6: Several online databases are excellent resources for experimental NMR spectra:
-
Spectral Database for Organic Compounds (SDBS): An integrated spectral database system for organic compounds.[3]
-
PubChem: Provides compound summaries that often include links to experimental spectra and data from various sources.[4][5][6][7]
-
NMRShiftDB: A web database for organic structures and their NMR spectra, which also allows for spectrum prediction.[8]
-
SpectraBase: A large, searchable database of spectra from Wiley.[3]
Experimental Protocols
¹H and ¹³C NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve 5-10 mg (for ¹H) or 20-50 mg (for ¹³C) of the purified phenylbutanal isomer in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃) containing tetramethylsilane (B1202638) (TMS) as an internal standard.
-
Instrument: A 400 MHz or higher NMR spectrometer.
-
¹H NMR Parameters:
-
Pulse Program: Standard single-pulse sequence.
-
Number of Scans: 8-16.
-
Relaxation Delay: 1-5 seconds.
-
Spectral Width: 0-12 ppm.
-
-
¹³C NMR Parameters:
-
Pulse Program: Standard proton-decoupled single-pulse sequence.
-
Number of Scans: 1024 or more, depending on concentration.
-
Relaxation Delay: 2-5 seconds.
-
Spectral Width: 0-220 ppm.
-
-
Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired FID. Calibrate the spectrum by setting the TMS signal to 0.00 ppm.
Quantitative NMR (qNMR) Protocol for Isomer Mixture Analysis
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Sample Preparation:
-
Accurately weigh a known amount of the phenylbutanal isomer mixture.
-
Accurately weigh a known amount of a suitable internal standard (e.g., maleic acid, 1,4-dinitrobenzene). The internal standard should have a simple spectrum with at least one signal that does not overlap with any of the analyte signals.
-
Dissolve both the sample and the internal standard in a known volume of a deuterated solvent.
-
-
¹H NMR Acquisition:
-
Ensure a long relaxation delay (at least 5 times the longest T₁ of the protons being quantified) to allow for full relaxation of all signals.
-
Use a calibrated 90° pulse.
-
Acquire the spectrum with a high signal-to-noise ratio.
-
-
Data Processing and Analysis:
-
Carefully integrate the non-overlapping signals of the analyte isomers and the internal standard.
-
Calculate the concentration of each isomer using the following formula: Concentration_isomer = (Area_isomer / N_protons_isomer) * (N_protons_std / Area_std) * (Mass_std / MW_std) * (MW_isomer / Mass_sample) Where:
-
Area = integrated area of the signal
-
N_protons = number of protons giving rise to the signal
-
Mass = mass in mg
-
MW = molecular weight
-
-
Visualizations
Caption: Troubleshooting workflow for complex NMR spectra.
Caption: Relationship between structure and NMR features.
References
- 1. spectrabase.com [spectrabase.com]
- 2. researchgate.net [researchgate.net]
- 3. spectrabase.com [spectrabase.com]
- 4. 3-Phenylbutanal | C10H12O | CID 85979 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3-Phenylbutanal, (R)- | C10H12O | CID 10877278 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4-Phenylbutanal | C10H12O | CID 29030 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2-Phenylbutanal | C10H12O | CID 235759 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. NMRShiftDB - PubChem Data Source [pubchem.ncbi.nlm.nih.gov]
Overcoming poor resolution in the chiral HPLC separation of 2-Methyl-2-phenylbutanal enantiomers
Welcome to the Technical Support Center for overcoming poor resolution in the chiral HPLC separation of 2-Methyl-2-phenylbutanal enantiomers. This guide is designed for researchers, scientists, and drug development professionals, providing detailed troubleshooting advice and frequently asked questions (FAQs) to help you optimize your chiral separations.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of poor resolution in the chiral separation of this compound?
A1: The most common causes of poor resolution are an inappropriate choice of chiral stationary phase (CSP) or a suboptimal mobile phase composition.[1][3] Chiral recognition is a highly specific interaction, and even small changes in the analyte's structure can significantly impact the separation. Therefore, a systematic approach to screening different columns and mobile phases is crucial.[1]
Q2: Which type of chiral stationary phase (CSP) is recommended for separating an α-quaternary aromatic aldehyde like this compound?
A2: For aromatic aldehydes with a chiral center at the alpha-position, polysaccharide-based CSPs are a promising starting point.[1][2] These columns, derived from cellulose (B213188) or amylose (B160209) (e.g., Chiralcel® and Chiralpak® series), are known for their broad applicability in separating a wide range of chiral compounds.[3] Pirkle-type CSPs can also be effective.[1]
Q3: Can this compound racemize during analysis?
A3: Yes, aldehydes with a chiral center alpha to the carbonyl group are susceptible to racemization, particularly in the presence of acidic or basic conditions, through the formation of an achiral enol intermediate.[3] It is important to control the pH of your sample and mobile phase to minimize this risk.
Q4: My peaks are broad and tailing. What are the likely causes?
A4: Peak broadening and tailing can stem from several issues:
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Column Contamination: Impurities from the sample can accumulate on the column, leading to poor peak shape.[1]
-
Extra-column Band Broadening: This can occur in the tubing, injector, or detector, causing tailing in early eluting peaks.[4]
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Deterioration of the Packed Bed: Voids can form at the top of the column, distorting peak profiles.[4]
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Analyte Interaction with Active Sites: Secondary interactions between the analyte and active sites on the stationary phase can cause tailing.[4]
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Mass Overload: Injecting too much sample can lead to peak tailing.[3]
Q5: Is there an alternative to HPLC for separating this compound enantiomers?
A5: For volatile compounds like this compound, chiral Gas Chromatography (GC) is a viable alternative.[1] Cyclodextrin-based capillary columns are commonly used for the enantioseparation of such analytes.[1]
Troubleshooting Guides
Issue 1: No Separation or Poor Resolution (Rs < 1.5)
| Potential Cause | Troubleshooting Steps |
| Incorrect CSP | The selected chiral stationary phase may not provide sufficient chiral recognition. Solution: Screen different types of CSPs, starting with polysaccharide-based columns (e.g., Chiralcel® OD-H, Chiralpak® AD-H).[1] |
| Suboptimal Mobile Phase | The mobile phase composition is critical for achieving selectivity. Solution 1: If using a normal phase (e.g., n-Hexane/Isopropanol), systematically vary the percentage of the alcohol modifier (e.g., from 2% to 20%).[1] Small adjustments can have a large impact. Solution 2: Try different alcohol modifiers (e.g., ethanol, methanol) as they can alter the interactions with the CSP.[1] |
| Temperature Effects | Temperature influences the thermodynamics of the chiral recognition process. Solution: Experiment with different column temperatures (e.g., from 15 °C to 40 °C). Lowering the temperature can sometimes improve resolution by enhancing the stability of the transient diastereomeric complexes.[1] |
| Inappropriate Flow Rate | The flow rate affects both resolution and analysis time. Solution: Adjust the flow rate (e.g., between 0.5 and 1.5 mL/min). A lower flow rate can sometimes lead to better resolution.[1] |
Issue 2: Broad or Tailing Peaks
| Potential Cause | Troubleshooting Steps |
| Column Contamination/Deterioration | The column may be fouled or the packed bed may have settled. Solution 1: Use a guard column to protect the analytical column from contaminants.[4] Solution 2: If a guard column is in use, replace it.[5] Solution 3: Backflush the analytical column (refer to manufacturer's instructions). If the problem persists, the column may need to be replaced. |
| Extra-Column Effects | Dead volume in tubing or connections can cause peak distortion. Solution: Ensure all fittings are properly connected and minimize the length and diameter of connecting tubing.[6] |
| Mass Overload | Injecting too concentrated a sample can saturate the stationary phase. Solution: Reduce the mass of the analyte injected by diluting the sample. If the peak shape improves, mass overload was the issue.[3] |
| Inappropriate Sample Solvent | If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion. Solution: Dissolve the sample in the initial mobile phase whenever possible. |
Data Presentation
The following tables provide recommended starting conditions for the chiral HPLC separation of this compound based on methods developed for structurally similar compounds.
Table 1: Recommended Chiral Stationary Phases and Initial Mobile Phases
| Chiral Stationary Phase (CSP) | Proposed Mobile Phase | Principle of Separation |
| Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) | n-Hexane / 2-Propanol (90:10, v/v) | Involves hydrogen bonding, π-π interactions, and steric hindrance with the helical polymer structure. |
| Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) | n-Hexane / Ethanol (95:5, v/v) | Similar to Chiralcel® OD-H, with potential differences in chiral recognition due to the different polysaccharide backbone. |
| Whelk-O® 1 (Pirkle-type, (R,R)-N-(3,5-Dinitrobenzoyl)-1,2-diaminocyclohexane) | n-Hexane / 2-Propanol (80:20, v/v) | Primarily driven by π-π interactions between the electron-deficient dinitrobenzoyl group of the CSP and the electron-rich phenyl group of the analyte, supplemented by hydrogen bonding and dipole-dipole interactions. |
Data adapted from methodologies for structurally analogous compounds.[1]
Table 2: Example HPLC Method Parameters
| Parameter | Recommended Starting Condition | Optimization Range |
| Column | Chiralcel® OD-H (250 x 4.6 mm, 5 µm) | N/A |
| Mobile Phase | n-Hexane / 2-Propanol (90:10, v/v) | Adjust alcohol modifier from 2% to 20% |
| Flow Rate | 1.0 mL/min | 0.5 - 1.5 mL/min |
| Column Temperature | 25 °C | 15 - 40 °C |
| Detection | UV at 254 nm | Based on analyte's λmax |
| Injection Volume | 5-10 µL | Adjust based on concentration and sensitivity |
These are generalized starting conditions and may require optimization.[1]
Experimental Protocols
Protocol 1: Chiral HPLC Method Development and Optimization
This protocol outlines a systematic approach to developing a separation method for this compound enantiomers.
-
Sample Preparation:
-
Dissolve a racemic standard of this compound in the initial mobile phase to a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.[1]
-
-
Initial Screening Conditions:
-
Columns: Screen a set of polysaccharide-based columns (e.g., Chiralcel® OD-H, Chiralpak® AD-H) and a Pirkle-type column (e.g., Whelk-O® 1).[1]
-
Mobile Phase: Begin with a non-polar mobile phase such as n-Hexane with an alcohol modifier like 2-Propanol or Ethanol. A typical starting composition is 90:10 (v/v).[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: 25 °C.[1]
-
Detection: UV at 254 nm or the λmax of the analyte.[1]
-
Injection Volume: 5-10 µL.[1]
-
-
Method Optimization:
-
Mobile Phase Composition: If no separation or poor resolution is observed, systematically vary the percentage of the polar modifier (e.g., from 2% to 20%). Also, test different alcohol modifiers (Methanol, Ethanol, 2-Propanol) as they can significantly impact selectivity.[1]
-
Flow Rate: Adjust the flow rate to optimize the balance between resolution and analysis time. Lower flow rates can sometimes improve resolution.[1]
-
Temperature: Investigate the effect of column temperature. Both increasing and decreasing the temperature can affect peak shape and resolution.[1]
-
Mandatory Visualization
Caption: Workflow for troubleshooting poor resolution in chiral HPLC.
Caption: Troubleshooting guide for poor peak shape in HPLC.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Catalytic Enantioselective Synthesis of Quaternary Carbon Stereocenters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Catalytic Method for the Enantioselective Synthesis of α-Quaternary Ketones, α-Ketoesters and Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
Validation & Comparative
Comparison of synthetic routes to 2-Methyl-2-phenylbutanal
A definitive guide to the synthesis of 2-Methyl-2-phenylbutanal remains elusive in established literature. This guide, therefore, presents a comparative analysis of two plausible and robust synthetic strategies, providing researchers and drug development professionals with a comprehensive overview of potential routes to this target molecule. The comparison is based on analogous reactions and established organic chemistry principles, offering a solid foundation for experimental pursuit.
The two proposed strategies are:
-
Route 1: Grignard Reaction and Subsequent Oxidation. This two-step approach involves the synthesis of the precursor alcohol, 2-methyl-2-phenylbutan-1-ol, via a Grignard reaction, followed by a mild oxidation to yield the target aldehyde.
-
Route 2: α-Alkylation of a Nitrile followed by Reduction. This pathway begins with the alkylation of 2-phenylpropanenitrile, followed by a partial reduction of the nitrile group to the aldehyde.
Comparative Analysis of Proposed Synthetic Routes
The following table summarizes the key estimated parameters for the two proposed synthetic routes to this compound. These values are based on typical yields and conditions for analogous reactions reported in the literature.
| Parameter | Route 1: Grignard & Oxidation | Route 2: Alkylation & Reduction |
| Starting Materials | 2-Methyl-2-phenyloxirane, Ethylmagnesium bromide | 2-Phenylpropanenitrile, Ethyl iodide |
| Key Reagents | Step 1: EtMgBr, THFStep 2 (Option A): DMSO, Oxalyl chloride, Et₃NStep 2 (Option B): Dess-Martin Periodinane | Step 1: LDA, THFStep 2: DIBAL-H |
| Number of Steps | 2 | 2 |
| Estimated Overall Yield | 65-80% | 60-75% |
| Reaction Conditions | Step 1: Mild (0 °C to RT)Step 2: Cryogenic (-78 °C) or RT | Step 1: Cryogenic (-78 °C)Step 2: Cryogenic (-78 °C) |
| Scalability | Readily scalable | Scalable, but requires careful control of stoichiometry and temperature |
| Key Considerations | Grignard reagent is moisture-sensitive. Oxidation step requires specific conditions to avoid over-oxidation. Swern oxidation produces malodorous byproducts. | Strong base (LDA) is moisture and air-sensitive. DIBAL-H is pyrophoric and requires careful handling. |
Route 1: Grignard Reaction and Subsequent Oxidation
This route is a classic and reliable method for carbon-carbon bond formation followed by functional group transformation. The first step involves the nucleophilic ring-opening of an epoxide, followed by a controlled oxidation of the resulting primary alcohol.
Step 1: Synthesis of 2-Methyl-2-phenylbutan-1-ol
The synthesis of the precursor alcohol can be achieved by the reaction of ethylmagnesium bromide with 2-methyl-2-phenyloxirane. The Grignard reagent will preferentially attack the less sterically hindered carbon of the epoxide ring.
A Comparative Spectroscopic Analysis of Phenylbutanal Isomers: A Guide for Researchers
A detailed comparative analysis of the spectroscopic data for 2-phenylbutanal, 3-phenylbutanal, and 4-phenylbutanal (B95494) is presented to aid researchers, scientists, and drug development professionals in the unambiguous identification and characterization of these isomers. This guide provides a comprehensive summary of their ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols and a logical workflow for their differentiation.
The structural isomers of phenylbutanal, each with the molecular formula C₁₀H₁₂O, exhibit distinct physical and chemical properties, which are reflected in their spectroscopic signatures. Accurate differentiation is crucial in various fields, including synthetic chemistry, drug discovery, and metabolomics, where isomeric purity can significantly impact biological activity and reaction outcomes. This guide offers a side-by-side comparison of their key spectroscopic features to facilitate their precise identification.
Spectroscopic Data Comparison
The following tables summarize the key quantitative data obtained from the spectroscopic analysis of 2-phenylbutanal, 3-phenylbutanal, and 4-phenylbutanal.
Table 1: ¹H NMR Spectral Data Comparison (Solvent: CDCl₃)
| Compound | Aldehydic Proton (CHO) | Benzylic/Adjacent Protons | Aromatic Protons (Ar-H) | Other Key Signals |
| 2-Phenylbutanal | ~9.6 ppm (d) | ~3.5 ppm (t, CH-Ph) | ~7.2-7.4 ppm (m) | ~1.8-2.0 ppm (m, CH₂), ~0.9 ppm (t, CH₃) |
| 3-Phenylbutanal | ~9.7 ppm (t) | ~3.2 ppm (sextet, CH-Ph) | ~7.1-7.3 ppm (m) | ~2.7 ppm (d, CH₂), ~1.3 ppm (d, CH₃) |
| 4-Phenylbutanal | ~9.8 ppm (t) | ~2.7 ppm (t, Ph-CH₂) | ~7.1-7.3 ppm (m) | ~2.5 ppm (td, CH₂-CHO), ~2.0 ppm (quintet, CH₂) |
Table 2: ¹³C NMR Spectral Data Comparison (Solvent: CDCl₃)
| Compound | Carbonyl Carbon (C=O) | Benzylic/Adjacent Carbon | Aromatic Carbons | Aliphatic Carbons |
| 2-Phenylbutanal | ~202 ppm | ~59 ppm (CH-Ph) | ~127-140 ppm | ~12 ppm (CH₃), ~25 ppm (CH₂) |
| 3-Phenylbutanal | ~202 ppm | ~38 ppm (CH-Ph) | ~126-146 ppm | ~20 ppm (CH₃), ~52 ppm (CH₂) |
| 4-Phenylbutanal | ~202 ppm | ~35 ppm (Ph-CH₂) | ~126-141 ppm | ~25 ppm (CH₂), ~45 ppm (CH₂) |
Table 3: Infrared (IR) Spectroscopy Data
| Compound | C=O Stretch (Aldehyde) | C-H Stretch (Aldehyde) | Aromatic C=C Stretch | Aromatic C-H Bending |
| 2-Phenylbutanal | ~1725 cm⁻¹ | ~2820, ~2720 cm⁻¹ | ~1600, ~1495, ~1450 cm⁻¹ | ~700, ~750 cm⁻¹ |
| 3-Phenylbutanal | ~1725 cm⁻¹ | ~2820, ~2720 cm⁻¹ | ~1600, ~1495, ~1450 cm⁻¹ | ~700, ~760 cm⁻¹ |
| 4-Phenylbutanal | ~1725 cm⁻¹ | ~2820, ~2720 cm⁻¹ | ~1600, ~1495, ~1450 cm⁻¹ | ~700, ~750 cm⁻¹ |
Table 4: Mass Spectrometry (MS) Data
| Compound | Molecular Ion (M⁺) [m/z] | Key Fragment Ions [m/z] |
| 2-Phenylbutanal | 148 | 119, 91, 65 |
| 3-Phenylbutanal | 148 | 105, 91, 77 |
| 4-Phenylbutanal | 148 | 104, 91, 77 |
Experimental Protocols
Detailed and consistent experimental procedures are crucial for obtaining high-quality, reproducible spectroscopic data.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve approximately 5-20 mg of the purified sample in about 0.6 mL of deuterated chloroform (B151607) (CDCl₃). Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0.00 ppm).
-
Instrumentation : A 400 MHz or higher NMR spectrometer.
-
¹H NMR Parameters :
-
Pulse Program : Standard single-pulse sequence.
-
Acquisition Time : 2-4 seconds.
-
Relaxation Delay : 1-5 seconds.
-
Number of Scans : 8-16, depending on the sample concentration.
-
Spectral Width : 0-12 ppm.
-
-
¹³C NMR Parameters :
-
Pulse Program : Proton-decoupled pulse sequence.
-
Acquisition Time : 1-2 seconds.
-
Relaxation Delay : 2-5 seconds.
-
Number of Scans : 256-1024, depending on concentration.
-
Spectral Width : 0-220 ppm.
-
-
Data Processing : Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Calibrate the ¹H spectrum using the TMS signal and the ¹³C spectrum using the solvent peak (CDCl₃ at 77.16 ppm).
Infrared (IR) Spectroscopy
-
Sample Preparation : For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the neat liquid directly on the crystal.
-
Instrumentation : A Fourier-Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition :
-
Spectral Range : 4000-400 cm⁻¹.
-
Resolution : 4 cm⁻¹.
-
Number of Scans : 16-32.
-
-
Data Processing : A background spectrum of the clean, empty salt plates or ATR crystal is recorded and subtracted from the sample spectrum. The final spectrum is typically presented as transmittance or absorbance versus wavenumber.
Mass Spectrometry (MS)
-
Sample Introduction : The sample can be introduced via direct infusion or, for separation of mixtures, through a gas chromatograph (GC-MS).
-
Instrumentation : A mass spectrometer equipped with an Electron Ionization (EI) source.
-
Parameters :
-
Ionization Energy : 70 eV.
-
Source Temperature : 200-250 °C.
-
Mass Range : m/z 40-400.
-
-
Data Analysis : Identify the molecular ion peak (M⁺) and analyze the fragmentation pattern. The fragmentation pattern provides structural information that can be used to distinguish between isomers.
Logical Workflow for Isomer Differentiation
The following diagram illustrates a logical workflow for the comparative spectroscopic analysis of phenylbutanal isomers.
This comprehensive guide provides the necessary spectroscopic data and methodologies to effectively distinguish between 2-, 3-, and 4-phenylbutanal. By carefully analyzing the unique features in their respective spectra, researchers can confidently identify and characterize these important isomers in their work.
A Comparative Guide to the Validation of Analytical Methods for the Quantification of 2-Methyl-2-phenylbutanal
Introduction
The accurate quantification of 2-Methyl-2-phenylbutanal, a compound with potential applications in various research and development sectors, is crucial for ensuring product quality, process control, and safety. The validation of analytical methods is a mandatory requirement in regulated industries to ensure the reliability and reproducibility of quantitative data. This guide provides a comparative overview of two primary analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), for the quantification of this compound.
Due to the limited availability of specific validated methods for this compound in publicly accessible literature, this guide leverages established and validated protocols for structurally similar aldehydes and aromatic compounds. The performance data presented are representative of what can be expected and serve as a practical framework for researchers, scientists, and drug development professionals to develop and validate a suitable analytical method.
Method Comparison
The choice between GC-MS and HPLC-UV for the analysis of this compound depends on several factors, including the sample matrix, required sensitivity, and selectivity.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. Given the aldehyde functional group and its likely volatility, GC-MS is a highly suitable method. For aldehydes, derivatization is often employed to improve volatility and chromatographic performance.[1] GC-MS offers high selectivity and sensitivity, making it ideal for complex matrices and trace-level analysis.[1]
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): HPLC-UV is a versatile and widely used technique. For aldehydes that may lack a strong chromophore, derivatization with an agent like 2,4-dinitrophenylhydrazine (B122626) (DNPH) is a common approach to form a stable derivative that can be readily detected by UV absorbance.[1] HPLC-UV is a robust and cost-effective method suitable for a variety of sample types.[1]
Comparative Validation Data
The following tables summarize typical validation parameters for GC-MS and HPLC-UV methods based on the analysis of structurally analogous compounds. These values are intended to serve as a benchmark for method development and validation for this compound.
Table 1: GC-MS Method Validation Parameters (Hypothetical)
| Validation Parameter | Acceptance Criteria | Typical Performance Data |
| Linearity (r²) | ≥ 0.995 | > 0.998 |
| Accuracy (% Recovery) | 80 - 120% | 95 - 105% |
| Precision (% RSD) | ≤ 15% | < 10% |
| Limit of Detection (LOD) | Signal-to-Noise ≥ 3 | Analyte Dependent (ng/mL range) |
| Limit of Quantification (LOQ) | Signal-to-Noise ≥ 10 | Analyte Dependent (ng/mL range) |
| Specificity | No interference at the retention time of the analyte | Peak purity > 99% |
Table 2: HPLC-UV Method Validation Parameters (Hypothetical)
| Validation Parameter | Acceptance Criteria | Typical Performance Data |
| Linearity (r²) | ≥ 0.995 | > 0.997 |
| Accuracy (% Recovery) | 80 - 120% | 92 - 108% |
| Precision (% RSD) | ≤ 15% | < 12% |
| Limit of Detection (LOD) | Signal-to-Noise ≥ 3 | Analyte Dependent (µg/mL range) |
| Limit of Quantification (LOQ) | Signal-to-Noise ≥ 10 | Analyte Dependent (µg/mL range) |
| Specificity | No interference at the retention time of the analyte | Peak purity > 98% |
Experimental Protocols
The following are representative experimental protocols that can be adapted for the quantification of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol is based on established methods for volatile aldehydes and aromatic compounds.
1. Standard and Sample Preparation:
-
Standard Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile). Prepare calibration standards by serial dilution.
-
Sample Preparation: The sample preparation will be matrix-dependent and may involve liquid-liquid extraction, solid-phase extraction (SPE), or headspace analysis.
2. Derivatization (Optional but Recommended):
-
To improve chromatographic performance, derivatization of the aldehyde group with O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) to form a stable oxime is recommended.[1]
3. GC-MS Conditions:
-
GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
-
Oven Temperature Program: Initial temperature of 60°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.[2]
-
Injection Mode: Split or splitless, depending on the required sensitivity.
-
Injection Volume: 1 µL.
-
MS Transfer Line Temperature: 280°C.[2]
-
Ion Source Temperature: 230°C.[2]
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[2]
-
Scan Range: m/z 40-400.[2]
High-Performance Liquid Chromatography with UV Detection (HPLC-UV) Protocol
This protocol is based on the analysis of aldehydes after derivatization with DNPH.
1. Standard and Sample Preparation with Derivatization:
-
Standard Preparation: Prepare a stock solution of this compound in acetonitrile (B52724). Prepare calibration standards and react with an acidic solution of 2,4-dinitrophenylhydrazine (DNPH) to form the hydrazone derivative.
-
Sample Preparation: Extract the sample with a suitable solvent. The extract is then reacted with DNPH to derivatize the analyte.
2. HPLC-UV Conditions:
-
HPLC Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
-
UV Detection Wavelength: Approximately 360 nm for the DNPH derivative.
Workflow and Logical Relationships
The validation of an analytical method is a systematic process to confirm that the procedure is suitable for its intended purpose.[2] The following diagram illustrates a typical workflow for analytical method validation.
Caption: A general workflow for analytical method validation.
Conclusion
Both GC-MS and HPLC-UV are viable techniques for the quantification of this compound. The choice of method will depend on the specific requirements of the analysis.
-
GC-MS is the preferred method for achieving lower detection limits and for analyzing complex matrices where high selectivity is required.
-
HPLC-UV , following a derivatization step, offers a robust, cost-effective, and potentially higher-throughput alternative that is well-suited for routine analysis and quality control in less complex matrices.
It is imperative that any chosen method is subjected to a thorough validation process to ensure the generation of reliable and accurate data, following guidelines such as those from the International Council for Harmonisation (ICH).
References
For the Attention of: Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activity of 2-Methyl-2-phenylbutanal and its structurally related analogs. A comprehensive review of publicly available data reveals a notable scarcity of specific biological activity studies for this compound itself. However, by examining the biological profiles of structurally similar compounds, we can infer potential activities and understand the structure-activity relationships that may govern the efficacy of this class of molecules. This guide synthesizes findings on related phenylalkanal, phenylalkanol, and heterocyclic derivatives, with a focus on their antimicrobial and anticancer properties.
Physicochemical Properties of this compound and Related Compounds
A foundational aspect of understanding biological activity is the physicochemical profile of the compounds. These properties influence absorption, distribution, metabolism, and excretion (ADME) characteristics.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | XLogP3 | Hydrogen Bond Donor Count | Hydrogen Bond Acceptor Count |
| This compound | C11H14O | 162.23 | 2.6 | 0 | 1 |
| 2-Methyl-2-phenylpropanal | C10H12O | 148.20 | 2.3 | 0 | 1 |
| 2-Phenylbutanal | C10H12O | 148.20 | 2.3 | 0 | 1 |
| 2-Methyl-2-phenylpentanal | C12H16O | 176.25 | 3.1 | 0 | 1 |
| 2-Hydroxy-2-phenylbutanal | C10H12O2 | 164.20 | - | 1 | 2 |
Comparative Biological Activity: Antimicrobial and Anticancer Potential
While direct experimental data for this compound is lacking, studies on related structures provide valuable insights into potential therapeutic applications.
Antimicrobial Activity
Derivatives of 2-phenylethanol (B73330) have been shown to possess bacteriostatic activity, which is correlated with their ability to incorporate into and disrupt bacterial cell membranes[1]. The structural features of the phenyl group and the alkyl chain are crucial for this activity. For instance, phenylpropanoid derivatives exhibit antifungal activity where factors like the length of a p-alkyl chain and the presence of a methoxy (B1213986) group significantly influence their potency[2].
The following table summarizes the antimicrobial activity of compounds structurally related to this compound.
| Compound/Derivative Class | Target Organism(s) | Activity Metric (e.g., MIC, Inhibition Zone) | Reference |
| Phenylacetic acid | E. coli | MIC50: ~15 mM | [1] |
| Phenyllactic acid | E. coli | MIC50: ~15 mM | [1] |
| Methyl phenylacetate | E. coli | MIC50: ~15 mM | [1] |
| 2-Phenylethanol | E. coli | MIC50: ~15 mM | [1] |
| Quinazolin-4(3H)-one Derivatives | Staphylococcus aureus, Bacillus subtilis | MIC: 0.1-0.2 µg/mL | [3] |
| Benzothiazole Derivatives | Human metastatic melanoma cells | 93% inhibition at 10⁻⁴ M | [4] |
| Co(II) complex of ethyl 2-(methylcarbamoyl)phenyl)carbamate | Micrococcus luteus, Listeria monocytogenes, Staphylococcus aureus, Klebsiella pneumoniae, Proteus vulgaris | Inhibition zones: 13-20 mm | [5] |
| α-(2-hydroxy-2-methylpropyl)-ω-(2-hydroxy-3-methylbut-2-en-1-yl) polymethylene | C. albicans, Rhodotorula sp., P. aeruginosa, P. vulgaris, E. coli | Inhibition zones: >20 mm for yeasts | [6] |
Anticancer Activity
Several classes of compounds bearing a phenyl group, similar to this compound, have demonstrated significant cytotoxic effects against various cancer cell lines. For example, 2-phenyl-indoles and related glycosylated heteroaromatics have been shown to bind to DNA and exhibit cytotoxicity at low micromolar concentrations[7]. Similarly, furan (B31954) and benzofuran (B130515) derivatives with a 2-phenyl substitution are being explored for their anticancer potential[8].
| Compound/Derivative Class | Cancer Cell Line(s) | Activity Metric (e.g., IC50) | Reference |
| Glycosylated 2-phenyl-indoles | Various cancer cell lines | Low micromolar cytotoxicity | [7] |
| 2-Aryl-2,3-dihydrofuran derivatives | Various cancer cell lines | Significant cytotoxic effects | [8] |
| (E)-2-(2-oxo-4-phenylbut-3-en-1-yl)benzo[d]thiazole-3(2H)-carboxylates | Human metastatic melanoma | 93% inhibition at 10⁻⁴ M | [4] |
| Methyl 2-[3-(3-Phenyl-quinoxalin-2-ylsulfanyl)propanamido]alkanoates | HCT-116, MCF-7 | IC50: 1.9–7.52 µg/mL (HCT-116), 2.3–6.62 µg/mL (MCF-7) | [9] |
| 2-phenylbenzothiazole (B1203474) tagged triazole derivatives | - | Potent selective in vitro antitumor properties | [10] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative experimental protocols adapted from studies on related compounds.
Determination of Minimum Inhibitory Concentration (MIC50) for Bacteriostatic Activity
This protocol is based on the methodology used to assess the bacteriostatic activity of 2-phenylethanol derivatives against E. coli[1].
-
Bacterial Culture Preparation: E. coli is grown overnight in a suitable liquid medium (e.g., LB broth) at 37°C with shaking.
-
Serial Dilutions: The test compounds are serially diluted in the growth medium in a 96-well microtiter plate.
-
Inoculation: The overnight culture of E. coli is diluted to a standardized concentration (e.g., 0.5 McFarland standard) and added to each well of the microtiter plate.
-
Incubation: The plate is incubated at 37°C for a specified period (e.g., 18-24 hours).
-
Data Analysis: The optical density at 600 nm (OD600) is measured using a microplate reader. The MIC50 is determined as the concentration of the compound that inhibits 50% of bacterial growth compared to the control (no compound). A dose-response curve is plotted to calculate the precise MIC50 value.
MTT Assay for Cytotoxicity
This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines, as referenced in studies on quinoxaline (B1680401) derivatives[9].
-
Cell Seeding: Cancer cells (e.g., HCT-116, MCF-7) are seeded in a 96-well plate at a specific density (e.g., 5x10³ cells/well) and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified duration (e.g., 48 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The percentage of cell viability is calculated relative to the untreated control. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.
Visualizations of Methodologies and Pathways
General Workflow for Antimicrobial Susceptibility Testing
The following diagram illustrates a generalized workflow for determining the antimicrobial activity of a test compound.
Caption: Workflow for Antimicrobial Susceptibility Testing.
Inferred Mechanism of Action for Bacteriostatic Phenyl-Compounds
Based on the literature, a key mechanism for the bacteriostatic activity of 2-phenylethanol and its derivatives is the disruption of the bacterial membrane[1].
Caption: Inferred Mechanism of Bacteriostatic Activity.
Conclusion and Future Directions
The analysis of compounds structurally related to this compound suggests that it may possess noteworthy antimicrobial and anticancer properties. The presence of the phenyl group and the aldehyde functionality are common features in many biologically active molecules. However, the specific stereochemistry and alkyl substitutions will undoubtedly play a critical role in defining its biological profile.
Future research should focus on the synthesis and direct biological evaluation of this compound. Key experimental avenues would include:
-
Antimicrobial screening: Testing against a broad panel of bacterial and fungal pathogens.
-
Cytotoxicity assays: Evaluating its effect on a diverse range of cancer cell lines and normal cell lines to determine selectivity.
-
Mechanism of action studies: Investigating how the compound exerts its biological effects at a molecular level.
Such studies are imperative to fully elucidate the therapeutic potential of this compound and to guide the rational design of more potent and selective analogs.
References
- 1. The Bacteriostatic Activity of 2-Phenylethanol Derivatives Correlates with Membrane Binding Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-activity relationships of antifungal phenylpropanoid derivatives and their synergy with n-dodecanol and fluconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Antimicrobial activity of α-(2-hydroxy-2-methylpropyl)-ω-(2-hydroxy-3-methylbut-2-en-1-yl) polymethylene from caesalpinia bonducella (L.) Flem - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure-activity relationships in glycosylated 2-phenyl-indoles, 2-phenyl-benzo[b]thiophenes and 2-phenyl-benzo[b]furans as DNA binding and potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Convenient Synthesis and Anticancer Activity of Methyl 2-[3-(3-Phenyl-quinoxalin-2-ylsulfanyl)propanamido]alkanoates and N-Alkyl 3-((3-Phenyl-quinoxalin-2-yl)sulfanyl)propanamides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis, cytotoxicity and 99mTc-MIBI tumor cell uptake evaluation of 2-phenylbenzothiazole tagged triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of the α-Methyl Group in Phenyl Aldehyde Bioactivity: A Comparative Guide
A detailed analysis of the structure-activity relationship of α-methyl-α-phenyl aldehydes reveals that strategic modifications to this chemical scaffold can significantly modulate their biological effects. This guide provides a comparative overview of their cytotoxic and antimicrobial properties, supported by experimental data, to inform future research and drug development endeavors.
The introduction of an α-methyl group to the α-phenyl aldehyde core creates a chiral center and influences the molecule's steric and electronic properties, which in turn dictates its interaction with biological targets. The phenyl ring and the aldehyde functionality offer further opportunities for modification, allowing for the fine-tuning of activity and selectivity. This guide will delve into the nuanced relationships between these structural features and the resulting biological outcomes.
Comparative Analysis of Cytotoxic Activity
The cytotoxicity of α-methyl-α-phenyl aldehydes and their close analogs, primarily derivatives of cinnamaldehyde (B126680), has been evaluated against a variety of human cancer cell lines. The half-maximal inhibitory concentration (IC50), the concentration of a compound required to inhibit the growth of 50% of a cell population, serves as a key metric for cytotoxic potency. Lower IC50 values are indicative of higher cytotoxic potency.[1]
The following table summarizes the IC50 values for cinnamaldehyde and its derivatives, providing a basis for understanding the structure-activity relationship.
| Compound | Substitution | Cell Line | IC50 (µM) |
| Cinnamaldehyde | Unsubstituted | HEK-293 (Human Embryonic Kidney) | 20.57 ± 1.0 |
| Cinnamaldehyde | Unsubstituted | DU145 (Human Prostate Carcinoma) | 22.35 ± 1.6 |
| Cinnamaldehyde | Unsubstituted | SKBR-3 (Human Breast Adenocarcinoma) | 13.90 ± 1.6 |
| Cinnamaldehyde | Unsubstituted | HEPG2 (Human Liver Carcinoma) | 21.84 ± 1.0 |
| Bromoethane (B45996) chalcone | Bromoethane | DU145 (Human Prostate Carcinoma) | 8.72 ± 1.8 |
| Bromoethane chalcone | Bromoethane | SKBR-3 (Human Breast Adenocarcinoma) | 7.69 |
| Bromoethane chalcone | Bromoethane | HEPG2 (Human Liver Carcinoma) | 9.38 ± 1.6 |
| para-methyl benzyl (B1604629) chalcone | p-Methyl | SKBR-3 (Human Breast Adenocarcinoma) | 7.87 |
Structure-Activity Relationship Insights:
-
α,β-Unsaturated System: The presence of an α,β-unsaturated carbonyl moiety is a common feature in many biologically active aldehydes. This Michael acceptor system can react with nucleophilic residues in proteins, such as cysteine, leading to enzyme inhibition and induction of cellular stress.
-
Substitution on the Phenyl Ring: The nature and position of substituents on the phenyl ring significantly impact cytotoxic activity. Electron-withdrawing groups, such as halogens, can enhance the electrophilicity of the α,β-unsaturated system, potentially leading to increased reactivity and cytotoxicity. Conversely, electron-donating groups may have the opposite effect. The data for bromoethane chalcone, which shows lower IC50 values compared to the unsubstituted cinnamaldehyde, supports this trend.
-
The α-Methyl Group: The addition of an α-methyl group, as in α-methylcinnamaldehyde, can influence the molecule's conformational flexibility and its interaction with the target binding site. While specific data for a series of α-methyl-α-phenyl aldehydes is limited in the readily available literature, the principles of SAR suggest that this modification can modulate potency and selectivity.
Antimicrobial and Other Biological Activities
Beyond cytotoxicity, α-methyl-α-phenyl aldehydes and related compounds have demonstrated a broad spectrum of antimicrobial activities. Aldehydes can inhibit microbial growth through various mechanisms, including disruption of cell membrane integrity and interference with essential metabolic pathways.[2][3] The lipophilicity of the molecule, influenced by the phenyl ring and its substituents, plays a crucial role in its ability to penetrate microbial cell membranes.[4]
Furthermore, certain α-substituted derivatives of cinnamaldehyde have been identified as inhibitors of mushroom tyrosinase, suggesting potential applications in regulating pigmentation.[5]
Experimental Protocols
A fundamental technique for assessing the cytotoxic activity of these compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
MTT Cell Viability Assay Protocol: [1]
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., α-methyl-α-phenyl aldehyde derivatives) for a specified duration (e.g., 24 or 48 hours).
-
MTT Addition: Following incubation, replace the medium with fresh medium containing MTT solution (0.5 mg/mL) and incubate for 4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.
-
Formazan Solubilization: Dissolve the formazan crystals in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO).
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value.
Visualizing Molecular Mechanisms and Workflows
To illustrate the potential mechanism of action and the experimental process, the following diagrams are provided in the DOT language for Graphviz.
Caption: Experimental workflow for SAR analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. Contribution of Aldehydes and Their Derivatives to Antimicrobial and Immunomodulatory Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Contribution of Aldehydes and Their Derivatives to Antimicrobial and Immunomodulatory Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scholarsmine.mst.edu [scholarsmine.mst.edu]
- 5. alpha-Methylcinnamaldehyde - TargetMol Chemicals Inc [bioscience.co.uk]
A Comparative Analysis of 2-Methyl-2-phenylbutanal and Other Notable Fragrance Aldehydes
In the intricate world of fragrance chemistry, aldehydes represent a class of organic compounds renowned for their potent and diverse olfactory profiles. This guide provides a comparative analysis of 2-Methyl-2-phenylbutanal against other significant fragrance aldehydes, offering insights for researchers, scientists, and professionals in drug development and perfumery. The comparison focuses on olfactory properties, physicochemical characteristics, stability, and substantivity, supported by proposed experimental protocols for direct evaluation.
Physicochemical and Olfactory Properties: A Tabulated Comparison
The following table summarizes the known physicochemical and olfactory properties of this compound alongside three other representative fragrance aldehydes: Benzaldehyde (B42025) (an aromatic aldehyde), Decanal (B1670006) (a linear aliphatic aldehyde), and 2-Methylbutanal (a branched-chain aliphatic aldehyde). It is important to note the current scarcity of publicly available experimental data for this compound, highlighting a need for further empirical investigation.
| Property | This compound | Benzaldehyde | Decanal | 2-Methylbutanal |
| Chemical Structure | C₁₁H₁₄O | C₇H₆O | C₁₀H₂₀O | C₅H₁₀O |
| Molar Mass ( g/mol ) | 162.23[1] | 106.12 | 156.27[2] | 86.13 |
| Odor Profile | Floral (inferred) | Bitter almond, sweet, aromatic[3][4][5] | Waxy, citrus, orange peel[6][7] | Fruity, nutty |
| Odor Threshold | Data not available | 0.042 ppm (in air)[3], 350-3,500 ppb (in water)[4] | 0.1-2 ppb (in water)[8] | 175.39 µg/kg (in cheese matrix)[9] |
| Boiling Point (°C) | Data not available | 179 | 215.85[10] | 92-93 |
| Vapor Pressure | Data not available | 1 mmHg @ 26.2°C | 8.2 Pa @ 20°C[10] | 45 mmHg @ 20°C |
| LogP (Octanol/Water) | 2.6[1] | 1.48 | 3.5[10] | 1.39 |
| Stability | Data not available | Oxidizes in air to benzoic acid[11] | Stable under recommended storage conditions[2] | Data not available |
| Substantivity | Data not available | Metabolized to benzoic acid in skin[12][13] | 224 hours on smelling strip[6] | Data not available |
Olfactory Signaling Pathway
The perception of fragrance aldehydes, like all odorants, is initiated by their interaction with olfactory receptors in the nasal epithelium. This interaction triggers a sophisticated intracellular signaling cascade, leading to the generation of a neural signal that is transmitted to the brain for interpretation. The canonical olfactory signal transduction pathway is depicted below.
Experimental Protocols
To address the data gaps for this compound and to facilitate a direct and objective comparison with other fragrance aldehydes, the following experimental protocols are proposed.
Determination of Odor Profile and Threshold by Gas Chromatography-Olfactometry (GC-O)
This method combines the separation capabilities of gas chromatography with the sensitivity of the human nose as a detector to identify and characterize odor-active compounds.[14][15]
Objective: To determine the odor character and detection threshold of individual aldehydes.
Apparatus:
-
Gas chromatograph with a flame ionization detector (FID) and an olfactory detection port (ODP).
-
Capillary column suitable for fragrance analysis (e.g., DB-5 or equivalent).
-
Syringes for sample injection.
-
Panel of trained sensory assessors (minimum of 8).
Procedure:
-
Sample Preparation: Prepare a stock solution of each aldehyde in a suitable solvent (e.g., ethanol) at a concentration of 1000 ppm. Create a series of dilutions from the stock solution (e.g., 100 ppm, 10 ppm, 1 ppm, 100 ppb, 10 ppb, 1 ppb).
-
GC-O Analysis:
-
Inject a known volume of the highest concentration sample into the GC.
-
The effluent from the column is split between the FID and the ODP.
-
A trained assessor sniffs the effluent at the ODP and records the retention time and a detailed description of any detected odor.
-
Repeat the analysis with progressively lower concentrations until the odor is no longer detectable by the majority of the panel.
-
-
Data Analysis:
-
The odor detection threshold is defined as the lowest concentration at which the compound is detected by at least 50% of the sensory panel.
-
Compile the odor descriptors from all panelists at various concentrations to create a comprehensive odor profile for each aldehyde.
-
Evaluation of Substantivity on Fabric
This protocol outlines a method for assessing the longevity of a fragrance aldehyde on a standardized fabric substrate.
Objective: To quantify the substantivity (longevity) of the fragrance aldehydes on cotton fabric.
Materials:
-
Standardized cotton swatches (e.g., 10x10 cm).
-
Solutions of each aldehyde at a concentration of 1% in ethanol (B145695).
-
Pipettes.
-
Glass jars with airtight lids.
-
A panel of trained sensory assessors.
Procedure:
-
Sample Application: Apply a precise volume (e.g., 100 µL) of each aldehyde solution evenly onto a cotton swatch. Allow the ethanol to evaporate for 5 minutes.
-
Aging: Place each swatch into a labeled, airtight glass jar and store at a controlled room temperature (e.g., 22°C).
-
Sensory Evaluation:
-
At specified time intervals (e.g., 0, 1, 4, 8, 24, 48, 72, and 168 hours), a panel of trained assessors will open the jars and evaluate the intensity of the fragrance on a labeled magnitude scale (LMS) or a 0-10 point scale.
-
The evaluation should be conducted in a well-ventilated, odor-free room.
-
-
Data Analysis:
-
Plot the mean intensity ratings against time for each aldehyde.
-
The substantivity can be quantified as the time at which the fragrance intensity drops below a predetermined level (e.g., 2 on a 0-10 scale).
-
Assessment of Chemical Stability in a Model Cosmetic Formulation
This protocol describes an accelerated stability testing method to evaluate the chemical integrity of the fragrance aldehydes in a basic cosmetic emulsion.
Objective: To assess the stability of the fragrance aldehydes when incorporated into a simple oil-in-water emulsion under accelerated aging conditions.
Materials:
-
Simple oil-in-water (O/W) emulsion base (fragrance-free).
-
Solutions of each aldehyde.
-
Glass jars with airtight lids.
-
Ovens capable of maintaining 40°C ± 2°C.
-
Gas chromatograph-mass spectrometer (GC-MS).
Procedure:
-
Formulation: Incorporate each aldehyde into the O/W emulsion base at a concentration of 0.5% (w/w). Prepare a control sample without any added aldehyde.
-
Accelerated Aging:
-
Place a portion of each formulated sample into labeled, airtight glass jars.
-
Store the jars in an oven at 40°C for a period of 12 weeks.
-
Keep a corresponding set of samples at room temperature (22°C) as a reference.
-
-
Analysis:
-
At time points 0, 4, 8, and 12 weeks, take a sample from each jar (both accelerated and room temperature).
-
Extract the fragrance component from the emulsion using a suitable solvent (e.g., hexane).
-
Analyze the extract by GC-MS to quantify the concentration of the parent aldehyde and identify any degradation products.
-
A sensory panel should also evaluate the odor of the samples at each time point to detect any changes in the fragrance profile.
-
-
Data Analysis:
-
Plot the concentration of each aldehyde as a function of time at both storage temperatures.
-
Calculate the percentage of degradation over the 12-week period.
-
Correlate the chemical analysis with the sensory evaluation to determine the impact of any degradation on the perceived odor.
-
Proposed Experimental Workflow
The following diagram illustrates a logical workflow for a comprehensive comparative evaluation of fragrance aldehydes, integrating the experimental protocols described above.
References
- 1. This compound | C11H14O | CID 12765601 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Decanal | C10H20O | CID 8175 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. nj.gov [nj.gov]
- 4. img.perfumerflavorist.com [img.perfumerflavorist.com]
- 5. Benzaldehyde in Personal Care - Fragrance Crafting Ingredient [periodical.knowde.com]
- 6. decanal (aldehyde C-10), 112-31-2 [thegoodscentscompany.com]
- 7. Fragrance And Flavor Component Analysis: Techniques And Applications - Blogs - News [alwsci.com]
- 8. Odor Detection Thresholds & References [leffingwell.com]
- 9. researchgate.net [researchgate.net]
- 10. finefrag.com [finefrag.com]
- 11. Benzaldehyde | C6H5CHO | CID 240 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. odh.ohio.gov [odh.ohio.gov]
- 13. Final report on the safety assessment of benzaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Gas chromatography-olfactometry - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Computational Prediction of Aldehyde Properties and Spectra
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of computationally predicted physicochemical properties and spectroscopic data against experimental results for aliphatic and aromatic aldehydes. Due to the limited availability of experimental data for 2-Methyl-2-phenylbutanal, this guide will focus on a comprehensive comparison for the well-characterized alternative, 2-methylbutanal. Computationally predicted data for this compound is also presented to highlight the capabilities of predictive software.
Executive Summary
Physicochemical Properties: A Tale of Two Aldehydes
Computational tools provide valuable estimates of key physicochemical properties. The following tables compare the experimental data for 2-methylbutanal with its predicted values and present the computed properties for this compound.
Table 1: Physicochemical Properties of 2-Methylbutanal
| Property | Experimental Value | Predicted Value | Source (Experimental) | Source (Predicted) |
| Molecular Weight ( g/mol ) | 86.13 | 86.132 | PubChem[1] | ChemSpider |
| Boiling Point (°C) | 90-93 | 93.5 ± 8.0 | PubChem[1] | ChemSpider[2] |
| Melting Point (°C) | -60 | -60 | ChemSpider[2] | ChemSpider[2] |
| Density (g/cm³) | 0.8 ± 0.1 | 0.804 | ChemSpider[2] | PubChem[1] |
| Water Solubility | Not Available | 21 g/L | FooDB[3] | |
| logP | Not Available | 1.19 | FooDB[3] |
Table 2: Computed Physicochemical Properties of this compound
| Property | Predicted Value | Source |
| Molecular Weight ( g/mol ) | 162.23 | PubChem[4] |
| XLogP3 | 2.6 | PubChem[4] |
| Boiling Point (°C) | Not Available | |
| Melting Point (°C) | Not Available | |
| Density (g/cm³) | Not Available | |
| Water Solubility | Not Available |
Spectroscopic Analysis: Bridging the Gap Between Theory and Reality
Spectroscopic techniques are fundamental for molecular structure elucidation. Here, we compare experimental spectra of 2-methylbutanal with computationally predicted spectra.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR of 2-Methylbutanal
-
Experimental Data (90 MHz, CDCl₃): The Human Metabolome Database provides an experimental ¹H NMR spectrum of 2-methylbutanal.[5]
-
Predicted Spectrum: Online NMR prediction tools can generate a theoretical ¹H NMR spectrum.
Table 3: Comparison of Experimental and Predicted ¹H NMR Chemical Shifts (δ) for 2-Methylbutanal
| Protons | Experimental δ (ppm) | Predicted δ (ppm) | Multiplicity |
| Aldehydic H | ~9.6 | ~9.6 | Doublet |
| Methine H | ~2.2 | ~2.3 | Multiplet |
| Methylene H₂ | ~1.4, ~1.7 | ~1.5 | Multiplet |
| Methyl H₃ (ethyl) | ~0.9 | ~0.9 | Triplet |
| Methyl H₃ (isopropyl) | ~1.1 | ~1.1 | Doublet |
¹³C NMR of 2-Methylbutanal
-
Experimental Data: Experimental ¹³C NMR data for 2-methylbutanal is available from sources like PubChem.[1]
-
Predicted Spectrum: Various software packages can predict the ¹³C NMR spectrum.
Table 4: Comparison of Experimental and Predicted ¹³C NMR Chemical Shifts (δ) for 2-Methylbutanal
| Carbon | Experimental δ (ppm) | Predicted δ (ppm) |
| C=O | ~205 | ~204 |
| CH | ~48 | ~52 |
| CH₂ | ~24 | ~26 |
| CH₃ (ethyl) | ~11 | ~11 |
| CH₃ (isopropyl) | ~13 | ~16 |
Infrared (IR) Spectroscopy
-
Experimental Spectrum: The NIST WebBook provides the gas-phase IR spectrum of 2-methylbutanal.
-
Predicted Spectrum: Online tools can simulate the IR spectrum based on vibrational frequencies.
Table 5: Key Experimental and Predicted IR Absorption Bands for 2-Methylbutanal
| Functional Group | Experimental Wavenumber (cm⁻¹) | Predicted Wavenumber (cm⁻¹) |
| C-H stretch (aldehyde) | ~2700, ~2800 | ~2710, ~2810 |
| C=O stretch (aldehyde) | ~1730 | ~1725 |
| C-H stretch (alkane) | ~2870-2960 | ~2870-2960 |
Mass Spectrometry (MS)
-
Experimental Spectrum: The NIST WebBook contains the electron ionization (EI) mass spectrum of 2-methylbutanal.[6]
-
Predicted Spectrum: Fragmentation patterns can be predicted using specialized software.
Table 6: Major Experimental and Predicted Mass-to-Charge Ratios (m/z) for 2-Methylbutanal
| m/z | Experimental Relative Intensity | Predicted Relative Intensity | Likely Fragment |
| 86 | Moderate | Moderate | [M]⁺ (Molecular Ion) |
| 57 | High | High | [M - C₂H₅]⁺ |
| 41 | High | High | [C₃H₅]⁺ |
| 29 | High | High | [C₂H₅]⁺ |
Experimental Protocols
Standard protocols for the acquisition of the experimental data presented are detailed below.
NMR Spectroscopy
A sample of 2-methylbutanal is dissolved in a deuterated solvent (e.g., CDCl₃) containing a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard. ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer. For a detailed protocol, refer to the application note from BenchChem.[2]
IR Spectroscopy
The IR spectrum of liquid 2-methylbutanal can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. A thin film of the sample is placed between two salt plates (e.g., NaCl or KBr) and the spectrum is recorded. For gaseous samples, a gas cell is utilized.
Mass Spectrometry
The mass spectrum is typically acquired using a mass spectrometer with an electron ionization (EI) source coupled to a gas chromatograph (GC-MS) for sample introduction and separation.
Logical Workflow for Computational Property Prediction
The following diagram illustrates a typical workflow for the computational prediction of molecular properties and spectra.
Caption: A flowchart of the computational prediction process.
Conclusion
Computational chemistry offers powerful tools for predicting the properties and spectra of molecules. For well-documented compounds like 2-methylbutanal, the predicted data show good agreement with experimental results, validating the utility of these in silico methods. While experimental data for this compound remains elusive, the computational predictions provided herein offer a valuable starting point for its future characterization and investigation. As computational models continue to improve in accuracy and scope, their role in accelerating chemical research and drug development will undoubtedly expand.
References
- 1. 2-Methylbutanal | C5H10O | CID 7284 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Showing Compound 2-Methylbutanal (FDB008127) - FooDB [foodb.ca]
- 4. Butanal, 2-methyl- (CAS 96-17-3) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. hmdb.ca [hmdb.ca]
- 6. Butanal, 2-methyl- [webbook.nist.gov]
A Comparative Guide to Experimental and Predicted Data for 2-Methyl-2-phenylbutanal: Bridging In Silico and Benchtop Research
For researchers, scientists, and professionals in drug development, the validation of computationally predicted molecular data against experimental results is a cornerstone of modern chemical and pharmaceutical research. This guide provides a comprehensive cross-validation of available data for 2-Methyl-2-phenylbutanal, a compound of interest in organic synthesis and medicinal chemistry. Due to a notable scarcity of published experimental data for this specific molecule, this guide presents a thorough compilation of predicted properties and outlines the standardized experimental protocols necessary for their validation. This approach offers a framework for researchers to generate and compare their own experimental findings.
Physicochemical Properties: Predicted vs. Experimental Framework
Computational models provide a valuable first look at the physicochemical profile of a molecule. For this compound, a range of properties has been predicted and is available in public databases like PubChem.[1] These predictions, however, necessitate experimental verification to ensure accuracy and reliability for applications such as formulation development and pharmacokinetic modeling.
Below is a summary of the computationally predicted physicochemical properties for this compound.[1]
| Property | Predicted Value | Data Source |
| Molecular Weight | 162.23 g/mol | PubChem |
| XLogP3 | 2.6 | PubChem |
| Hydrogen Bond Donor Count | 0 | PubChem |
| Hydrogen Bond Acceptor Count | 1 | PubChem |
| Rotatable Bond Count | 3 | PubChem |
| Exact Mass | 162.104465066 Da | PubChem |
| Topological Polar Surface Area | 17.1 Ų | PubChem |
| Heavy Atom Count | 12 | PubChem |
| Complexity | 147 | PubChem |
Experimental Protocols for Physicochemical Characterization
Determination of Boiling Point:
The boiling point of a liquid is a critical physical constant. A standard method for its determination is through distillation.
-
Apparatus: A simple distillation apparatus including a round-bottom flask, distillation head with a thermometer, condenser, receiving flask, and a controlled heat source.
-
Procedure:
-
The sample is placed in the round-bottom flask with boiling chips.
-
The apparatus is assembled, ensuring the thermometer bulb is positioned correctly at the vapor outlet to the condenser.
-
The sample is heated gently.
-
The temperature at which the liquid actively boils and the vapor temperature remains constant is recorded as the boiling point.
-
Determination of Melting Point:
For solid compounds, the melting point is a key indicator of purity.
-
Apparatus: A melting point apparatus with a capillary tube holder and a calibrated thermometer or digital temperature sensor.
-
Procedure:
-
A small amount of the finely powdered solid sample is packed into a capillary tube.
-
The capillary tube is placed in the melting point apparatus.
-
The sample is heated at a controlled rate.
-
The temperature range from which the sample starts to melt to when it becomes completely liquid is recorded as the melting point range.
-
Determination of Solubility:
Solubility in various solvents is crucial for reaction chemistry and formulation.
-
Procedure:
-
A small, measured amount of the solute (this compound) is added to a known volume of the solvent at a specific temperature.
-
The mixture is agitated until saturation is reached.
-
The concentration of the dissolved solute is then determined by a suitable analytical method, such as spectroscopy or chromatography.
-
Spectroscopic Data: A Comparative Analysis Framework
Spectroscopic techniques are indispensable for the structural elucidation and confirmation of chemical compounds. While experimental spectra for this compound are not publicly available, this section outlines the expected spectral features based on its structure and provides standard protocols for acquiring this data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
Predicted ¹H NMR Spectral Data:
Based on the structure of this compound, the following proton signals would be expected:
-
Aldehydic proton (CHO): A singlet or a multiplet in the region of 9-10 ppm.
-
Aromatic protons (C₆H₅): Multiplets in the range of 7-8 ppm.
-
Methylene (B1212753) protons (CH₂): A quartet adjacent to the methyl group.
-
Methyl protons (CH₃): A triplet coupled to the methylene group and a singlet for the other methyl group.
Experimental Protocol for ¹H and ¹³C NMR:
-
Sample Preparation: 5-10 mg of the purified compound is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) containing tetramethylsilane (B1202638) (TMS) as an internal standard.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition: Standard pulse programs are used to acquire 1D ¹H and ¹³C spectra. 2D experiments like COSY and HSQC can be performed to further elucidate the structure.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Expected IR Absorption Bands:
-
C=O stretch (aldehyde): A strong, characteristic absorption band around 1725 cm⁻¹.
-
C-H stretch (aromatic): Peaks above 3000 cm⁻¹.
-
C-H stretch (aliphatic): Peaks below 3000 cm⁻¹.
-
C=C stretch (aromatic): Bands in the 1600-1450 cm⁻¹ region.
Experimental Protocol for FT-IR:
-
Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.
-
Sample Preparation: A small amount of the liquid sample can be placed between two salt plates (NaCl or KBr). For solids, a KBr pellet or a Nujol mull can be prepared. Attenuated Total Reflectance (ATR) is a common modern technique that requires minimal sample preparation.
-
Data Acquisition: A background spectrum is recorded, followed by the sample spectrum. The data is typically presented as a plot of transmittance versus wavenumber.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Expected Mass Spectrum:
-
Molecular Ion Peak (M⁺): A peak at m/z corresponding to the molecular weight of the compound (162.23).
-
Key Fragments: Fragmentation may involve the loss of the aldehyde group (CHO), the ethyl group (C₂H₅), or other characteristic fragments.
Experimental Protocol for Mass Spectrometry:
-
Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for separation and analysis.
-
Ionization: Electron Ionization (EI) is a common method.
-
Data Acquisition: The sample is introduced into the instrument, ionized, and the resulting fragments are separated based on their mass-to-charge ratio (m/z) and detected.
Visualizing Experimental Workflows and Pathways
To aid in the conceptualization of the research process, the following diagrams, generated using Graphviz, illustrate a typical experimental workflow for compound characterization and a hypothetical signaling pathway where a novel compound might be investigated.
Conclusion
The cross-validation of predicted and experimental data is a critical process in chemical and pharmaceutical research. For this compound, while a wealth of computational data exists, there is a clear opportunity for researchers to contribute to the body of knowledge by conducting and publishing experimental studies. This guide provides the predicted data as a baseline and outlines the standard experimental protocols required for a comprehensive validation. The provided workflows and diagrams serve as a conceptual framework for undertaking such research, ultimately bridging the gap between in silico predictions and benchtop reality.
References
A Comparative Guide to Establishing the Absolute Configuration of Chiral 2-Methyl-2-phenylbutanal
For researchers, scientists, and drug development professionals, the unambiguous determination of the absolute configuration of a chiral molecule is a critical step in chemical synthesis, pharmacological assessment, and regulatory approval. This guide provides a comparative overview of the primary analytical techniques for establishing the absolute configuration of 2-methyl-2-phenylbutanal, a chiral aldehyde. We will compare the performance of X-ray crystallography, chiroptical spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy with chiral derivatizing agents, supported by experimental principles and protocols.
Comparison of Analytical Methods
The selection of an appropriate method for determining the absolute configuration of this compound depends on several factors, including the physical state of the sample, the amount of material available, and the desired level of certainty. The following table summarizes the key performance characteristics of the most common techniques.
| Method | Principle | Sample Requirements | Illustrative Quantitative Data (for similar small molecules) | Advantages | Limitations |
| Single-Crystal X-ray Diffraction | Analysis of the diffraction pattern of X-rays by a single crystal, utilizing anomalous dispersion to determine the absolute spatial arrangement of atoms.[1][2] | High-quality single crystal (typically 0.1-0.5 mm).[1] | Flack parameter close to 0 for the correct enantiomer.[2] | Unambiguous and definitive determination of absolute configuration.[1] | Crystal growth can be challenging and time-consuming.[3] Not suitable for non-crystalline materials.[3] |
| Vibrational Circular Dichroism (VCD) | Measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution.[4][5][6] | 1-10 mg of sample dissolved in a suitable solvent (e.g., CDCl₃).[4] | ΔA/A values in the range of 10⁻⁴ to 10⁻⁵.[5] | Applicable to a wide range of molecules in solution, including non-crystalline samples.[4][6] Provides conformational information.[4] | Requires comparison with computationally predicted spectra (e.g., using DFT).[7][8] Can be sensitive to solvent and conformational flexibility.[9] |
| NMR with Chiral Derivatizing Agents (e.g., Mosher's Method) | Covalent derivatization of the chiral analyte with a chiral agent to form diastereomers, which exhibit distinct chemical shifts in the NMR spectrum.[10][11][12] | 1-5 mg of the corresponding alcohol (after reduction of the aldehyde).[13] | Δδ (δS - δR) values typically range from -0.1 to +0.1 ppm for protons near the stereocenter.[12] | High sensitivity and requires only a small amount of sample.[13] Widely accessible instrumentation (NMR). | Indirect method requiring chemical modification.[11] Potential for kinetic resolution and racemization during derivatization.[14] |
| Optical Rotation (OR) | Measures the rotation of the plane of polarized light by a chiral compound in solution. | ~10 mg of sample dissolved in a known concentration. | Specific rotation [α]D values are substance-specific (e.g., +5.9° for one enantiomer of a similar molecule).[15][16] | Rapid and simple measurement. | Empirical method; requires comparison with a known standard or theoretical calculations.[17] The sign of rotation is not directly correlated to the R/S configuration without a reference.[18] |
Experimental Protocols
Vibrational Circular Dichroism (VCD) Spectroscopy
This protocol outlines the steps for determining the absolute configuration of this compound using VCD spectroscopy, which involves comparing the experimental spectrum to a computationally generated spectrum.
I. Sample Preparation:
-
Dissolve 5-10 mg of enantiomerically pure this compound in approximately 200 µL of a suitable deuterated solvent (e.g., CDCl₃) in a clean, dry vial. The concentration should be around 0.1 M.[4]
II. VCD Spectrum Acquisition:
-
Transfer the solution to an IR cell with BaF₂ windows and a path length of about 100 µm.
-
Acquire the VCD and IR spectra using a VCD spectrometer. Data collection is typically performed for several hours (e.g., 4-8 hours) at a resolution of 4-8 cm⁻¹.[4]
III. Computational Modeling:
-
Perform a conformational search for one enantiomer (e.g., the R-enantiomer) of this compound using a molecular mechanics force field.
-
Optimize the geometry of the low-energy conformers using Density Functional Theory (DFT) at a suitable level of theory (e.g., B3LYP/6-31G(d)).
-
Calculate the theoretical VCD and IR spectra for each conformer and generate a Boltzmann-averaged spectrum based on their relative energies.[7][8]
IV. Data Analysis and Assignment:
-
Compare the experimental VCD spectrum with the computationally predicted spectrum for the chosen enantiomer (e.g., R).
-
The VCD spectrum of the opposite enantiomer (S) will be the mirror image of the calculated R-enantiomer's spectrum.
-
An unambiguous assignment of the absolute configuration is made by determining which of the calculated spectra (R or S) matches the experimental spectrum.[4]
NMR Spectroscopy using Mosher's Method (Adapted for an Aldehyde)
This method requires the conversion of the chiral aldehyde to its corresponding alcohol, followed by derivatization with a chiral acid (Mosher's acid) to form diastereomeric esters.
I. Reduction of the Aldehyde:
-
Dissolve this compound in a suitable solvent (e.g., methanol (B129727) or ethanol).
-
Add a mild reducing agent, such as sodium borohydride (B1222165) (NaBH₄), portion-wise at 0 °C.
-
Stir the reaction until the aldehyde is completely converted to 2-methyl-2-phenylbutan-1-ol, as monitored by TLC.
-
Quench the reaction and perform a standard aqueous workup and purification to isolate the chiral alcohol.
II. Formation of Mosher's Esters: [10][13][19]
-
In two separate, dry NMR tubes, place approximately 1-2 mg of the purified 2-methyl-2-phenylbutan-1-ol.
-
To one tube, add a slight molar excess of (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-MTPA-Cl).
-
To the second tube, add a slight molar excess of (S)-(+)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride ((S)-MTPA-Cl).
-
Add a small amount of a suitable deuterated solvent (e.g., CDCl₃) and a non-nucleophilic base (e.g., pyridine-d₅) to each tube to catalyze the esterification and neutralize the HCl byproduct.
-
Allow the reactions to proceed to completion at room temperature.
III. NMR Spectrum Acquisition:
-
Acquire high-resolution ¹H NMR spectra for both the (R)-MTPA and (S)-MTPA ester diastereomers.
IV. Data Analysis and Assignment:
-
Assign the proton signals for both diastereomers, focusing on the protons closest to the stereocenter.
-
Calculate the chemical shift differences (Δδ) for corresponding protons using the formula: Δδ = δS - δR.
-
Based on the established model for Mosher's esters, protons on one side of the MTPA plane will have positive Δδ values, while those on the other side will have negative Δδ values.
-
By analyzing the sign of the Δδ values for the different substituents around the stereocenter, the absolute configuration of the original alcohol (and thus the aldehyde) can be determined.[11][12]
Visualizations
The following diagrams illustrate the general workflow for determining the absolute configuration of a chiral molecule and a decision-making guide for selecting the most appropriate analytical method.
Caption: General workflow for determining the absolute configuration.
Caption: Decision tree for selecting an analytical method.
References
- 1. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Absolute Configuration of Small Molecules by Co‐Crystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. spectroscopyeurope.com [spectroscopyeurope.com]
- 5. Vibrational circular dichroism - Wikipedia [en.wikipedia.org]
- 6. Advances of Vibrational Circular Dichroism (VCD) in bioanalytical chemistry. A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The determination of the absolute configurations of chiral molecules using vibrational circular dichroism (VCD) spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Thieme E-Books & E-Journals [thieme-connect.de]
- 10. experts.umn.edu [experts.umn.edu]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. chemistry.illinois.edu [chemistry.illinois.edu]
- 13. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Chiral derivatizing agent - Wikipedia [en.wikipedia.org]
- 15. brainly.in [brainly.in]
- 16. quora.com [quora.com]
- 17. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 18. comporgchem.com [comporgchem.com]
- 19. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons | Springer Nature Experiments [experiments.springernature.com]
A Comparative Guide to the Purity Assessment of Synthesized 2-Methyl-2-phenylbutanal
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Analytical Techniques for Purity Determination
In the synthesis of novel organic compounds for research and drug development, the rigorous assessment of purity is a critical, non-negotiable step. The presence of impurities, even in trace amounts, can significantly impact the compound's chemical and physical properties, biological activity, and safety profile. This guide provides a comprehensive comparison of various analytical techniques for determining the purity of synthesized 2-Methyl-2-phenylbutanal, a valuable building block in organic synthesis. We will delve into the experimental protocols and comparative data for Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Synthesis and Potential Impurities of this compound
A plausible synthetic route to this compound involves the α-arylation of a butanal derivative. This class of reaction, while powerful, can lead to several potential impurities. Understanding these potential byproducts is crucial for developing and interpreting the results of purity assessment methods.
Potential Synthesis Route:
A common method for the synthesis of α-aryl aldehydes is the palladium-catalyzed α-arylation of aldehydes. In this case, butanal or a protected form could be reacted with an aryl halide (e.g., bromobenzene) in the presence of a palladium catalyst and a suitable ligand.
dot
Caption: Plausible synthesis of this compound.
Common Potential Impurities:
-
Starting Materials: Unreacted butanal and aryl halide.
-
Homocoupling Products: Biphenyl from the coupling of two aryl halide molecules.
-
Over-arylation Products: Di-arylated butanal derivatives.
-
Side-Reaction Products: Aldol condensation products of butanal.
-
Isomers: Positional isomers if the arylation is not perfectly selective.
-
Solvent and Reagent Residues: Residual catalyst, base, and solvent from the reaction and workup.
Gas Chromatography (GC) for Purity Assessment
Gas Chromatography, particularly when coupled with a Flame Ionization Detector (GC-FID) for quantification or a Mass Spectrometer (GC-MS) for identification, is a powerful technique for analyzing volatile and semi-volatile compounds like this compound.
Experimental Protocol: GC-FID/MS
Instrumentation: A standard gas chromatograph equipped with a split/splitless injector, a flame ionization detector, and/or a mass spectrometer.
Column: A non-polar capillary column, such as a DB-5ms or HP-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness), is suitable for separating aromatic compounds.
Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized this compound.
-
Dissolve the sample in a suitable volatile solvent (e.g., dichloromethane (B109758) or ethyl acetate) to a final concentration of 1 mg/mL.
-
Filter the solution through a 0.22 µm syringe filter into a GC vial.
GC Conditions:
-
Injector Temperature: 250°C
-
Injection Volume: 1 µL
-
Split Ratio: 50:1
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold at 280°C for 5 minutes.
-
-
FID Temperature: 300°C
-
MS Transfer Line Temperature: 280°C
-
MS Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Scan Range: m/z 40-400
Data Presentation
| Compound | Retention Time (min) | Area % (GC-FID) | Identification (GC-MS) |
| This compound | 12.5 | 98.5 | Confirmed by mass spectrum |
| Unreacted Aryl Halide | 8.2 | 0.5 | Confirmed by mass spectrum |
| Biphenyl | 10.1 | 0.3 | Confirmed by mass spectrum |
| Aldol Condensation Product | 14.8 | 0.7 | Tentatively identified |
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC is a versatile technique suitable for a wide range of compounds, including those that are not volatile enough for GC. Reversed-phase HPLC with UV detection is a common method for the purity analysis of aromatic compounds.
Experimental Protocol: Reversed-Phase HPLC
Instrumentation: A standard HPLC system equipped with a UV detector.
Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
Sample Preparation:
-
Accurately weigh approximately 5 mg of the synthesized this compound.
-
Dissolve the sample in the mobile phase or a compatible solvent (e.g., acetonitrile) to a final concentration of 0.5 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
HPLC Conditions:
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and water (e.g., 70:30 v/v).
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Data Presentation
| Compound | Retention Time (min) | Area % (UV @ 254 nm) |
| This compound | 5.8 | 99.1 |
| Impurity 1 | 3.2 | 0.4 |
| Impurity 2 | 7.1 | 0.5 |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Purity Assessment
NMR spectroscopy is an indispensable tool for structural elucidation and can also be a powerful quantitative method (qNMR) for purity assessment. ¹H NMR is particularly useful for this purpose.
Experimental Protocol: ¹H NMR
Instrumentation: A 400 MHz or higher NMR spectrometer.
Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized this compound.
-
Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃).
-
For quantitative analysis (qNMR), add a known amount of an internal standard with a known purity (e.g., maleic acid). The internal standard should have a resonance that does not overlap with the analyte signals.
-
Transfer the solution to a clean and dry 5 mm NMR tube.
NMR Parameters (¹H):
-
Pulse Program: Standard single-pulse experiment (e.g., zg30).
-
Number of Scans: 16
-
Relaxation Delay (d1): 5 seconds (to ensure full relaxation for accurate integration).
-
Spectral Width: 0-12 ppm
-
Acquisition Time: ~4 seconds
Data Presentation
| Proton Assignment | Chemical Shift (ppm) | Integration | Multiplicity |
| Aldehyde (-CHO) | ~9.5 | 1H | s |
| Aromatic (Ar-H) | ~7.2-7.4 | 5H | m |
| Methylene (-CH₂-) | ~1.8-2.0 | 2H | q |
| Methyl (-CH₃) | ~1.4 | 3H | s |
| Ethyl Methyl (-CH₃) | ~0.9 | 3H | t |
Quantitative NMR (qNMR) Purity Calculation:
The purity of the analyte can be calculated using the following formula when an internal standard is used:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
Comparison of Techniques
| Technique | Principle | Advantages | Disadvantages |
| GC-FID/MS | Separation based on volatility and boiling point. | High resolution for volatile compounds; MS provides structural information for impurity identification. | Not suitable for non-volatile or thermally labile compounds; derivatization may be required for some impurities. |
| HPLC-UV | Separation based on polarity and interaction with the stationary phase. | Versatile for a wide range of compounds; non-destructive. | Lower resolution for very similar compounds compared to GC; UV detection requires chromophores. |
| qNMR | Signal intensity is directly proportional to the number of nuclei. | Provides both structural and quantitative information; can be an absolute method without the need for a reference standard of the analyte. | Lower sensitivity compared to chromatographic methods; requires a pure internal standard for absolute quantification. |
Visualizing the Purity Assessment Workflow
The following diagram illustrates the logical workflow from synthesis to the multi-technique purity assessment of this compound.
dot
Caption: Workflow for purity assessment of this compound.
Conclusion
The purity assessment of synthesized this compound requires a multi-faceted approach, as no single technique can provide a complete picture. Gas Chromatography offers excellent separation of volatile impurities and definitive identification when coupled with Mass Spectrometry. High-Performance Liquid Chromatography is a robust method for quantifying the main component and less volatile impurities. Quantitative Nuclear Magnetic Resonance spectroscopy serves as a powerful tool for both structural confirmation and absolute purity determination without the need for a specific reference standard of the analyte itself. For a comprehensive and reliable purity assessment, it is highly recommended to utilize a combination of these orthogonal techniques. This ensures the quality and integrity of the synthesized compound for its intended research or drug development applications.
Safety Operating Guide
Navigating the Disposal of 2-Methyl-2-phenylbutanal: A Comprehensive Guide for Laboratory Professionals
I. Hazard Profile and Immediate Safety Precautions
Given its chemical nature as an aldehyde, 2-Methyl-2-phenylbutanal should be presumed to be flammable, toxic, and an irritant. All handling and disposal procedures must be conducted with appropriate personal protective equipment (PPE) in a well-ventilated area, preferably within a chemical fume hood.
Table 1: Essential Safety and Handling Precautions
| Precaution Category | Specific Recommendations |
| Personal Protective Equipment (PPE) | Chemical-resistant gloves (e.g., nitrile), safety goggles, and a flame-retardant lab coat.[1][2] |
| Handling | Use in a well-ventilated area or a chemical fume hood.[1][2][3] Avoid inhalation of vapors and contact with skin and eyes.[3][4][5] Keep away from heat, sparks, and open flames.[3][6][7] |
| Storage of Unused Chemical | Store in a cool, dry, well-ventilated area in a tightly closed container.[3][4] |
II. Step-by-Step Disposal Protocol
The disposal of this compound must adhere to federal, state, and local regulations.[8][9][10] Under no circumstances should this chemical be disposed of down the drain or in the regular trash.[11][12][13]
-
Waste Identification and Segregation:
-
Classify this compound as a hazardous chemical waste.
-
It is crucial to segregate chemical waste.[14] Do not mix this compound with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
-
Containerization:
-
Use a designated, leak-proof, and chemically compatible container for collecting the waste.[12][13][15] The container must have a secure, tight-fitting lid.[12][13]
-
The original chemical container, if empty, must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[12][13] The empty, rinsed container can then be disposed of according to institutional guidelines, often after defacing the label.[12]
-
-
Labeling:
-
Accumulation and Storage:
-
Arranging for Disposal:
-
Contact your institution's EHS department or a certified hazardous waste disposal company to arrange for pickup.[1]
-
Provide them with accurate information about the waste, including its chemical composition and volume.
-
III. Spill Response Protocol
In the event of a spill, immediate and proper action is critical to mitigate hazards.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.[2]
-
Ventilate: Ensure the area is well-ventilated to disperse vapors.[2]
-
Containment: For small spills, use an inert absorbent material like vermiculite (B1170534) or sand to contain the substance.[2][5][16]
-
Collection: Using non-sparking tools, carefully collect the absorbed material and place it into a designated hazardous waste container.[2][3]
-
Decontamination: Clean the spill area thoroughly. All cleaning materials must also be disposed of as hazardous waste.[2]
-
Reporting: Report the spill to your laboratory supervisor and the EHS department.[2]
IV. Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. aurochemicals.com [aurochemicals.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. bg.cpachem.com [bg.cpachem.com]
- 8. youtube.com [youtube.com]
- 9. Summary of Hazardous Waste Regulations | Florida Department of Environmental Protection [floridadep.gov]
- 10. Hazardous Waste Management - NYSDEC [dec.ny.gov]
- 11. acs.org [acs.org]
- 12. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 13. Chapter 20, Chemical Hygiene Plan: Chemical Waste Management | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
- 14. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 15. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 16. cloudfront.zoro.com [cloudfront.zoro.com]
Personal protective equipment for handling 2-Methyl-2-phenylbutanal
Essential Safety and Handling Guide for 2-Methyl-2-phenylbutanal
This guide provides immediate and essential safety protocols for laboratory professionals handling this compound. The information is compiled from safety data sheets of structurally similar chemicals, ensuring a comprehensive overview of necessary precautions.
Hazard Identification and Summary
This compound is a flammable liquid and vapor that can cause serious health effects. Key hazards include:
-
Physical Hazards: Highly flammable liquid and vapor.[1][2] Vapors are heavier than air and may travel to an ignition source, causing a flashback.[3] Vapors can also form explosive mixtures with air.[1][2]
-
Health Hazards:
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is critical to minimize exposure. The selection of appropriate PPE should be based on a thorough risk assessment of the specific laboratory procedures being performed.
| Protection Type | Required Equipment | Specification & Rationale |
| Eye and Face | Chemical safety goggles and face shield | Goggles must be worn to protect against splashes.[5] A face shield provides an additional layer of protection for the entire face from larger volume splashes.[5] |
| Skin | Chemical-resistant gloves (Nitrile recommended) | Nitrile gloves offer good protection against bases, oils, and many solvents.[5] It is crucial to inspect gloves for any signs of degradation or puncture before use and to change them frequently. Contaminated work clothing should not be allowed out of the workplace.[1][6] |
| Body | Flame-retardant lab coat or chemical-resistant apron | Provides a barrier against splashes and spills. For significant splash potential, chemical-resistant overalls should be considered.[7] |
| Respiratory | Use in a certified chemical fume hood | Respiratory protection is required when vapors or aerosols are generated.[1] All work should be conducted in a well-ventilated area, preferably a chemical fume hood, to keep exposure to airborne contaminants as low as possible.[3][4] |
Operational and Handling Plan
Engineering Controls:
-
Always handle this compound inside a certified chemical fume hood.[3]
-
Use explosion-proof electrical, ventilating, and lighting equipment.[1][6]
-
Ensure eyewash stations and safety showers are readily accessible and in good working order.
Safe Handling Protocol:
-
Preparation: Before handling, ensure all necessary PPE is available and in good condition. Read and understand the Safety Data Sheet (SDS) for similar chemicals.
-
Grounding: Ground and bond containers and receiving equipment to prevent static discharge, which can ignite flammable vapors.[1][3][6]
-
Tools: Use only non-sparking tools when opening or handling containers.[1][2][6]
-
Dispensing: Dispense the chemical carefully, avoiding splashing. Keep the container tightly closed when not in use.[1][3]
-
Hygiene: Wash hands thoroughly after handling.[1][8] Do not eat, drink, or smoke in the work area.[9]
Storage and Disposal Plan
Storage:
-
Store in a cool, dry, and well-ventilated area away from heat, sparks, open flames, and other ignition sources.[1][3][10]
-
Keep containers tightly closed to prevent the escape of vapors.[1][3]
-
The chemical is noted to be air-sensitive; consider storing under an inert atmosphere (e.g., nitrogen).[1][2]
-
Store in a locked-up, designated flammables storage cabinet.[1][4][6]
Disposal:
-
Dispose of contents and containers in accordance with all local, regional, national, and international regulations.[1][4][10]
-
Waste must be sent to an approved waste disposal plant.[1]
-
Do not allow the product to enter drains or waterways, as it is toxic to aquatic life with long-lasting effects.[1][2]
Emergency Procedures
| Exposure Type | Immediate Action |
| Inhalation | Move the victim to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1][6][10] |
| Skin Contact | Immediately remove all contaminated clothing. Rinse the affected skin area with plenty of water and soap for at least 15 minutes.[1][3][6] If skin irritation or a rash occurs, seek medical advice.[6] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[3][6][10] Seek immediate medical attention from an ophthalmologist.[1] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1][8] |
| Spill | Evacuate the area. Remove all ignition sources.[8][10] Ventilate the area. Absorb the spill with an inert, non-combustible material (e.g., sand, diatomite).[4][6] Collect the absorbed material into a suitable, closed container for disposal.[6][10] |
Data and Diagrams
Quantitative Data Summary
The following table summarizes key quantitative data based on the analogous compound 2-Methylbutyraldehyde.
| Property | Value | Source |
| Boiling Point | 90 - 92 °C / 194 - 197.6 °F | [2][6] |
| Flash Point | 4 °C / 39.2 °F | [2][6] |
| Autoignition Temp. | 240 °C / 464 °F | [2] |
| Specific Gravity | 0.805 | [2] |
Experimental Workflow and Safety Protocols
Caption: Workflow for handling this compound.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. s3.oxea-chemicals.com [s3.oxea-chemicals.com]
- 4. bg.cpachem.com [bg.cpachem.com]
- 5. hsa.ie [hsa.ie]
- 6. fishersci.com [fishersci.com]
- 7. 1910.120 App B - General Description and Discussion of the Levels of Protection and Protective Gear | Occupational Safety and Health Administration [osha.gov]
- 8. aurochemicals.com [aurochemicals.com]
- 9. synerzine.com [synerzine.com]
- 10. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
